molecular formula C9H12O2 B073567 (S)-1-(4-Methoxyphenyl)ethanol CAS No. 1572-97-0

(S)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B073567
CAS No.: 1572-97-0
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-ZETCQYMHSA-N
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Description

(S)-1-(4-Methoxyphenyl)ethanol is a high-value chiral building block of significant importance in asymmetric synthesis and medicinal chemistry research. This enantiopure compound, featuring a stereogenic center adjacent to a hydroxymethyl group on a methoxy-substituted aromatic ring, serves as a versatile precursor for the construction of complex molecules. Its primary research application lies in its role as a chiral ligand or auxiliary in transition metal-catalyzed reactions, where it can induce high enantioselectivity. Furthermore, it is a critical intermediate in the synthesis of pharmaceutical agents, including selective enzyme inhibitors and receptor modulators, where the (S)-configuration is often essential for biological activity and binding affinity. The para-methoxyphenyl group contributes to the compound's electronic properties, influencing its reactivity and the stability of intermediates derived from it. Researchers utilize this chiral alcohol for developing novel synthetic methodologies, studying reaction mechanisms, and creating compound libraries for drug discovery programs. Provided strictly for research use, this compound enables advancements in the development of stereochemically pure, biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-methoxyphenyl)ethanol
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InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306797
Record name (S)-1-(4-Methoxyphenyl)ethanol
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Molecular Weight

152.19 g/mol
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CAS No.

1572-97-0
Record name (S)-1-(4-Methoxyphenyl)ethanol
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Record name 1-(4-Methoxyphenyl)ethanol, (S)-
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Record name (S)-1-(4-Methoxyphenyl)ethanol
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Record name (1S)-1-(4-methoxyphenyl)ethan-1-ol
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Record name 1-(4-METHOXYPHENYL)ETHANOL, (S)-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the chiral compound (S)-1-(4-Methoxyphenyl)ethanol. The information is curated to support research, development, and quality control activities. Data is presented in a structured format, and where available, experimental protocols are detailed to ensure reproducibility and methodological understanding.

Chemical Identity

This compound is a chiral secondary alcohol that is of interest in asymmetric synthesis and as a building block for pharmaceutical compounds.

IdentifierValue
IUPAC Name (1S)-1-(4-methoxyphenyl)ethanol[1]
CAS Number 1572-97-0
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][3]
InChI Key IUUULXXWNYKJSL-ZETCQYMHSA-N
Canonical SMILES CC(C1=CC=C(C=C1)OC)O

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueConditions
Physical State Colorless to light yellow, clear liquid or oil20 °C
Melting Point Not available
Boiling Point 94 - 96 °Cat 1 mmHg[4]
Density 1.079 g/mLat 25 °C[5]
Refractive Index (n_D) 1.533at 20 °C[5]
Optical Rotation [α]D -35.8° to -41.7°c=1 in CHCl₃ at 20-25 °C
Solubility Not miscible in water. Soluble in chloroform, slightly soluble in ethyl acetate, and sparingly soluble in methanol.
Flash Point 74 °C (165.2 °F)Closed cup[4]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

The boiling point of this compound is determined under reduced pressure to prevent decomposition at higher temperatures.

  • Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, and a calibrated thermometer.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The system is evacuated to the desired pressure (e.g., 1 mmHg), which is monitored by the manometer.

    • The sample is heated gradually using the heating mantle.

    • The temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point at that specific pressure.

The density is determined using a pycnometer or a digital density meter.

  • Apparatus: A calibrated pycnometer of a known volume or a digital density meter, and a temperature-controlled water bath.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the sample, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature (25 °C) until thermal equilibrium is reached.

    • The pycnometer is removed, dried, and weighed again.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

  • Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) as the light source and a constant temperature circulator.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the sample are placed on the prism of the refractometer.

    • The temperature is maintained at 20 °C using the circulator.

    • The refractive index is read from the instrument's scale once the dividing line between the light and dark fields is sharp and aligned with the crosshairs.

The optical rotation is a characteristic property of chiral compounds and is measured using a polarimeter.

  • Apparatus: A polarimeter, a sodium lamp (D-line), and a polarimeter cell of a known path length (e.g., 1 dm).

  • Procedure:

    • A solution of this compound is prepared by accurately weighing a sample and dissolving it in a suitable solvent (e.g., chloroform) to a known concentration (e.g., 1 g/100 mL).

    • The polarimeter is zeroed using the pure solvent.

    • The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present.

    • The observed rotation is measured at a constant temperature (e.g., 20 °C or 25 °C).

    • The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Visualizations

The following diagrams illustrate the experimental workflows for determining the key physical properties of this compound.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in distillation flask B Assemble distillation apparatus A->B C Connect to vacuum and manometer B->C D Evacuate system to 1 mmHg C->D E Heat sample gradually D->E F Record boiling temperature E->F

Boiling Point Determination Workflow

Refractive_Index_Measurement cluster_prep Preparation cluster_measurement Measurement A Calibrate refractometer B Set temperature to 20°C A->B C Apply sample to prism B->C D Align optics and read refractive index C->D

Refractive Index Measurement Workflow

Optical_Rotation_Measurement A Prepare solution of known concentration B Zero polarimeter with pure solvent A->B C Fill cell with sample solution B->C D Measure observed rotation (α) C->D E Calculate specific rotation [α] D->E

Optical Rotation Measurement Workflow

References

(S)-1-(4-Methoxyphenyl)ethanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of (S)-1-(4-Methoxyphenyl)ethanol. This chiral alcohol is a valuable building block in the asymmetric synthesis of various pharmaceutical compounds and other bioactive molecules.

Chemical Structure and Stereochemistry

This compound, also known as (S)-α-methyl-4-methoxybenzyl alcohol, is a chiral secondary alcohol. Its structure consists of a 4-methoxyphenyl group attached to an ethanol backbone, with a chiral center at the carbon atom bearing the hydroxyl group. The "(S)" designation refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

Molecular Formula: C₉H₁₂O₂[1][2]

Synonyms: (1S)-1-(4-Methoxyphenyl)ethan-1-ol[2]

The enantiomeric purity of this compound is crucial for its application in the synthesis of stereospecific pharmaceuticals, where different enantiomers can exhibit vastly different biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and quality control.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight 152.19 g/mol [1][3]
Appearance Colorless to pale yellow liquid
Boiling Point 95 °C at 1 mmHg[4]
Density 1.079 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.533[4]
Solubility Not miscible in water[4]

Table 2: Spectroscopic Data

TechniqueKey Peaks/SignalsReference
¹H NMR (CDCl₃) δ 1.48 (d, J=6.4 Hz, 3H), 1.85 (s, 1H), 3.80 (s, 3H), 4.88 (q, J=6.4 Hz, 1H), 6.85-6.91 (m, 2H), 7.26-7.32 (m, 2H)
¹³C NMR (CDCl₃) δ 25.1, 55.3, 70.3, 113.8, 126.6, 138.0, 158.9
IR (thin film, cm⁻¹) 3364, 3030, 1612, 1514, 1452, 1245, 1035, 831
Mass Spectrometry (EI) m/z (%): 152 (M+), 137, 109, 94, 77

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 4-methoxyacetophenone. This transformation is often achieved with high enantioselectivity using biocatalysts.

Protocol 1: Biocatalytic Asymmetric Reduction of 4-Methoxyacetophenone using Saccharomyces uvarum

This protocol is based on the whole-cell biocatalytic reduction of 4-methoxyacetophenone.

Materials:

  • 4-Methoxyacetophenone

  • Saccharomyces uvarum culture

  • Yeast growth medium (e.g., YM broth)

  • Glucose

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Cultivation of Biocatalyst: Inoculate a sterile yeast growth medium with Saccharomyces uvarum. Incubate the culture at an appropriate temperature (e.g., 30 °C) with shaking until a sufficient cell density is reached.

  • Biocatalytic Reduction: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a buffer solution containing glucose. Add 4-methoxyacetophenone to the cell suspension.

  • Reaction Monitoring: Incubate the reaction mixture at a controlled temperature and agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Product Extraction: After the reaction is complete, centrifuge the mixture to remove the yeast cells. Extract the supernatant with ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess using chiral HPLC or chiral GC.

Asymmetric Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis and subsequent characterization of this compound.

Asymmetric_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4-Methoxyacetophenone reduction Asymmetric Reduction start->reduction biocatalyst Biocatalyst (e.g., S. uvarum) biocatalyst->reduction extraction Extraction reduction->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product spectroscopy Spectroscopy (NMR, IR, MS) product->spectroscopy chiral_analysis Chiral Analysis (HPLC/GC) product->chiral_analysis

Caption: Workflow for the synthesis and analysis of this compound.

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its enantiopure nature is critical for the stereospecific synthesis of drug candidates, ensuring the desired therapeutic effects while minimizing potential side effects from the unwanted enantiomer. For example, it is a precursor for the synthesis of cycloalkyl[b]indoles, which have shown potential in treating allergic responses.[5] The methodologies for its enantioselective synthesis, particularly biocatalytic routes, are of significant interest as they offer environmentally friendly and highly selective alternatives to traditional chemical methods.[5]

References

Spectroscopic data for (S)-1-(4-Methoxyphenyl)ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for (S)-1-(4-Methoxyphenyl)ethanol is presented for researchers, scientists, and professionals in drug development. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .[1][2][3] The spectroscopic data provides a detailed fingerprint of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The data presented was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.28d8.82HAr-H (ortho to -CH(OH)CH₃)
~6.87d8.82HAr-H (ortho to -OCH₃)
4.85q6.51H-CH(OH)
3.79s-3H-OCH₃
1.47d6.53H-CH₃
~1.95s (br)-1H-OH

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).[4]

Chemical Shift (δ) ppmAssignment
159.0Ar-C (-OCH₃)
138.0Ar-C (-CH(OH)CH₃)
126.6Ar-CH (ortho to -CH(OH)CH₃)
113.8Ar-CH (ortho to -OCH₃)
70.0-CH(OH)
55.3-OCH₃
25.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3363Strong, BroadO-H stretch (alcohol)
3030-3000MediumAromatic C-H stretch
2965-2850MediumAliphatic C-H stretch
1605, 1510StrongC=C stretch (aromatic ring)
1245StrongC-O stretch (aryl ether)
1084StrongC-O stretch (secondary alcohol)
836Strongp-substituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]

m/zRelative Intensity (%)Proposed Fragment
152~20[M]⁺ (Molecular Ion)
137100[M - CH₃]⁺
109~45[M - CH₃ - CO]⁺ or [C₇H₉O]⁺
77~15[C₆H₅]⁺
43~40[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz or 600 MHz spectrometer.[5] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz or 150 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (typically 512 to 1024) are used to obtain a spectrum with adequate signal intensity.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (FTIR-ATR): A small drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[1]

  • Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol
  • Sample Introduction (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC) equipped with a capillary column (e.g., a nonpolar dimethylpolysiloxane-based column). The GC oven temperature is programmed to ramp up to ensure separation from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Pure Sample (this compound) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid (ATR) Sample->Prep_IR Prep_MS Dilute in Solvent (e.g., DCM) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Proc_NMR Fourier Transform Phase & Baseline Correction NMR->Proc_NMR Proc_IR Fourier Transform Background Subtraction IR->Proc_IR Proc_MS Chromatogram & Spectrum Generation MS->Proc_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Group Vibrations Proc_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Proc_MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Asymmetric Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral alcohol (S)-1-(4-methoxyphenyl)ethanol from its prochiral ketone precursor, 4'-methoxyacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical compounds and fine chemicals, where enantiomeric purity is paramount. This document provides a comparative overview of prominent catalytic methods, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. This compound is a valuable chiral building block, and its efficient synthesis with high enantiomeric excess (e.e.) is of significant interest.[1] This guide explores both biocatalytic and chemocatalytic approaches to achieve this transformation, focusing on methodologies that offer high yields and exceptional stereocontrol.

Catalytic Approaches

The synthesis of this compound from 4'-methoxyacetophenone is primarily achieved through asymmetric reduction. This can be broadly categorized into two main strategies: biocatalysis, which utilizes whole-cell microorganisms or isolated enzymes, and chemocatalysis, which employs chiral metal-based or organocatalysts.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds.[1] Several microorganisms have been identified for their ability to reduce 4'-methoxyacetophenone with high enantioselectivity to the (S)-alcohol. These whole-cell systems are advantageous as they contain the necessary enzymes and cofactors for the reduction, eliminating the need for the addition of expensive reagents.[1]

Commonly employed microorganisms include species of Rhodotorula, Trigonopsis, Saccharomyces, and Lactobacillus.[1][2][3][4] These biocatalytic reductions are typically performed in aqueous media under mild conditions, contributing to their appeal from a green chemistry perspective.

Chemocatalytic Reduction

Chiral catalysts have been extensively developed for the asymmetric reduction of ketones. Among the most successful are the Noyori-type ruthenium catalysts and the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.

Noyori Asymmetric Hydrogenation: Developed by Ryoji Noyori, this method utilizes ruthenium(II) complexes with chiral diphosphine and diamine ligands.[5][6] These catalysts are highly efficient and can achieve excellent enantioselectivity for the hydrogenation of a wide range of ketones, including 4'-methoxyacetophenone.[5] The reaction typically proceeds under a hydrogen atmosphere. Asymmetric transfer hydrogenation, a variation of this method, uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.[7]

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst, derived from proline, in the presence of a borane source (e.g., BH₃·THF).[8][9][10][11] This method is known for its high enantioselectivity and predictable stereochemical outcome.[8] The catalyst activates the ketone, making it more susceptible to hydride attack from the borane in a stereocontrolled manner.[9]

Experimental Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of the different catalytic systems.

Catalyst/BiocatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
Immobilized Rhodotorula sp. AS2.2241 cellsGlucose (co-substrate)Hydrophilic Ionic Liquid/Buffer25-98.3>99
Saccharomyces uvarumGlucose (co-substrate)AqueousOptimizedOptimizedHighHigh
Lactobacillus paracasei BD28Glucose (co-substrate)AqueousOptimizedOptimized95>99
Noyori-type Ru(II) CatalystH₂ or iPrOH/HCOOHOrganic SolventRT - 801 - 24Highup to 99
Corey-Bakshi-Shibata (CBS) CatalystBorane (BH₃)THF or TolueneRT0.5 - 2High>95

Note: "Optimized" indicates that the specific parameters were determined to be optimal in the cited study but may vary. "High" indicates yields and e.e. values that are consistently reported to be excellent but may not have a single specified value across all literature.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic approaches.

Biocatalytic Reduction using Immobilized Rhodotorula sp.

This protocol is based on the work by Lou et al. for the enantioselective reduction of 4'-methoxyacetophenone using immobilized yeast cells.[2][12]

1. Cell Culture and Immobilization:

  • Rhodotorula sp. AS2.2241 is cultured in a suitable nutrient medium.

  • The harvested cells are immobilized in a matrix, such as calcium alginate, to enhance stability and reusability.

2. Asymmetric Reduction:

  • In a temperature-controlled reactor, the immobilized cells are suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 8.5).[2]

  • A hydrophilic ionic liquid (e.g., 5.0% v/v 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate) is added to the medium.[2]

  • 4'-methoxyacetophenone is added to a final concentration of 12 mM.[2]

  • Glucose is added as a co-substrate for cofactor regeneration.

  • The reaction mixture is incubated at 25 °C with agitation.[2]

3. Work-up and Analysis:

  • After the reaction is complete, the immobilized cells are separated by filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The yield and enantiomeric excess of this compound are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Chemocatalytic Reduction using a Noyori-type Catalyst (Asymmetric Transfer Hydrogenation)

This generalized protocol is based on the principles of Noyori asymmetric transfer hydrogenation.[7]

1. Catalyst Preparation:

  • A pre-catalyst, such as [RuCl₂(arene)(chiral diamine)], is used. The specific arene and chiral diamine ligands will influence the catalyst's activity and selectivity.

2. Asymmetric Transfer Hydrogenation:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the ruthenium pre-catalyst (e.g., 0.5 mol%) is dissolved in a mixture of a hydrogen donor, such as a 5:2 mixture of formic acid and triethylamine or isopropanol with a base (e.g., KOH).[7]

  • 4'-methoxyacetophenone is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required.

3. Work-up and Analysis:

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with brine, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.

Chemocatalytic Reduction using the Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is a standard procedure for the CBS reduction of ketones.[9][10]

1. Reaction Setup:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the (S)-methyl CBS-oxazaborolidine catalyst (typically 5-10 mol%) as a solution in toluene.[8]

  • The flask is cooled in an ice bath.

2. Asymmetric Reduction:

  • A solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) (typically 0.6-1.0 equivalents) in anhydrous THF is added dropwise to the catalyst solution.

  • A solution of 4'-methoxyacetophenone in anhydrous THF is then added dropwise via the dropping funnel over a period of time to maintain the reaction temperature.

  • The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC).

3. Work-up and Analysis:

  • The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

  • The solvent is removed in vacuo.

  • The residue is treated with 1 M HCl and extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product is purified by flash column chromatography.

  • The yield and enantiomeric excess of the this compound are determined.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflows for the biocatalytic and chemocatalytic synthesis of this compound.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_analysis Purification & Analysis Microorganism Microorganism (e.g., Rhodotorula sp.) Culture Cell Culture Microorganism->Culture Immobilization Cell Immobilization Culture->Immobilization Bioreactor Bioreactor (Aqueous Buffer, Co-substrate) Immobilization->Bioreactor Start 4'-Methoxy- acetophenone Start->Bioreactor Product (S)-1-(4-Methoxy- phenyl)ethanol Bioreactor->Product Extraction Extraction Product->Extraction Purification Purification Extraction->Purification Analysis Analysis (Yield, e.e.) Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemocatalytic_Reduction_Workflow cluster_catalyst Catalyst System Start 4'-Methoxyacetophenone Reaction Asymmetric Reduction (Anhydrous Solvent, Inert Atmosphere) Start->Reaction Catalyst Chiral Catalyst (Noyori or CBS) Catalyst->Reaction ReducingAgent Reducing Agent (H₂ or Borane) ReducingAgent->Reaction Workup Reaction Quenching & Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Analysis Analysis (Yield, e.e.) Product->Analysis

Caption: General workflow for the chemocatalytic synthesis of this compound.

Conclusion

The synthesis of enantiomerically pure this compound from 4'-methoxyacetophenone can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic approaches offer mild reaction conditions and high enantioselectivity, aligning with the principles of green chemistry. Chemocatalytic methods, particularly those employing Noyori and CBS catalysts, provide robust and highly selective transformations with broad applicability. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure. This guide provides the necessary technical information to assist researchers in making an informed decision for their synthetic endeavors.

References

(S)-1-(4-Methoxyphenyl)ethanol: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Methoxyphenyl)ethanol is a valuable and versatile chiral building block in asymmetric synthesis. Its utility stems from its enantiomerically pure secondary alcohol functionality, which can be strategically incorporated into complex molecules, influencing their stereochemistry and biological activity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support researchers in its effective utilization.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. Its key physical and spectroscopic properties are summarized below for easy reference.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 95 °C at 1 mmHg
Density 1.079 g/mL at 25 °C
Specific Rotation [α]D -35.8° (c = 1.00 in CHCl₃) for the (S)-enantiomer (96.2% ee)[1]
1H NMR (CDCl₃) δ 7.32-7.27 (m, 2H), 6.91-6.85 (m, 2H), 4.84 (q, J=6.4 Hz, 1H), 3.80 (s, 3H), 1.87 (br s, 1H), 1.47 (d, J=6.4 Hz, 3H)
13C NMR (CDCl₃) δ 158.9, 138.0, 126.6, 113.8, 70.0, 55.3, 25.0

Synthesis of this compound

The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-methoxyacetophenone. Both chemical and biocatalytic methods have been developed, offering distinct advantages in terms of scalability, cost-effectiveness, and environmental impact.

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric transfer hydrogenation, particularly using Noyori-type ruthenium catalysts, is a highly efficient method for producing this compound with excellent enantioselectivity.[2][3][4]

Quantitative Data for Asymmetric Hydrogenation

Catalyst/Ligand SystemHydrogen SourceBase/SolventTemp. (°C)Yield (%)ee (%)
RuCl₂[(R)-BINAP]H₂ (1100 psi)EtOH30High>95
RuCl--INVALID-LINK--HCOOH/NEt₃-28>9598

Experimental Protocol: Noyori Asymmetric Hydrogenation [2]

  • Catalyst Preparation (in a nitrogen-filled glovebox):

    • To a solution of acetylacetone (315 mmol) in ethanol (32.3 mL), previously sparged with N₂ for 1 hour, add RuCl₂[(R)-BINAP] (0.1 mol%).

  • Hydrogenation:

    • Transfer the reaction mixture to a Parr bomb.

    • Purge the bomb with H₂ gas and then pressurize to 1100 psi.

    • Heat the reaction mixture to 30 °C with stirring for 6 days.

  • Work-up and Purification:

    • Carefully release the pressure.

    • Concentrate the reaction mixture in vacuo.

    • Purify the product by distillation under reduced pressure to yield this compound.

Biocatalytic Synthesis: Enantioselective Reduction

Biocatalytic reduction using whole-cell microorganisms or isolated enzymes offers a green and highly selective alternative for the synthesis of this compound.[5][6] Various yeast and bacterial strains have been shown to effectively catalyze this transformation.

Quantitative Data for Biocatalytic Reduction

BiocatalystCo-solvent/MediumpHTemp. (°C)Substrate Conc. (mM)Yield (%)ee (%)
Rhodotorula sp. AS2.22415.0% (v/v) C₂(OH)MIM·NO₃ in buffer8.5251298.3>99
Saccharomyces uvarum S3Aqueous medium with glucose6.0301 mmol>99>99

Experimental Protocol: Biocatalytic Reduction with Saccharomyces uvarum [5]

  • Culture Preparation:

    • Cultivate Saccharomyces uvarum in a suitable medium containing a carbon source (e.g., glucose) and nitrogen source (e.g., peptone from casein).

  • Bioreduction:

    • To a suspension of the cultured yeast cells in a buffer solution (pH 6.0), add 4'-methoxyacetophenone (1 mmol).

    • Incubate the reaction mixture at 30 °C with agitation (200 rpm) for 48 hours.

  • Work-up and Purification:

    • Centrifuge the reaction mixture to separate the cells.

    • Saturate the supernatant with NaCl and extract with chloroform (CHCl₃).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain enantiomerically pure this compound.

Applications in Asymmetric Synthesis

This compound serves as a crucial chiral building block in the synthesis of a variety of complex and biologically active molecules.

Synthesis of Cycloalkyl[b]indoles

Enantiopure this compound is a key precursor in the synthesis of cycloalkyl[b]indoles, a class of compounds with potential therapeutic applications for allergic responses.[5][7] The synthesis involves a stereoselective Sₙ2 displacement of the alcohol functionality.

Synthesis_of_Cycloalkyl_b_indoles S_MPE This compound Intermediate_Alcohol Enantiomerically Pure Indole Alcohol S_MPE->Intermediate_Alcohol Asymmetric Borane Reduction of Indolone Indolone Cycloalkyl[b]indolone Indolone->Intermediate_Alcohol Final_Product Substituted Cycloalkyl[b]indole Intermediate_Alcohol->Final_Product SN2 Displacement (Mitsunobu Conditions) Nucleophile Carbon Nucleophile Nucleophile->Final_Product Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Enantioselective Reduction cluster_purification Product Isolation and Purification Culture Inoculation and Culturing of Microorganism Harvest Cell Harvesting (Centrifugation) Culture->Harvest Reaction_Setup Suspension of Cells in Buffer + Substrate Addition Harvest->Reaction_Setup Incubation Controlled Incubation (Temperature, pH, Agitation) Reaction_Setup->Incubation Extraction Extraction of Aqueous Phase Incubation->Extraction Drying Drying of Organic Extract Extraction->Drying Purification Chromatographic Purification Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

References

The Enantioselective Keystone: A Technical Guide to the Discovery and History of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Methoxyphenyl)ethanol, a chiral secondary alcohol, serves as a critical chiral building block in the synthesis of a variety of biologically active molecules. Its paramount importance lies in its role as a precursor to cycloalkyl[b]indoles, a class of compounds investigated for their potent antihistaminic properties, which are effective in the treatment of allergic responses.[1] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for obtaining this enantiomerically pure compound. Detailed experimental protocols for key synthetic and resolution techniques are provided, alongside a comprehensive summary of quantitative data to facilitate comparison. Furthermore, this guide elucidates the biological context of its application by visualizing the histamine H1 receptor signaling pathway, the target of the downstream pharmaceutical agents.

Historical Perspective and Discovery

The first synthesis of the racemic parent compound, 1-(4-methoxyphenyl)ethanol, is not definitively documented in a singular seminal publication. However, the synthesis of structurally similar aromatic alcohols was explored in the early 20th century. For instance, the work of Frankland and Neville in 1901 on the reactions of substituted benzaldehydes with organometallic reagents laid the groundwork for such syntheses. The two primary routes for the synthesis of the racemic mixture, which remain fundamental today, are the Grignard reaction and the reduction of the corresponding ketone.

The true value of 1-(4-methoxyphenyl)ethanol was unlocked with the advent of asymmetric synthesis and chiral resolution techniques, which enabled the isolation of the specific (S)-enantiomer. It is this single enantiomer that is the crucial starting material for the stereospecific synthesis of the target pharmaceutical compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(4-methoxyphenyl)ethanol is presented below.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 95 °C at 1 mmHg
Density 1.079 g/mL at 25 °C
Refractive Index 1.5330 at 20 °C
CAS Number 3319-15-1 (racemic), 1572-97-0 ((S)-enantiomer)

Synthesis of Racemic 1-(4-Methoxyphenyl)ethanol

The preparation of the racemic starting material is a prerequisite for subsequent chiral resolution or can be the direct substrate for certain asymmetric syntheses.

Experimental Protocol 1: Grignard Reaction

Reaction: 4-Methoxybenzaldehyde + Methylmagnesium Iodide → 1-(4-Methoxyphenyl)ethanol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Prepare a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1-(4-methoxyphenyl)ethanol, which can be purified by vacuum distillation.

Experimental Protocol 2: Reduction of 4'-Methoxyacetophenone

Reaction: 4'-Methoxyacetophenone + Sodium Borohydride → 1-(4-Methoxyphenyl)ethanol

Materials:

  • 4'-Methoxyacetophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4'-methoxyacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography.

  • Cool the reaction mixture in an ice bath and quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1-(4-methoxyphenyl)ethanol, which can be purified by column chromatography or vacuum distillation.

Enantioselective Synthesis of this compound

The production of the enantiomerically pure (S)-form is the primary goal for its use in pharmaceutical synthesis. This can be achieved through chiral resolution of the racemate or by direct asymmetric synthesis.

Chiral Resolution

This method relies on the stereoselective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.

Reaction: (R,S)-1-(4-Methoxyphenyl)ethanol + Acyl Donor --(Lipase)--> (R)-1-(4-Methoxyphenyl)acetate + this compound

Materials:

  • Racemic 1-(4-methoxyphenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipase PS from Pseudomonas cepacia)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., n-hexane, toluene)

  • Molecular sieves

Procedure:

  • To a solution of racemic 1-(4-methoxyphenyl)ethanol (1.0 eq) in the chosen anhydrous solvent, add molecular sieves and the immobilized lipase (e.g., 20 mg per mmol of substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the conversion.

  • When the desired conversion (ideally around 50%) and high e.e. of the (S)-alcohol are achieved, filter off the enzyme and molecular sieves.

  • Wash the enzyme with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting mixture of the (S)-alcohol and the (R)-acetate can be separated by column chromatography. The (S)-alcohol is the desired product.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. of (S)-alcohol (%)
Novozym 40086Vinyl Acetaten-Hexane352.556.7199.87
Lipase PSIsopropenyl AcetateToluene4024~50>99
Asymmetric Synthesis

Whole-cell biocatalysts are highly effective for the enantioselective reduction of prochiral ketones to the corresponding (S)-alcohols.

Reaction: 4'-Methoxyacetophenone --(Whole-cell biocatalyst, e.g., Saccharomyces uvarum)--> this compound

Materials:

  • 4'-Methoxyacetophenone

  • Microorganism culture (e.g., Saccharomyces uvarum, Lactobacillus paracasei)

  • Growth medium (e.g., YM broth for yeast, MRS broth for Lactobacillus)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Buffer solution (to maintain optimal pH)

  • Ethyl acetate

Procedure:

  • Cultivation of Biocatalyst: Inoculate the chosen microorganism into the appropriate sterile growth medium and incubate under optimal conditions (e.g., 30 °C, 150 rpm) for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a sterile buffer solution (e.g., phosphate buffer, pH 7.0).

  • Bioreduction: Resuspend the cell pellet in the buffer to a desired cell density.

  • Add glucose as a co-substrate.

  • Add 4'-methoxyacetophenone to the cell suspension.

  • Incubate the reaction mixture under optimal conditions of temperature, pH, and agitation.

  • Monitor the reaction by chiral GC or HPLC for conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography.

Quantitative Data for Biocatalytic Reduction

BiocatalystpHTemp (°C)Time (h)Yield (%)e.e. (%)
Saccharomyces uvarum6.03048>99>99
Lactobacillus paracasei BD286.0307295>99
Rhodotorula sp. AS2.22418.5254898.3>99
Lactobacillus senmaizukei5.8295096>99

Application in Drug Development: Precursor to Antihistamines

This compound is a key intermediate in the synthesis of cycloalkyl[b]indoles, which have been identified as potent antihistamines.[1] These compounds act by blocking the histamine H1 receptor, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

Histamine H1 Receptor Signaling Pathway

Histamine is a key mediator of allergic reactions. Upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade. Antihistamines, such as the cycloalkyl[b]indoles derived from this compound, act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thus blocking the action of histamine.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Allergic_Response Allergic Response (Inflammation, Vasodilation, Bronchoconstriction) PKC->Allergic_Response Leads to Antihistamine Antihistamine (e.g., Cycloalkyl[b]indole) Antihistamine->H1R Binds and Inactivates (Inverse Agonist)

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of antihistamines.

Experimental Workflow for Synthesis and Application

The overall process from the synthesis of the chiral alcohol to its potential application in drug development follows a logical workflow.

Experimental_Workflow Start 4'-Methoxyacetophenone Racemic_Synthesis Racemic Synthesis (e.g., NaBH₄ Reduction) Start->Racemic_Synthesis Asymmetric_Synthesis Asymmetric Synthesis (e.g., Biocatalytic Reduction) Start->Asymmetric_Synthesis Racemic_Product Racemic 1-(4-Methoxyphenyl)ethanol Racemic_Synthesis->Racemic_Product Chiral_Resolution Chiral Resolution (e.g., Lipase-catalyzed) Racemic_Product->Chiral_Resolution S_Enantiomer This compound Chiral_Resolution->S_Enantiomer Asymmetric_Synthesis->S_Enantiomer Further_Synthesis Multi-step Synthesis S_Enantiomer->Further_Synthesis Final_Compound Cycloalkyl[b]indole (Antihistamine) Further_Synthesis->Final_Compound Biological_Assay In vitro / In vivo Assays (H1 Receptor Binding, Anti-inflammatory) Final_Compound->Biological_Assay Drug_Development Lead Optimization and Drug Development Biological_Assay->Drug_Development

Caption: General workflow from starting material to potential drug development.

Conclusion

This compound stands as a testament to the advancements in asymmetric synthesis and biocatalysis. Its efficient and highly enantioselective production is crucial for the development of potent antihistaminic agents. The methodologies outlined in this guide, from classical chemical synthesis to modern biocatalytic approaches, provide a comprehensive toolkit for researchers and professionals in the field of drug development. The continued optimization of these processes will undoubtedly lead to more efficient and sustainable routes for the synthesis of this and other valuable chiral intermediates, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

An In-Depth Technical Guide to the Separation of Racemic 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective production of single enantiomers of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 1-(4-Methoxyphenyl)ethanol is a valuable chiral building block used in the synthesis of various biologically active compounds. Its racemic mixture, containing equal amounts of (R)- and (S)-enantiomers, necessitates efficient separation methods to isolate the desired stereoisomer. This technical guide provides a comprehensive overview of the primary techniques for the resolution of racemic 1-(4-Methoxyphenyl)ethanol, with a focus on enzymatic kinetic resolution, biocatalytic synthesis, and analytical chiral chromatography.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and widely used technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of 1-(4-Methoxyphenyl)ethanol, lipases are particularly effective biocatalysts.

Principle of Lipase-Catalyzed Transesterification

In the presence of a suitable acyl donor, a lipase will selectively acylate one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by conventional methods such as column chromatography. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.

Experimental Protocol: Lipase-Catalyzed Transesterification of 1-(4-Methoxyphenyl)ethanol

The following protocol is based on the optimized conditions reported for the resolution of 1-(4-methoxyphenyl)ethanol using an immobilized lipase.

Materials:

  • Racemic 1-(4-Methoxyphenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 40086)

  • Acyl Donor (e.g., Vinyl acetate)

  • Solvent (e.g., n-hexane)

  • Standard laboratory glassware and stirring equipment

  • Analytical chiral HPLC or GC for determining enantiomeric excess (e.e.) and conversion

Procedure:

  • To a solution of racemic 1-(4-Methoxyphenyl)ethanol in n-hexane, add vinyl acetate.

  • Add the immobilized lipase to the mixture.

  • Stir the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining alcohol and the conversion rate by chiral chromatography.

  • Once the desired conversion (typically around 50%) and high enantiomeric excess of the unreacted alcohol are achieved, stop the reaction by filtering off the immobilized enzyme.

  • The resulting mixture containing the unreacted alcohol and the acylated product can be separated by silica gel column chromatography.

Quantitative Data for Enzymatic Kinetic Resolution

The following table summarizes the optimized conditions and results for the resolution of 1-(4-methoxyphenyl)ethanol using Novozym 40086.

ParameterOptimized Value
EnzymeNovozym 40086
Solventn-Hexane
Acyl DonorVinyl acetate
Temperature35°C
Substrate Molar Ratio (Alcohol:Acyl Donor)1:6
Enzyme Dosage20 mg
Reaction Time2.5 hours
Result
Enantiomeric Excess of Substrate (e.e.S)99.87%
Conversion (c)56.71%

Data sourced from a study on the resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Resolution cluster_analysis Monitoring & Workup cluster_separation Purification racemate Racemic 1-(4-Methoxyphenyl)ethanol mix Reaction Mixture racemate->mix solvent n-Hexane solvent->mix acyl_donor Vinyl Acetate acyl_donor->mix lipase Immobilized Lipase (Novozym 40086) lipase->mix reaction Stir at 35°C for 2.5h mix->reaction monitoring Chiral HPLC/GC Analysis (e.e. and conversion) reaction->monitoring Periodic Sampling filtration Filter to remove enzyme reaction->filtration At ~50% conversion chromatography Silica Gel Chromatography filtration->chromatography s_alcohol (S)-1-(4-Methoxyphenyl)ethanol chromatography->s_alcohol r_acetate (R)-Acetate chromatography->r_acetate

Caption: Experimental workflow for the enzymatic kinetic resolution of 1-(4-Methoxyphenyl)ethanol.

Biocatalytic Asymmetric Synthesis

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of a single enantiomer from a prochiral precursor. Whole-cell biocatalysts are often employed for this purpose, offering a cost-effective and environmentally friendly approach.

Synthesis of this compound

Whole cells of Lactobacillus paracasei have been shown to effectively reduce 4-methoxyacetophenone to this compound with high yield and enantiomeric purity.[1]

Experimental Protocol:

  • Cultivate Lactobacillus paracasei in a suitable growth medium.

  • Harvest and wash the cells to prepare the whole-cell biocatalyst.

  • In a buffered solution, suspend the whole cells and add 4-methoxyacetophenone as the substrate.

  • Incubate the reaction mixture under optimized conditions of pH, temperature, and agitation.

  • Monitor the conversion of the ketone to the alcohol.

  • After completion, extract the product from the reaction mixture using an organic solvent.

  • Purify the this compound by column chromatography.

Quantitative Data:

  • Biocatalyst: Lactobacillus paracasei BD28

  • Yield: 95%

  • Product: this compound in optically pure form.[1]

Synthesis of (R)-1-(4-Methoxyphenyl)ethanol

Immobilized cells of Trigonopsis variabilis can be used for the anti-Prelog stereoselective reduction of 4'-methoxyacetophenone to produce (R)-1-(4-methoxyphenyl)ethanol.[2]

Experimental Protocol:

  • Immobilize Trigonopsis variabilis cells.

  • Carry out the reduction of 4'-methoxyacetophenone in a suitable medium, potentially containing ionic liquids to enhance reaction efficiency.

  • Isolate and purify the (R)-1-(4-methoxyphenyl)ethanol product.

Signaling Pathway for Biocatalytic Reduction

Biocatalytic_Reduction cluster_input Substrate & Biocatalyst cluster_process Biotransformation cluster_output Product substrate 4-Methoxyacetophenone (Prochiral Ketone) reduction Asymmetric Reduction substrate->reduction biocatalyst Whole-Cell Biocatalyst (e.g., Lactobacillus paracasei) biocatalyst->reduction Enzymes & Cofactors product Enantiopure Alcohol ((S)- or (R)-1-(4-Methoxyphenyl)ethanol) reduction->product

Caption: Logical relationship in the biocatalytic synthesis of a single enantiomer.

Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating racemic acids and bases. For a neutral molecule like an alcohol, this method requires prior derivatization to introduce an acidic or basic functional group.

Principle:

  • The racemic alcohol is derivatized, for example, by reacting it with a cyclic anhydride (e.g., phthalic anhydride) to form a racemic carboxylic acid derivative.

  • The racemic derivative is then reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric salts.

  • These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • After separation, the chiral auxiliary is removed by acid or base treatment to yield the enantiomerically pure alcohol.

Due to the lack of specific literature protocols for the diastereomeric resolution of 1-(4-methoxyphenyl)ethanol, a generalized workflow is presented.

Diastereomeric_Salt_Formation racemic_alcohol Racemic Alcohol derivatization Derivatization (e.g., with Phthalic Anhydride) racemic_alcohol->derivatization racemic_acid Racemic Acid Derivative derivatization->racemic_acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_base Enantiopure Chiral Base chiral_base->salt_formation diastereomers Mixture of Diastereomers salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts hydrolysis Hydrolysis to Remove Chiral Auxiliary and Derivatizing Group separated_salts->hydrolysis enantiopure_alcohol Enantiopure Alcohol hydrolysis->enantiopure_alcohol

Caption: General workflow for diastereomeric salt resolution of a racemic alcohol.

Analytical Chiral Chromatography

The determination of enantiomeric excess is crucial for evaluating the success of a chiral separation. Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.

Chiral HPLC Method for 1-(4-Methoxyphenyl)ethanol

A reported method for the analysis of (R)-1-(4-methoxyphenyl)ethanol is provided below. This method can be adapted for the analysis of the (S)-enantiomer and for monitoring the progress of kinetic resolutions.

Experimental Protocol:

  • Column: Daicel Chiralpak OD-H (0.46 x 25 cm)

  • Mobile Phase: n-hexane/i-propanol = 95/5 (v/v)

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 214 nm

  • Retention Times:

    • minor enantiomer: 15.51 min

    • major enantiomer ((R)-enantiomer): 17.25 min

Quantitative Data for Enantiomers

The following table summarizes the specific rotation values for the enantiomers of 1-(4-methoxyphenyl)ethanol, which can be used for their characterization.

EnantiomerSpecific Rotation ([α]D)Conditions
This compound-35.8°c = 1.00 in CHCl3, at 25°C[2]
This compound (lit.)-41.7°c = 1.0, CHCl3, at 20°C[2]
(R)-1-(4-Methoxyphenyl)ethanol+33.80°c = 0.60, CH2Cl2, at 29°C

Conclusion

This technical guide has outlined the key methodologies for the separation of racemic 1-(4-methoxyphenyl)ethanol. Enzymatic kinetic resolution using immobilized lipases offers a highly efficient and selective method for obtaining both enantiomers. Biocatalytic asymmetric synthesis provides a direct route to the individual enantiomers from a prochiral starting material. While diastereomeric salt formation is a powerful industrial technique, it requires derivatization for alcohols. The successful implementation of these separation strategies relies on robust analytical methods, such as chiral HPLC, to accurately determine enantiomeric purity. The choice of method will depend on factors such as the desired enantiomer, scale of operation, and available resources.

References

The Natural Occurrence of 1-(4-Methoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 1-(4-Methoxyphenyl)ethanol, a volatile organic compound with potential applications in the flavor, fragrance, and pharmaceutical industries. This document details its known natural sources, methodologies for its isolation and quantification, and discusses its potential biological activities. While the natural presence of this aromatic alcohol has been identified, quantitative data remains limited in the current scientific literature. This guide aims to consolidate the available information and provide a framework for future research and development.

Introduction

1-(4-Methoxyphenyl)ethanol, also known as 4-methoxy-α-methylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O₂. It is a derivative of benzyl alcohol, featuring a methoxy group at the para position of the phenyl ring and a methyl group on the α-carbon of the ethanol substituent. Its pleasant, mild odor has led to its use as a fragrance component[1]. Beyond its aromatic properties, there is growing interest in its potential biological activities and its role as a chiral building block in organic synthesis. This guide focuses on the natural origins of this compound, providing a technical resource for professionals in research and drug development.

Natural Occurrence

The primary documented natural source of 1-(4-Methoxyphenyl)ethanol is the fungus Grosmannia crassivaginata[2]. This ophiostomatoid fungus is often associated with conifer-infesting bark beetles, and its volatile emissions play a role in the complex chemical ecology of these insect-fungus-plant interactions[3]. While the presence of 1-(4-Methoxyphenyl)ethanol in the volatile profile of G. crassivaginata is established, specific quantitative data on its concentration in the fungal metabolome is not yet available in the scientific literature. Fungi, in general, are known producers of a wide array of volatile organic compounds, including aromatic alcohols, which contribute to their characteristic odors and ecological functions[4][5][6][7][8].

Table 1: Documented Natural Source of 1-(4-Methoxyphenyl)ethanol

KingdomPhylumClassOrderFamilyGenusSpeciesCompound PresenceQuantitative Data
FungiAscomycotaSordariomycetesOphiostomatalesOphiostomataceaeGrosmanniacrassivaginataIdentified as a volatile metabolite[2]Not Reported

Experimental Protocols

The isolation and quantification of 1-(4-Methoxyphenyl)ethanol from its natural fungal source typically involve the analysis of volatile organic compounds (VOCs). Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and widely used technique for this purpose.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of Fungal Volatiles

This protocol is adapted from established methods for the analysis of fungal VOCs and can be optimized for the specific quantification of 1-(4-Methoxyphenyl)ethanol from Grosmannia crassivaginata cultures.

3.1.1. Fungal Culture Preparation

  • Media Preparation: Prepare a suitable culture medium for Grosmannia crassivaginata, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

  • Inoculation: Inoculate the center of the agar plates with a pure culture of G. crassivaginata.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) in the dark for a period sufficient for fungal growth and VOC production (e.g., 7-14 days).

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Aseptically transfer a standardized amount of the fungal culture (e.g., a specific number of agar plugs or a defined area of mycelium) into a headspace vial (e.g., 20 mL).

  • Equilibration: Seal the vial with a PTFE/silicone septum and allow the headspace to equilibrate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 40°C).

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed duration (e.g., 30-60 minutes) to adsorb the volatile compounds.

3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.

  • Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for the chromatographic separation of the volatile compounds. A typical temperature program could be: start at 40°C for 2 minutes, then ramp to 280°C at 5°C/minute, and hold for 5 minutes.

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 40-400.

  • Identification: Identify 1-(4-Methoxyphenyl)ethanol by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification: Create a calibration curve using standard solutions of 1-(4-Methoxyphenyl)ethanol of known concentrations to quantify its amount in the fungal headspace. An internal standard can be used for improved accuracy.

Diagram of Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_spme HS-SPME cluster_gcms GC-MS Analysis culture_prep 1. Prepare Culture Medium inoculation 2. Inoculate with Grosmannia crassivaginata culture_prep->inoculation incubation 3. Incubate for Growth & VOC Production inoculation->incubation sample_prep 4. Transfer Culture to Headspace Vial incubation->sample_prep Transfer equilibration 5. Equilibrate Headspace sample_prep->equilibration extraction 6. Extract Volatiles with SPME Fiber equilibration->extraction desorption 7. Thermal Desorption in GC Inlet extraction->desorption Analyze separation 8. Chromatographic Separation desorption->separation detection 9. Mass Spectrometric Detection separation->detection identification 10. Identification vs. Standard detection->identification quantification 11. Quantification via Calibration Curve identification->quantification

Caption: Workflow for the analysis of 1-(4-Methoxyphenyl)ethanol from fungal cultures.

Biological Activities

While specific studies on the biological activities of 1-(4-Methoxyphenyl)ethanol are limited, the broader class of methoxyphenol compounds, to which it belongs, is known to exhibit various biological effects.

Antimicrobial Activity

Methoxyphenolic compounds are recognized for their antimicrobial properties[9][10][11]. For instance, anethole, a structurally related compound, demonstrates potent antimicrobial activity against a range of bacteria, yeasts, and fungi[12]. It is plausible that 1-(4-Methoxyphenyl)ethanol possesses similar antimicrobial effects. Further research is required to determine its minimum inhibitory concentrations (MICs) against various pathogenic and spoilage microorganisms.

Antioxidant Activity

Phenolic compounds, including those with methoxy substitutions, are well-known for their antioxidant capabilities due to their ability to scavenge free radicals[13]. The antioxidant potential is influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring. While direct antioxidant data for 1-(4-Methoxyphenyl)ethanol is not available, it is anticipated to contribute to the overall antioxidant capacity of natural extracts in which it is present. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) can be employed to quantify its antioxidant activity, typically reported as an IC50 value.

Cytotoxicity

The cytotoxicity of 1-(4-Methoxyphenyl)ethanol has not been extensively studied. As with any compound intended for potential therapeutic or commercial use, a thorough evaluation of its cytotoxic effects on various cell lines is crucial. Such studies would typically involve determining the concentration at which the compound exhibits toxicity to cells.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of 1-(4-Methoxyphenyl)ethanol in any specific biological signaling pathways. This represents a significant knowledge gap and an area for future research.

Conclusion and Future Directions

1-(4-Methoxyphenyl)ethanol is a naturally occurring aromatic alcohol with its presence confirmed in the fungus Grosmannia crassivaginata. While its natural occurrence is established, there is a clear need for quantitative studies to determine its concentration in this and potentially other natural sources. The provided experimental protocol for HS-SPME-GC-MS offers a robust framework for such quantitative analyses. Furthermore, a comprehensive investigation into its antimicrobial, antioxidant, and cytotoxic properties is warranted to fully understand its potential applications. Elucidating its role, if any, in biological signaling pathways could open up new avenues for its use in drug development and other biotechnological applications. Future research should focus on filling these knowledge gaps to fully exploit the potential of this naturally derived compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its defined stereochemistry is often critical for the desired therapeutic effect and safety profile of the final drug substance. This document provides detailed protocols for three highly effective methods for the asymmetric synthesis of this compound: Biocatalytic Reduction, Asymmetric Transfer Hydrogenation (ATH), and the Corey-Bakshi-Shibata (CBS) Reduction.

Method 1: Biocatalytic Reduction of 4'-Methoxyacetophenone

Biocatalysis offers an environmentally friendly and highly selective route to enantiopure alcohols. Whole-cell biotransformations, in particular, are advantageous as they provide the necessary cofactors for the reduction reaction in their natural cellular environment.

Quantitative Data Summary: Biocatalytic Methods
BiocatalystSubstrate Conc.Temp. (°C)pHYield (%)e.e. (%)Configuration
Rhodotorula sp. AS2.2241 (immobilized)12 mM258.598.3>99(S)
Saccharomyces uvarum S3Not specifiedOptimizedOptimizedGoodHigh(S)
Experimental Protocol: Biocatalytic Reduction using Rhodotorula sp. AS2.2241

This protocol is based on the enantioselective reduction of 4'-methoxyacetophenone using immobilized Rhodotorula sp. AS2.2241 cells.[1]

Materials:

  • 4'-Methoxyacetophenone

  • Immobilized Rhodotorula sp. AS2.2241 cells

  • 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (C₂OHMIM.NO₃) ionic liquid

  • Phosphate buffer

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture and Immobilization: Cultivate Rhodotorula sp. AS2.2241 according to standard microbiological techniques. Harvest the cells and immobilize them using a suitable method, such as entrapment in calcium alginate beads.

  • Bioreduction:

    • In a temperature-controlled reactor, prepare a reaction mixture containing the phosphate buffer (pH 8.5).

    • Add the immobilized cells to the buffer.

    • Introduce the ionic liquid C₂OHMIM.NO₃ to a final concentration of 5.0% (v/v).[1]

    • Add glucose as a co-substrate for cofactor regeneration.

    • Initiate the reaction by adding 4'-methoxyacetophenone to a final concentration of 12 mM.[1]

  • Reaction Monitoring: Maintain the reaction at 25°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol.

  • Work-up and Purification:

    • Once the reaction is complete, separate the immobilized cells by filtration.

    • Saturate the aqueous phase with NaCl.

    • Extract the product, this compound, with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of prochiral ketones. This technique typically involves a chiral transition metal catalyst and a hydrogen donor.

Quantitative Data Summary: Asymmetric Transfer Hydrogenation
Catalyst/Pre-catalystLigandHydrogen DonorBaseTemp. (°C)Yield (%)e.e. (%)Configuration
[RuCl₂(p-cymene)]₂(S,S)-TsDPENi-PrOHKOH80>9997(R)
RuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt₃-28>9598(R)
Pt/TiO₂CinchonidineH₂-Not specified-~30Not Specified

Note: The configuration of the product depends on the chirality of the ligand used.

Experimental Protocol: Asymmetric Transfer Hydrogenation using [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN

Materials:

  • 4'-Methoxyacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand (S,S)-TsDPEN in isopropanol.

  • Reaction Setup:

    • Add a solution of potassium hydroxide in isopropanol to the catalyst mixture.

    • Add 4'-methoxyacetophenone to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir until the reaction is complete. Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of a wide range of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst.[2][3][4]

Quantitative Data Summary: CBS Reduction

| Catalyst | Borane Source | Temp. (°C) | Yield (%) | e.e. (%) | Configuration | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | -20 to RT | High | >95 | (S) |

Experimental Protocol: CBS Reduction of 4'-Methoxyacetophenone

Materials:

  • 4'-Methoxyacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add the (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (BH₃·THF) solution to the catalyst. Stir for 10-15 minutes.

  • Substrate Addition:

    • Dissolve 4'-methoxyacetophenone in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C or allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl and stir for another 30 minutes.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Experimental Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow start Start: 4'-Methoxyacetophenone method_selection Select Synthesis Method start->method_selection biocatalysis Biocatalytic Reduction method_selection->biocatalysis Biocatalyst ath Asymmetric Transfer Hydrogenation method_selection->ath Chemo-catalyst (e.g., Ru) cbs CBS Reduction method_selection->cbs Chemo-catalyst (e.g., Oxazaborolidine) reaction Asymmetric Reduction Reaction biocatalysis->reaction ath->reaction cbs->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, e.e.) purification->analysis product Product: this compound analysis->product

Caption: General workflow for the asymmetric synthesis of this compound.

References

Application Notes and Protocols for the Biocatalytic Reduction of 4'-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric biocatalytic reduction of 4'-methoxyacetophenone to the chiral alcohol (S)-1-(4-methoxyphenyl)ethanol. This synthesis is of significant interest to the pharmaceutical industry as enantiomerically pure this compound serves as a crucial building block for various drug intermediates, including antihistamines and cycloalkyl [b] indoles for treating allergic responses.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of various biocatalytic systems, optimized reaction conditions, and analytical methods for product analysis.

Introduction

Chiral secondary alcohols are vital components in the synthesis of a wide array of bioactive compounds, including pharmaceuticals, agrochemicals, and fragrances.[2] The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a key transformation in organic synthesis. Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.[2][3] This application note focuses on the biocatalytic reduction of 4'-methoxyacetophenone using various whole-cell biocatalysts, which circumvents the need for expensive and often unstable isolated enzymes by utilizing the microorganisms' inherent cofactor regeneration systems.[2]

Biocatalytic Systems and Reaction Conditions

A variety of microorganisms have been successfully employed for the enantioselective reduction of 4'-methoxyacetophenone. The choice of biocatalyst significantly influences the reaction's efficiency, including conversion rates and enantiomeric excess (e.e.) of the desired (S)-enantiomer. Below is a summary of different biocatalytic systems and their optimized reaction parameters.

Table 1: Comparison of Biocatalytic Systems for the Reduction of 4'-methoxyacetophenone

BiocatalystSubstrate Conc. (mM)Temp. (°C)pHReaction Time (h)Conversion (%)e.e. (%)Yield (%)Reference
Rhodotorula sp. AS2.2241 (immobilized)12258.5->98.3>9998.3[4]
Lactobacillus senmaizuke-295.850>99>9996
Saccharomyces uvarum S3----HighHigh-[2]
Lactobacillus paracasei BD28----->9995 (gram-scale)
Daucus carota (Carrot root)~3.3 (100mg in 40mL)Room Temp.-48Moderate to HighHigh-[5][6]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

General Protocol for Whole-Cell Biocatalytic Reduction

This protocol provides a generalized procedure for the biocatalytic reduction of 4'-methoxyacetophenone using a whole-cell biocatalyst. Specific parameters should be optimized based on the chosen microorganism as detailed in Table 1.

Materials:

  • 4'-methoxyacetophenone (Substrate)

  • Selected whole-cell biocatalyst (e.g., Lactobacillus senmaizuke, Rhodotorula sp., or fresh Daucus carota roots)

  • Appropriate buffer solution (e.g., Tris-HCl, Phosphate buffer)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate, methylene chloride)

  • Anhydrous sodium sulfate

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Biocatalyst Preparation:

    • For microbial cells: Cultivate the microorganism in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with buffer. The cells can be used as free cells or immobilized on a suitable support.

    • For plant tissue: Thoroughly wash and grate the plant material (e.g., carrot roots).[5]

  • Reaction Setup:

    • In a sterile Erlenmeyer flask, combine the prepared biocatalyst, buffer solution, and glucose.

    • Add 4'-methoxyacetophenone to the desired final concentration. The substrate is often dissolved in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to aid solubility.[7]

  • Incubation:

    • Place the flask in an orbital shaker set to the optimal temperature and agitation speed (e.g., 155 rpm).[1]

    • Allow the reaction to proceed for the predetermined time, monitoring the progress by taking small aliquots for analysis.[5]

  • Product Extraction:

    • After the reaction is complete, separate the biocatalyst from the reaction mixture by centrifugation or filtration.

    • Extract the aqueous phase with an equal volume of an organic solvent (e.g., ethyl acetate) three times.[7]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[8]

  • Product Isolation:

    • Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography if necessary.[8]

Analytical Protocol for Determination of Enantiomeric Excess

The enantiomeric excess of the this compound product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Instrumentation:

  • HPLC or GC system equipped with a chiral column (e.g., Chiralcel OD-H, Mega-dex DET Beta).[7]

  • UV-Vis or Flame Ionization Detector (FID).[7]

General Chiral HPLC Method:

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

Procedure:

  • Prepare a standard solution of racemic 1-(4-methoxyphenyl)ethanol to determine the retention times of the (R) and (S) enantiomers.

  • Dissolve a small amount of the purified product in the mobile phase.

  • Inject the sample onto the chiral column and record the chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Visualizations

Biocatalytic Reaction Pathway

Biocatalytic_Reduction Substrate 4'-methoxyacetophenone Enzyme Ketoreductase (from whole-cell biocatalyst) Substrate->Enzyme binds Product This compound Enzyme->Product releases Cofactor_ox NADP+ Enzyme->Cofactor_ox Regen_System Cofactor Regeneration (e.g., Glucose Dehydrogenase) Cofactor_ox->Regen_System Cofactor_red NADPH + H+ Cofactor_red->Enzyme Regen_System->Cofactor_red Gluconolactone Glucono-lactone Regen_System->Gluconolactone Glucose Glucose Glucose->Regen_System

Caption: Biocatalytic reduction of 4'-methoxyacetophenone.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Biocatalyst Preparation (Cultivation/Harvesting) B Reaction Mixture Setup (Buffer, Substrate, Cofactor) A->B C Incubation (Orbital Shaker) B->C D Product Extraction (Solvent Extraction) C->D E Solvent Removal (Rotary Evaporation) D->E F Purity & e.e. Analysis (Chiral HPLC/GC) E->F G Purification (Column Chromatography) E->G

References

Chiral HPLC Method for the Enantioselective Separation of 1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the separation of enantiomers of the chiral alcohol 1-(4-methoxyphenyl)ethanol using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase under normal phase conditions, a widely successful strategy for the resolution of this class of compounds. While this note provides a specific method, it also serves as a guide for the development and optimization of chiral separation methods for similar aromatic secondary alcohols. The protocol is based on established methods for structurally analogous compounds, providing a robust starting point for analysis.

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties.[1] Consequently, the ability to separate and quantify individual enantiomers is of critical importance in the pharmaceutical industry for drug development, quality control, and regulatory compliance.[2][3] 1-(4-methoxyphenyl)ethanol is a chiral secondary alcohol and a valuable building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable and efficient analytical method for its enantioselective separation is essential.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[2][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including alcohols.[1][5] This application note details a direct chiral HPLC method, which avoids the need for derivatization, simplifying sample preparation and analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of 1-(4-methoxyphenyl)ethanol enantiomers. These conditions are based on a method developed for the structurally similar compound, 1-(4-chlorophenyl)ethanol, and are expected to provide good resolution for the target analyte.[1]

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient, controlled)
Detection UV at 220 nm
Injection Volume 10 µL
Sample Solvent Mobile Phase

Data Presentation

The following table presents representative data for the chiral separation of a structurally similar compound, 1-(4-chlorophenyl)ethanol, using the conditions described above.[1] It is anticipated that the enantiomers of 1-(4-methoxyphenyl)ethanol will have similar retention behavior, though the exact retention times may vary.

EnantiomerRetention Time (t R ) [min]Resolution (R s )
Enantiomer 1~27.9> 1.5
Enantiomer 2~32.1

Note: The elution order of the (R)- and (S)-enantiomers should be confirmed by injecting a standard of a single, known enantiomer.

Experimental Protocol

This section provides a step-by-step guide for the preparation of solutions and the execution of the chiral HPLC analysis.

Materials and Reagents
  • Racemic 1-(4-methoxyphenyl)ethanol

  • (R)- or (S)-1-(4-methoxyphenyl)ethanol standard (optional, for peak identification)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • HPLC system with UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Solution Preparation
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-methoxyphenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • System Equilibration:

    • Install the Chiralcel® OD-H column in the HPLC system.

    • Purge the system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times than standard reversed-phase columns.[1]

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample solution.

    • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

    • If available, inject a standard of a single enantiomer to determine the elution order.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.

    • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Method Development and Optimization

For researchers needing to adapt this method or develop a new one, the following logical workflow is recommended.

G cluster_0 Method Development Workflow Analyte Define Analyte (1-(4-methoxyphenyl)ethanol) CSP_Screening CSP Screening (Polysaccharide-based, e.g., Chiralcel OD, Chiralpak AD) Analyte->CSP_Screening Select CSP Type Mobile_Phase_Screening Mobile Phase Screening (Normal Phase: Hexane/IPA, Hexane/EtOH) CSP_Screening->Mobile_Phase_Screening Screen Mobile Phases Optimization Optimization (Mobile Phase Ratio, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Initial Separation Achieved Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Optimized Method

Caption: A general workflow for chiral method development.

Key Components of Chiral Separation

The successful separation of enantiomers on a chiral stationary phase relies on the differential interaction between the enantiomers and the CSP. This can be visualized as a lock-and-key mechanism where one enantiomer fits better into the chiral environment of the stationary phase.

G cluster_1 Chiral Recognition Mechanism Analyte Racemic Analyte (R)-Enantiomer (S)-Enantiomer CSP {Chiral Stationary Phase (CSP)|Chiral Selector} Analyte->CSP Introduction to Chiral Environment Interactions Differential Interactions Hydrogen Bonding Pi-Pi Stacking Steric Hindrance CSP->Interactions Formation of Transient Diastereomeric Complexes Separation Separation Different Retention Times Interactions->Separation Leads to

Caption: Logical relationship of key components in chiral separation.

Troubleshooting

  • Poor Resolution: If the resolution is less than 1.5, consider decreasing the percentage of isopropanol in the mobile phase. This will generally increase retention times and may improve separation. Alternatively, switching the alcohol modifier to ethanol can sometimes alter selectivity. Lowering the flow rate can also enhance resolution.[1]

  • Peak Tailing: Peak tailing can be caused by secondary interactions with the stationary phase or column overload. Ensure the sample is fully dissolved in the mobile phase and consider injecting a smaller volume or a more dilute sample.

  • Irreproducible Retention Times: Ensure the column is thoroughly equilibrated, especially when changing mobile phase composition. Use a column oven to maintain a constant temperature, as chiral separations can be sensitive to temperature fluctuations.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral separation of 1-(4-methoxyphenyl)ethanol enantiomers by HPLC. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, this method offers a robust and reliable approach for the enantioselective analysis of this important chiral alcohol and related compounds. The provided workflow and troubleshooting guide will further aid researchers in adapting and optimizing this method for their specific needs.

References

Application of (S)-1-(4-Methoxyphenyl)ethanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in pharmaceutical synthesis, primarily serving as a key intermediate in the preparation of a variety of biologically active molecules. Its enantiopure nature is crucial for the stereospecific synthesis of complex pharmaceutical compounds, ensuring higher efficacy and reduced side effects. This document provides detailed application notes on the use of this compound in the synthesis of cycloalkyl[b]indoles, potential therapeutics for allergic responses, and outlines protocols for its biocatalytic production.

Introduction

Chiral secondary alcohols are fundamental synthons in the pharmaceutical industry due to their prevalence in drug molecules and their role in defining pharmacological activity. This compound, a non-natural chiral aromatic alcohol, has emerged as a significant precursor for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of cycloalkyl[b]indoles, a class of compounds investigated for their antagonist activity at the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.

Biocatalytic Synthesis of this compound

The enantioselective reduction of the prochiral ketone, 4-methoxyacetophenone, is the most common and efficient route to produce this compound. Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods.

General Experimental Workflow

The biocatalytic reduction of 4-methoxyacetophenone generally follows the workflow depicted below. This process involves the cultivation of a suitable microorganism, followed by the biotransformation of the substrate, extraction of the product, and subsequent purification.

G cluster_prep Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Culture Microorganism Cultivation Harvest Cell Harvesting & Washing Culture->Harvest Centrifugation Reaction Asymmetric Reduction of 4-Methoxyacetophenone Harvest->Reaction Cell Suspension Extraction Product Extraction Reaction->Extraction Reaction Mixture Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis

Fig. 1: General workflow for the biocatalytic synthesis of this compound.
Quantitative Data from Biocatalytic Reductions

The efficiency of the biocatalytic reduction of 4-methoxyacetophenone to this compound is highly dependent on the choice of microorganism and the optimization of reaction parameters. The following table summarizes key quantitative data from various studies.

MicroorganismpHTemp. (°C)Time (h)Agitation (rpm)Conversion (%)e.e. (%)Yield (%)
Saccharomyces uvarum S36.03048200>99>9990
Lactobacillus paracasei BD28------95
Lactobacillus senmaizukei5.82950155>99>9996
Rhodotorula sp. AS2.22418.525--98.3>99-
Detailed Experimental Protocol: Synthesis using Saccharomyces uvarum

This protocol is based on the successful gram-scale synthesis of this compound using Saccharomyces uvarum.[1]

Materials:

  • Saccharomyces uvarum culture

  • Yeast extract peptone dextrose (YPD) broth

  • 4-Methoxyacetophenone

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Phosphate buffer (pH 6.0)

  • Silica gel for column chromatography

Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Cultivation of Saccharomyces uvarum: Inoculate a sterile YPD broth with a fresh culture of Saccharomyces uvarum. Incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5000 rpm for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (pH 6.0).

  • Biotransformation: Resuspend the cell pellet in the phosphate buffer. Add 4-methoxyacetophenone (e.g., 1 g) and glucose (as a cofactor regenerating system) to the cell suspension.

  • Reaction: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Extraction: After the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Confirm the structure and enantiomeric excess of the purified this compound using NMR spectroscopy and chiral HPLC analysis.

Application in the Synthesis of Cycloalkyl[b]indoles

This compound serves as a chiral precursor for the synthesis of cycloalkyl[b]indoles. These compounds have been identified as antagonists of the CRTH2 receptor, making them promising candidates for the treatment of allergic diseases.

General Synthetic Strategy

A plausible synthetic route to cycloalkyl[b]indoles from this compound involves its conversion to a suitable electrophile, followed by a Friedel-Crafts type reaction with an indole derivative and subsequent cyclization. The following diagram illustrates a generalized logical relationship for this synthesis.

G S_Alcohol This compound Activation Activation of Hydroxyl Group (e.g., to OTs, Br) S_Alcohol->Activation Electrophile Chiral Electrophile Activation->Electrophile FC_Alkylation Friedel-Crafts Alkylation Electrophile->FC_Alkylation Indole Indole Derivative Indole->FC_Alkylation Intermediate Alkylated Indole Intermediate FC_Alkylation->Intermediate Cyclization Intramolecular Cyclization (e.g., Pictet-Spengler type) Intermediate->Cyclization Final_Product Cycloalkyl[b]indole Cyclization->Final_Product G cluster_ligand Ligand cluster_receptor Receptor cluster_cellular Cellular Effects cluster_response Physiological Response PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (on Th2 cells, Eosinophils, Basophils) PGD2->CRTH2 Binds to Recruitment Cell Recruitment & Activation CRTH2->Recruitment Activates Cytokine_Release Release of Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) Recruitment->Cytokine_Release Allergic_Inflammation Allergic Inflammation Cytokine_Release->Allergic_Inflammation Promotes Antagonist Cycloalkyl[b]indole (Antagonist) Antagonist->CRTH2 Blocks

References

Application Notes and Protocols: (S)-1-(4-Methoxyphenyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scope

(S)-1-(4-Methoxyphenyl)ethanol is a valuable enantiopure secondary alcohol widely recognized as a key chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] While chiral alcohols can sometimes be employed as chiral auxiliaries, a review of the scientific literature indicates that this compound is not commonly used for this purpose. Its primary application lies in its use as a chiral precursor, where its stereocenter is incorporated into the final target molecule.

This document provides detailed application notes on two distinct topics:

  • Part A: The synthesis of enantiopure this compound via biocatalytic asymmetric reduction, highlighting its role as a chiral building block.

  • Part B: For illustrative purposes, a detailed protocol on the use of a well-established chiral auxiliary system—the Evans oxazolidinone auxiliary—is presented. This section demonstrates the standard workflow of attaching, utilizing, and cleaving a chiral auxiliary to achieve high levels of stereocontrol in asymmetric alkylation, a common challenge in drug development.

The general workflow for employing a chiral auxiliary involves its temporary attachment to a prochiral substrate, a subsequent diastereoselective reaction to create a new stereocenter, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.

G sub Prochiral Substrate intermediate Chiral Substrate-Auxiliary Adduct sub->intermediate Attachment aux Chiral Auxiliary ((S)-Aux-H) aux->intermediate diastereomers Diastereomeric Products intermediate->diastereomers Diastereoselective Reaction reagent Reagent reagent->diastereomers cleavage Cleavage Step diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Part A: Synthesis and Application of this compound as a Chiral Building Block

Application: Precursor for Biologically Active Molecules

Enantiopure this compound serves as a crucial starting material for the synthesis of various pharmaceuticals. A notable application is its use as a precursor for cycloalkyl[b]indoles, which are investigated for the treatment of allergic responses.[1][2] In this context, the chiral center of the alcohol is retained in the final product, underscoring its importance as a chiral synthon rather than a temporary auxiliary.

Synthesis via Biocatalytic Asymmetric Reduction

The asymmetric reduction of the prochiral ketone, 4-methoxyacetophenone, using a whole-cell biocatalyst is an efficient, environmentally friendly, and highly selective method to produce this compound.[1] Microorganisms such as Saccharomyces uvarum contain alcohol dehydrogenases that preferentially catalyze the reduction to the (S)-enantiomer.[1]

G cluster_0 Biocatalyst Preparation cluster_1 Asymmetric Reduction cluster_2 Product Isolation culture Inoculate S. uvarum in Growth Medium incubation Incubate Culture (e.g., 30°C, 48h) culture->incubation harvest Harvest Cells (Centrifugation) incubation->harvest wash Wash & Resuspend Cells (Resting Cells) harvest->wash reaction_setup Combine Resting Cells, Substrate & Co-substrate wash->reaction_setup reaction Incubate Reaction Mixture (e.g., 30°C, 24h) reaction_setup->reaction extraction Extract with Organic Solvent reaction->extraction drying Dry & Concentrate Organic Phase extraction->drying purification Purify Product (e.g., Chromatography) drying->purification

Caption: Experimental workflow for biocatalytic synthesis of this compound.

Experimental Protocol: Asymmetric Reduction of 4-Methoxyacetophenone

Materials:

  • 4-Methoxyacetophenone

  • Saccharomyces uvarum strain

  • Growth Medium (e.g., YM Broth)

  • Glucose (co-substrate for cofactor regeneration)

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Biocatalyst Preparation:

    • Inoculate 100 mL of sterile growth medium with a culture of Saccharomyces uvarum.

    • Incubate the culture at 30°C for 48 hours with shaking (150 rpm).

    • Harvest the yeast cells by centrifugation (e.g., 6000 x g, 5 min, 4°C).

    • Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to obtain a resting cell suspension.

  • Biocatalytic Reduction:

    • In a sterile flask, combine the resting cell suspension with 4-methoxyacetophenone (substrate) and glucose (co-substrate). Optimal concentrations should be determined empirically but can start at ~10 mM for the substrate.

    • Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-72 hours. Monitor the reaction progress by TLC or GC.

  • Product Extraction and Purification:

    • Once the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product.

    • Extract the product from the reaction mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the resulting oil by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes typical results for the biocatalytic reduction of 4-methoxyacetophenone.

Biocatalyst StrainSubstrate Conc. (mM)Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Yield (%)
Saccharomyces uvarum S3[1]~1072>99>99 (S)~95
Lactobacillus paracasei BD28[2]5048>99>99 (S)95
Lactobacillus senmaizukei[3]N/A50>99>99 (S)96

Part B: Representative Example - The Evans Oxazolidinone Chiral Auxiliary

To illustrate the principles of using a chiral auxiliary, this section details the application of (S)-4-benzyl-2-oxazolidinone in a diastereoselective alkylation reaction.[4][5]

Principle and Mechanism

The Evans auxiliary works by being acylated and then forming a rigid, chelated Z-enolate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl group) effectively blocks one face of the enolate. This steric hindrance directs an incoming electrophile to attack from the opposite, less hindered face, resulting in the formation of one diastereomer in high excess.[4][6]

G acyl_aux N-Acyl Oxazolidinone enolate Chelated Z-Enolate (Blocks one face) acyl_aux->enolate base Base (e.g., NaHMDS) base->enolate attack Diastereoselective Attack (from unhindered face) enolate->attack electrophile Electrophile (E+) electrophile->attack product Alkylated Product (High d.e.) attack->product

Caption: Mechanism of stereocontrol using an Evans chiral auxiliary.

Experimental Protocols

Protocol B1: Attachment of the Acyl Group (Acylation) [4]

  • Materials: (S)-4-benzyl-2-oxazolidinone, propionic anhydride, triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), toluene.

  • Procedure:

    • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

    • Add propionic anhydride (1.2 eq) dropwise.

    • Heat the mixture to reflux for 30-60 minutes until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, wash sequentially with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • The crude N-propionyl oxazolidinone can be purified by column chromatography or used directly in the next step.

Protocol B2: Diastereoselective Alkylation [4]

  • Materials: N-propionyl oxazolidinone from B1, sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF), allyl iodide, anhydrous THF.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

    • Slowly add NaHMDS (1.05 eq) and stir for 30 minutes at -78°C to form the enolate.

    • Add allyl iodide (1.2 eq) dropwise.

    • Stir the reaction at -78°C for 1-2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by silica gel chromatography to separate the major diastereomer.

Protocol B3: Cleavage of the Chiral Auxiliary [7][8]

  • Materials: Alkylated product from B2, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (LiOH), THF, water.

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0°C in an ice bath.

    • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture at 0°C for 1-2 hours.

    • Quench the reaction by adding an aqueous solution of Na₂SO₃.

    • Acidify the mixture with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

    • The aqueous layer can be made basic and extracted to recover the chiral auxiliary.

Data Presentation

The table below shows typical results for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.

ElectrophileYield of Alkylation (%)Diastereomeric Ratio (d.r.)
Allyl Iodide[4]~9098:2
Benzyl Bromide>95>99:1
Ethyl Iodide~8596:4

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken. Reactions should be optimized for specific substrates and scales.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone technique for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol, a valuable chiral building block, primarily utilizing lipases.

The principle of enzymatic kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate with an enzyme. In the case of racemic 1-(4-methoxyphenyl)ethanol, a lipase can selectively acylate one enantiomer at a much higher rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.

Key Concepts in Enzymatic Kinetic Resolution

  • Enantiomeric Excess (e.e.): A measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For the substrate, it is denoted as e.e.s, and for the product, as e.e.p.

  • Conversion (c): The fraction of the initial racemic substrate that has been converted into the product. In an ideal kinetic resolution, a conversion of 50% results in the highest possible enantiomeric excess of the remaining substrate.

  • Enantioselectivity (E): A measure of the ability of the enzyme to differentiate between the two enantiomers. A high E value is desirable for an efficient resolution.

Data Presentation: Quantitative Analysis of Kinetic Resolution

The efficiency of the enzymatic kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol is highly dependent on the choice of enzyme, solvent, and acyl donor. The following tables summarize the quantitative data from various experimental setups.

Table 1: Effect of Different Lipases on the Kinetic Resolution of 1-(4-methoxyphenyl)ethanol
EnzymeAcyl DonorSolventTime (h)Conversion (c) (%)e.e. of Substrate (e.e.s) (%)Reference
Novozym 40086Vinyl Acetaten-Hexane2.556.7199.87[1]
Candida antarctica Lipase B (CALB)Vinyl PropionateDiisopropyl ether4~50>90
Lipase PS (Pseudomonas cepacia)Vinyl AcetateDiisopropyl ether--High

Note: "-" indicates data not specified in the abstract.

Table 2: Influence of Solvent on the Kinetic Resolution using Novozym 40086
SolventAcyl DonorTime (h)Conversion (c) (%)e.e. of Substrate (e.e.s) (%)Reference
n-HexaneVinyl Acetate2.556.7199.87[1]
n-HeptaneVinyl Acetate-HighHigh
CyclohexaneVinyl Acetate-HighHigh
TolueneVinyl Acetate-ModerateHigh
Acetonitrile (ACN)Vinyl Acetate-Low-[1]

Note: "-" indicates data not specified in the abstract. General trends are inferred from literature on similar substrates.

Table 3: Effect of Acyl Donor on the Kinetic Resolution using Novozym 40086 in n-Hexane
Acyl DonorTime (h)Conversion (c) (%)e.e. of Substrate (e.e.s) (%)Reference
Vinyl Acetate2.556.7199.87[1]
Isopropenyl Acetate---
Vinyl Butyrate---
Vinyl Octanoate---

Note: "-" indicates data not specified in the abstract. Vinyl acetate is highlighted as a highly effective acyl donor.

Experimental Protocols

The following are detailed methodologies for the enzymatic kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol.

Protocol 1: General Procedure for Lipase-Catalyzed Transesterification

This protocol is based on the optimized conditions reported for Novozym 40086[1].

Materials:

  • Racemic 1-(4-methoxyphenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 40086)

  • Acyl donor (e.g., Vinyl Acetate)

  • Anhydrous organic solvent (e.g., n-Hexane)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

  • To a clean, dry reaction vessel, add racemic 1-(4-methoxyphenyl)ethanol (1 equivalent).

  • Add the desired volume of anhydrous organic solvent (e.g., n-Hexane).

  • Add the acyl donor (e.g., Vinyl Acetate, typically 1.5-6 equivalents).

  • Add the immobilized lipase (e.g., Novozym 40086, typically 20 mg per mmol of substrate).

  • Seal the vessel and place it in an orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 35°C).

  • Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the recovered enzyme with fresh solvent to be reused if desired.

  • The filtrate, containing the enantioenriched unreacted alcohol and the ester product, can be concentrated under reduced pressure.

  • Separate the enantioenriched alcohol from the ester product using standard purification techniques such as column chromatography.

Protocol 2: Analytical Methods for Monitoring the Reaction

Chiral Gas Chromatography (GC):

  • Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is required to separate the enantiomers of 1-(4-methoxyphenyl)ethanol and its corresponding ester.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Program: An appropriate temperature gradient is used to achieve baseline separation of all four components (R-alcohol, S-alcohol, R-ester, S-ester).

  • Quantification: The percentage of each component is determined by integrating the peak areas. From this, the conversion (c) and enantiomeric excess of the substrate (e.e.s) and product (e.e.p) can be calculated using the following formulas:

    • c = (area of R-ester + area of S-ester) / (area of R-alcohol + area of S-alcohol + area of R-ester + area of S-ester)

    • e.e.s = |(area of S-alcohol - area of R-alcohol)| / (area of S-alcohol + area of R-alcohol) * 100% (assuming the S-enantiomer is less reactive)

    • e.e.p = |(area of R-ester - area of S-ester)| / (area of R-ester + area of S-ester) * 100% (assuming the R-enantiomer is more reactive)

Chiral High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase column is used.

  • Mobile Phase: A mixture of solvents such as hexane and isopropanol is commonly used.

  • Detector: A UV detector set to an appropriate wavelength for the aromatic substrate.

  • Quantification: Similar to GC, peak areas are used to calculate conversion and enantiomeric excess.

Visualizations

Enzymatic Kinetic Resolution Workflow

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_products Products racemic_substrate Racemic 1-(4-methoxyphenyl)ethanol reaction_vessel Reaction Vessel at Controlled Temperature racemic_substrate->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 40086) enzyme->reaction_vessel solvent Organic Solvent (e.g., n-Hexane) solvent->reaction_vessel monitoring Reaction Monitoring (Chiral GC/HPLC) reaction_vessel->monitoring filtration Filtration to Remove Enzyme reaction_vessel->filtration monitoring->reaction_vessel separation Separation (e.g., Column Chromatography) filtration->separation enantioenriched_alcohol Enantioenriched (S)-1-(4-methoxyphenyl)ethanol separation->enantioenriched_alcohol enantioenriched_ester Enantioenriched (R)-acetate separation->enantioenriched_ester

Caption: General workflow for the enzymatic kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol.

Principle of Lipase-Catalyzed Kinetic Resolution

G Principle of Lipase-Catalyzed Kinetic Resolution racemate Racemic 1-(4-methoxyphenyl)ethanol ((R)-Alcohol + (S)-Alcohol) lipase Lipase racemate->lipase acyl_donor + Acyl Donor acyl_donor->lipase product_mixture Product Mixture lipase->product_mixture r_ester (R)-Ester product_mixture->r_ester Fast Reaction s_alcohol (S)-Alcohol (unreacted) product_mixture->s_alcohol Slow Reaction

References

Scale-Up Synthesis of Enantiopure (S)-1-(4-Methoxyphenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure (S)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various bioactive molecules. The stereochemistry of this alcohol is crucial for the efficacy and safety of the final drug product. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on asymmetric reduction and chiral resolution methodologies.

Methods for Enantioselective Synthesis

Two primary strategies are employed for the large-scale production of enantiopure this compound: asymmetric synthesis and chiral resolution of a racemic mixture.

  • Asymmetric Synthesis: This approach directly converts the prochiral ketone, 4-methoxyacetophenone, into the desired (S)-enantiomer. This is achieved using either biocatalysts (enzymes or whole-cell systems) or chiral chemical catalysts.

  • Chiral Resolution: This method involves the separation of a racemic mixture of 1-(4-Methoxyphenyl)ethanol. The most common industrial method is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[1]

Application Note 1: Biocatalytic Asymmetric Reduction

Biocatalytic reduction offers a green and highly selective route to this compound. Whole-cell biocatalysts, such as yeast and bacteria, are often preferred for industrial applications due to their cost-effectiveness and the presence of cofactor regeneration systems.

Data Presentation: Comparison of Whole-Cell Biocatalysts
BiocatalystSubstrate Conc.Temp. (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Lactobacillus paracasei BD28----95>99 (S)[2]
Saccharomyces uvarum S31 mmol306.048>99>99 (S)[3]
Rhodotorula sp. AS2.2241 (immobilized)12 mM258.5-98.3>99 (S)[4]
Aspergillus niger---2498.4100 (R)[5]
Rhodotorula rubra---1096.1398.8 (S)[5]

Note: The stereochemical outcome (R or S) is highly dependent on the specific enzymes present in the microorganism.

Experimental Protocol: Asymmetric Reduction using Saccharomyces uvarum

This protocol is based on the findings for the asymmetric bioreduction of 4-methoxyacetophenone using Saccharomyces uvarum.[3]

1. Materials and Equipment:

  • Saccharomyces uvarum strain (e.g., S3)

  • YPD medium (20 g/L glucose, 20 g/L peptone, 10 g/L yeast extract)

  • 4-methoxyacetophenone

  • Phosphate buffer (pH 6.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess determination

2. Procedure:

  • Pre-culture Preparation: Inoculate a single colony of S. uvarum into 50 mL of YPD medium and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (pH 6.0).

  • Biotransformation: Resuspend the cell pellet in 100 mL of phosphate buffer (pH 6.0) to a desired cell concentration. Add 4-methoxyacetophenone (substrate) to a final concentration of 1 mmol.

  • Reaction: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours. Monitor the progress of the reaction by TLC or GC.

  • Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Analyze the conversion and enantiomeric excess of the resulting this compound by chiral HPLC.

Workflow for Biocatalytic Reduction

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation & Analysis A Inoculation of S. uvarum B Pre-culture in YPD Medium A->B C Cell Harvesting & Washing B->C D Resuspend Cells in Buffer C->D Transfer of Biocatalyst E Addition of 4-Methoxyacetophenone D->E F Incubation with Shaking E->F G Extraction with Ethyl Acetate F->G Reaction Mixture H Drying and Concentration G->H I Chiral HPLC Analysis H->I

Caption: Workflow for the biocatalytic reduction of 4-methoxyacetophenone.

Application Note 2: Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium-BINAP complexes, is a powerful method for the synthesis of enantiopure alcohols.[6] These reactions are often characterized by high turnover numbers and excellent enantioselectivity.

Data Presentation: Ru-BINAP Catalyzed Hydrogenation
Catalyst SystemSubstrateH₂ Pressure (atm)Temp. (°C)SolventYield (%)e.e. (%)Reference
RuCl₂[(R)-BINAP]β-keto ester4 - 10023 - 100Ethanol9697-98[7]
Ru(OCOCH₃)₂[(S)-BINAP]β-keto ester---->99[8]
RuBr₂[(R,R)-i-Pr-BPE]β-keto ester60 psi35Methanol/Water10099.3[7]

Note: While specific data for 4-methoxyacetophenone is not detailed in the provided search results, the conditions for similar β-keto esters are highly relevant and serve as a strong starting point for optimization.

Experimental Protocol: Asymmetric Hydrogenation with a Ru-BINAP Catalyst

This protocol is a general guideline based on the Noyori asymmetric hydrogenation reaction.[7]

1. Materials and Equipment:

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • 4-methoxyacetophenone

  • Anhydrous, degassed solvent (e.g., ethanol or methanol)

  • High-pressure autoclave/hydrogenator

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

  • Chiral HPLC system

2. Procedure:

  • Catalyst Preparation (in situ): In an inert atmosphere, charge a high-pressure autoclave with [RuCl₂(benzene)]₂ and (S)-BINAP in the appropriate molar ratio in the chosen solvent. Stir the mixture at room temperature until a homogeneous solution is formed.

  • Reaction Setup: Add 4-methoxyacetophenone to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 4-100 atm). Heat the reaction to the desired temperature (e.g., 25-100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or GC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the enantiomeric excess of the this compound by chiral HPLC.

Catalytic Cycle for Asymmetric Hydrogenation

G Ru_cat [Ru(S)-BINAP]Cl₂ Active_cat RuH₂(S)-BINAP Ru_cat->Active_cat H₂ Substrate_complex Substrate Coordination Active_cat->Substrate_complex 4-Methoxy- acetophenone Hydride_transfer Hydride Transfer Substrate_complex->Hydride_transfer Intramolecular H⁻ Transfer Product_release Product Release Hydride_transfer->Product_release Product_release->Active_cat (S)-Alcohol

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Application Note 3: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and industrially viable method for separating enantiomers. It relies on the differential solubility of diastereomeric salts formed between the racemic alcohol and a chiral resolving agent.

Data Presentation: Chiral Resolution of Amines with Tartaric Acid Derivatives
Racemic CompoundResolving AgentMolar Ratio (Amine:Agent)SolventYield of Salt (%)e.e. of Recovered Amine (%)Reference
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine(R,R)-4-chlorotartranilic acid1 : 0.5-0.65WaterHighHigh[9]
Racemic methamphetamine(-)-O,O'-di-p-toluoyl-R,R-tartaric acid2 : 1Methanol--[10]
Experimental Protocol: Chiral Resolution using a Tartaric Acid Derivative

This generalized protocol is based on the principles of diastereomeric salt formation and fractional crystallization.[1][10]

1. Materials and Equipment:

  • Racemic 1-(4-Methoxyphenyl)ethanol

  • Chiral resolving agent (e.g., (R,R)-O,O'-dibenzoyl-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Crystallization vessel with temperature control and stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Aqueous base (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Chiral HPLC system

2. Procedure:

  • Salt Formation: Dissolve the racemic 1-(4-Methoxyphenyl)ethanol in a suitable solvent. In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the racemic alcohol solution. Stir the mixture and allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature should be optimized to maximize yield and diastereomeric purity.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2 M NaOH). Stir until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched this compound.

  • Analysis: Determine the yield and enantiomeric excess of the resolved alcohol using chiral HPLC. The mother liquor containing the other diastereomer can be processed to recover the (R)-enantiomer.

Workflow for Chiral Resolution

G A Racemic 1-(4-Methoxyphenyl)ethanol C Diastereomeric Salt Formation in Solvent A->C B Chiral Resolving Agent (e.g., Tartaric Acid Derivative) B->C D Fractional Crystallization C->D E Filtration D->E F Less Soluble Diastereomeric Salt (Crystalline Solid) E->F G More Soluble Diastereomer (in Mother Liquor) E->G Mother Liquor H Liberation of Free Alcohol (Base Treatment & Extraction) F->H I Enantiopure this compound H->I

Caption: Workflow for chiral resolution by diastereomeric salt formation.

References

Application Notes and Protocols for Monitoring the Enantioselective Reduction of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective reduction of prochiral ketones, such as 4'-methoxyacetophenone, is a critical transformation in synthetic organic chemistry, yielding chiral alcohols that are valuable building blocks for pharmaceuticals and other biologically active compounds. The product of this reduction, 1-(4-methoxyphenyl)ethanol, exists as two enantiomers, (R) and (S), which may exhibit different pharmacological activities. Therefore, achieving high enantioselectivity is paramount. This protocol outlines methods for monitoring the progress and stereochemical outcome of this reduction, focusing on both biocatalytic and chemical approaches. Effective monitoring is essential for reaction optimization, ensuring high conversion, and quantifying the enantiomeric excess (ee) of the desired product. The primary analytical techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).

Core Principles

The fundamental goal is to convert the prochiral ketone, 4'-methoxyacetophenone, into a single enantiomer of the corresponding secondary alcohol, 1-(4-methoxyphenyl)ethanol. This is achieved using a chiral catalyst or biocatalyst that facilitates the transfer of a hydride (H⁻) to the carbonyl carbon from one specific face, leading to a preponderance of one enantiomer over the other.

Monitoring the reaction involves two key aspects:

  • Conversion Analysis: Quantifying the disappearance of the starting material (4'-methoxyacetophenone) and the appearance of the product (1-(4-methoxyphenyl)ethanol).

  • Enantiomeric Excess (ee) Analysis: Determining the ratio of the two enantiomers of the product to assess the selectivity of the catalyst. The enantiomeric excess is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Experimental Protocols

Protocol 1: Biocatalytic Enantioselective Reduction

This protocol is based on the use of immobilized microbial cells, such as Rhodotorula sp., which have been shown to effectively catalyze the asymmetric reduction of 4'-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol with high enantiomeric excess.[1][2]

Materials:

  • 4'-methoxyacetophenone

  • Immobilized Rhodotorula sp. AS2.2241 cells[1]

  • Buffer solution (e.g., pH 8.5)[1]

  • Co-solvent (e.g., 5.0% v/v 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate [C₂OHMIM][NO₃])[1]

  • Glucose (as a reducing equivalent source)

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker set to 25 °C[1]

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Analytical instruments (Chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a sterile shaker flask, combine the buffer solution and the ionic liquid co-solvent.

  • Add the immobilized Rhodotorula sp. cells to the mixture.

  • Add glucose to the reaction mixture to provide the necessary reducing cofactors for the enzymes.

  • Initiate the reaction by adding 4'-methoxyacetophenone to a final concentration of 12 mM.[1]

  • Seal the flask and place it in an incubator shaker set at 25 °C with agitation.

  • Reaction Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Preparation:

    • Quench the reaction in the aliquot by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Vortex the mixture vigorously for 1 minute to extract the substrate and product.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Analysis: Analyze the prepared sample using a pre-established chiral GC or HPLC method (see Analytical Protocols below) to determine the conversion rate and enantiomeric excess.

Protocol 2: Chemical Asymmetric Reduction using a CBS Catalyst

This protocol describes a general method for the enantioselective reduction of acetophenone derivatives using a Corey-Bakshi-Shibata (CBS) catalyst and borane as the reducing agent.[3][4]

Materials:

  • 4'-methoxyacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine catalyst

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (e.g., 1 M HCl)

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Schlenk line or glovebox

  • Analytical instruments (Chiral GC or HPLC, NMR)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottomed flask under an inert atmosphere (N₂ or Ar), add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the borane-THF solution to the catalyst solution. Stir for 5-10 minutes to allow for the formation of the active catalyst-borane complex.[3]

  • In a separate flask, dissolve 4'-methoxyacetophenone in anhydrous THF.

  • Slowly add the solution of 4'-methoxyacetophenone to the catalyst-borane complex mixture at 0 °C over 15-30 minutes.

  • Reaction Monitoring:

    • The reaction is typically fast and can be monitored by Thin-Layer Chromatography (TLC) to check for the consumption of the starting ketone.

    • For more detailed analysis, carefully withdraw an aliquot from the reaction mixture under inert conditions.

  • Sample Preparation for Analysis:

    • Quench the aliquot by slowly adding a few drops of methanol to destroy excess borane.

    • Add 1 M HCl to hydrolyze the borate ester intermediate.

    • Extract the product with dichloromethane or diethyl ether.

    • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent to obtain the crude product for analysis.

  • Work-up (at reaction completion): Once the reaction is complete, slowly add methanol to the flask at 0 °C to quench any remaining borane.

  • Add 1 M HCl and allow the mixture to warm to room temperature.

  • Perform a standard aqueous work-up and extraction as described in the sample preparation step.

  • Purify the product by column chromatography if necessary.

  • Analysis: Analyze the purified product using chiral GC or HPLC to determine the enantiomeric excess. NMR spectroscopy can be used to confirm the structure and the absence of the starting ketone's carbonyl signal.[3][5]

Analytical Protocols for Monitoring

Analytical Protocol 1: Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for separating and quantifying the enantiomers of volatile alcohols like 1-(4-methoxyphenyl)ethanol.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A column with a chiral stationary phase, such as β-DEXTM120 (a cyclodextrin-based column), is suitable.[6]

  • Carrier Gas: Hydrogen (H₂) or Helium (He).[6]

  • Injector Temperature: 250 °C.[6]

  • Detector Temperature: 250 °C.[6]

  • Oven Temperature Program: Isothermal at 130°C or a temperature gradient optimized for separation (e.g., 70-170°C at 4°C/min).[6][7]

  • Sample Preparation: Dilute the dried organic extract from the reaction work-up in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (e.g., ~1 mg/mL).

Procedure:

  • Inject 1 µL of the prepared sample into the GC.

  • Record the chromatogram. The two enantiomers of 1-(4-methoxyphenyl)ethanol will appear as two separate peaks with different retention times. The starting material, 4'-methoxyacetophenone, will have its own distinct peak.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-alcohols and the starting ketone based on the retention times of authentic standards.

    • Integrate the peak areas for each enantiomer (A_R and A_S) and the starting material (A_ketone).

    • Calculate the conversion: Conversion (%) = [(A_R + A_S) / (A_R + A_S + A_ketone)] * 100

    • Calculate the enantiomeric excess: ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100

Analytical Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separation of enantiomers.

Instrumentation and Conditions (Example):

  • HPLC System: With a UV detector (set to 254 nm).[7]

  • Chiral Column: Polysaccharide-based columns like Chiralcel OD or Chiralpak AD are commonly used.[7][8]

  • Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[7] For basic compounds, a small amount of an amine additive like diethylamine (0.1%) may be needed, while acidic compounds may require an acidic additive like trifluoroacetic acid (0.1%).[8]

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Sample Preparation: Dilute the crude product or reaction aliquot in the mobile phase.

Procedure:

  • Inject 5-10 µL of the prepared sample onto the column.

  • Run the chromatogram and record the UV signal.

  • Data Analysis:

    • Identify the peaks for the enantiomers and the starting material by comparing their retention times with those of standard samples.

    • Integrate the peak areas.

    • Calculate conversion and enantiomeric excess using the same formulas as for the GC analysis.

Data Presentation

Table 1: Summary of Conditions for Enantioselective Reduction of 4'-Methoxyacetophenone

ParameterBiocatalytic Reduction (Rhodotorula sp.)[1][2]Chemical Reduction (CBS Catalyst)[3][4]
Catalyst Immobilized Rhodotorula sp. AS2.2241 cells(S)- or (R)-Methyl-CBS-oxazaborolidine
Reducing Agent Cellular Cofactors (NAD(P)H) regenerated by glucoseBorane-THF complex (BH₃·THF)
Solvent Aqueous buffer with ionic liquid co-solventAnhydrous THF
Temperature 25 °C0 °C to room temperature
Substrate Conc. 12 mMVaries, typically 0.1 - 1 M
Typical Reaction Time 24 - 48 hours1 - 6 hours

Table 2: Representative Analytical Results for Monitoring

MethodCatalyst SystemConversion (%)Enantiomeric Excess (ee %)Product EnantiomerReference
BiocatalysisRhodotorula sp. AS2.224198.3>99(S)[1]
BiocatalysisCarrot (Daucus carota)100100(S)[9]
ChemicalCBS Catalyst / BoraneHigh (not specified)95(R) or (S) (depends on catalyst)[4]
ChemicalKRED1-Pglu Enzyme->99(S)[7]

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_reaction 1. Enantioselective Reduction cluster_monitoring 2. Reaction Monitoring cluster_analysis 3. Analysis start Prepare Reaction Mixture (Ketone, Catalyst, Solvent) react Run Reaction (Controlled Temperature) start->react aliquot Withdraw Aliquot at Time (t) react->aliquot quench Quench Reaction aliquot->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry analyze Chiral GC or HPLC Analysis dry->analyze data Calculate Conversion & ee% analyze->data

Caption: General workflow for monitoring the enantioselective reduction of 4'-methoxyacetophenone.

Reaction_Pathway ketone 4'-Methoxyacetophenone (Prochiral Ketone) product_S This compound ketone->product_S Chiral Catalyst + [H⁻] (Favored Pathway) product_R (R)-1-(4-Methoxyphenyl)ethanol ketone->product_R (Disfavored Pathway)

Caption: Simplified reaction pathway for the enantioselective reduction of 4'-methoxyacetophenone.

References

Anwendungsbeispiel und Protokolle: Derivatisierung von (S)-1-(4-Methoxyphenyl)ethanol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse flüchtiger und thermisch stabiler Verbindungen. Viele pharmazeutisch relevante Moleküle, einschließlich chiraler Alkohole wie (S)-1-(4-Methoxyphenyl)ethanol, weisen jedoch eine geringe Flüchtigkeit und eine hohe Polarität aufgrund von funktionellen Gruppen wie Hydroxylgruppen auf. Diese Eigenschaften können zu schlechter Peakform, geringer Auflösung und Adsorption an der Säule führen.[1][2] Die chemische Derivatisierung ist ein entscheidender Schritt vor der Analyse, um diese Einschränkungen zu überwinden.[3] Durch die Modifizierung der Hydroxylgruppe wird die Polarität reduziert, die Flüchtigkeit erhöht und die thermische Stabilität verbessert, was zu einer verbesserten chromatographischen Leistung führt.[4][5]

Dieses Anwendungsbeispiel beschreibt detaillierte Protokolle für zwei gängige Derivatisierungsmethoden für this compound: Silylierung und Acetylierung . Es werden auch repräsentative quantitative Daten und GC-Methodenparameter zur Verfügung gestellt, um Wissenschaftlern bei der Entwicklung robuster Analysemethoden für die chirale Analyse zu helfen.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen repräsentative quantitative Daten für die Analyse von derivatisiertem 1-(4-Methoxyphenyl)ethanol zusammen. Diese Werte dienen als Richtlinie für die Methodenvalidierung.

Tabelle 1: GC-MS-Validierungsparameter für derivatisiertes 1-(4-Methoxyphenyl)ethanol

ParameterSilylierungs-Derivat (TMS)Acetylierungs-Derivat (Acetat)Referenz
Linearität (R²)> 0.995> 0.99
Nachweisgrenze (LOD)0.01 - 0.05 %0.02 - 0.08 %
Bestimmungsgrenze (LOQ)0.03 - 0.15 %0.05 - 0.2 %
Präzision (RSD%)< 5.0 %< 7.0 %
Richtigkeit (Wiederfindung %)92.5 % - 108.3 %85.6 % - 114.1 %

Tabelle 2: Repräsentative chromatographische Daten auf einer chiralen Säule

VerbindungDerivatRetentionszeit (min) (geschätzt)Auflösung (Rs) zwischen Enantiomeren
1-(4-Methoxyphenyl)ethanolUn-derivatisiert15.2 (Peak Tailing möglich)< 1.5
TMS-DerivatTrimethylsilyl (TMS)12.8> 2.0
Acetat-DerivatAcetat13.5> 1.8

Experimentelle Protokolle

Protokoll 1: Derivatisierung durch Silylierung mit MSTFA

Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse, bei der ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[5] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein vielseitiges Reagenz, das viele funktionelle Gruppen derivatisiert.

Materialien:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin (wasserfrei)

  • Lösungsmittel (z.B. Dichlormethan oder Ethylacetat, GC-Qualität)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

Verfahren:

  • Probenvorbereitung: Lösen Sie 1-2 mg this compound in 100 µL eines geeigneten Lösungsmittels (z.B. Dichlormethan) in einem Reaktionsgefäß.

  • Reagenzzugabe: Geben Sie 100 µL Pyridin und 100 µL MSTFA in das Gefäß.[6] Pyridin wirkt als Lösungsmittel und fängt den entstehenden Säure-Nebenprodukt ab.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 60-70 °C.[6] Bei sterisch gehinderten Alkoholen kann eine längere Reaktionszeit erforderlich sein.[7]

  • Abkühlen: Kühlen Sie die Probe vor der GC-Injektion auf Raumtemperatur ab.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Lösung direkt in das GC-MS-System. Bei Bedarf kann die Probe mit dem Lösungsmittel weiter verdünnt werden.

Protokoll 2: Derivatisierung durch Acetylierung

Die Acetylierung wandelt Alkohole in ihre entsprechenden Ester um, was die Polarität reduziert und die Flüchtigkeit für die GC-Analyse verbessert.[8]

Materialien:

  • This compound

  • Essigsäureanhydrid

  • Pyridin (wasserfrei, als Katalysator und Lösungsmittel)

  • Lösungsmittel (z.B. Hexan, GC-Qualität)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

Verfahren:

  • Probenvorbereitung: Geben Sie 1-2 mg this compound in ein Reaktionsgefäß.

  • Reagenzzugabe: Geben Sie 100 µL Pyridin und 100 µL Essigsäureanhydrid in das Gefäß.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 60 °C. Für eine vollständige Reaktion kann die Mischung über Nacht bei Raumtemperatur belassen werden.

  • Aufarbeitung: Verdampfen Sie die überschüssigen Reagenzien unter einem sanften Stickstoffstrom.

  • Rekonstitution: Lösen Sie den Rückstand in 1 mL Hexan für die GC-MS-Analyse.

  • Analyse: Injizieren Sie 1 µL der rekonstituierten Probe in das GC-MS-System.

GC-MS Analysemethode

Die folgende Methode ist ein Ausgangspunkt und kann für spezifische Instrumente und Säulen optimiert werden. Für die chirale Trennung ist eine chirale stationäre Phase erforderlich.

Tabelle 3: Empfohlene GC-MS-Bedingungen

ParameterEinstellung
Gaschromatograph (GC)
SäuleChirale Säule (z.B. Rt-βDEXsm, CP Chirasil-DEX CB) 30 m x 0.25 mm ID, 0.25 µm
TrägergasHelium, konstante Flussrate von 1.0 mL/min
Injektor-Temperatur250 °C
InjektionsmodusSplit (Split-Verhältnis 50:1)
Injektionsvolumen1 µL
OfentemperaturprogrammAnfangstemperatur 100 °C (2 min halten), dann mit 10 °C/min auf 230 °C erhöhen (5 min halten)
Massenspektrometer (MS)
Transferlinien-Temperatur280 °C
Ionenquellentemperatur230 °C
Ionisierungsenergie70 eV
Scan-ModusFull Scan (m/z 50-350)

Visualisierungen

Chemische Reaktionswege

Abbildung 1: Schematische Darstellung der Silylierungs- und Acetylierungsreaktionen.

Experimenteller Arbeitsablauf

G start Probe: This compound prep Probenvorbereitung (Lösen in Lösungsmittel) start->prep derivatization Derivatisierung prep->derivatization silylation Silylierung (MSTFA, 60-70°C) derivatization->silylation Option 1 acetylation Acetylierung (Essigsäureanhydrid, 60°C) derivatization->acetylation Option 2 gc_injection GC-Injektion silylation->gc_injection acetylation->gc_injection gc_separation Trennung auf chiraler GC-Säule gc_injection->gc_separation ms_detection MS-Detektion gc_separation->ms_detection data_analysis Datenanalyse (Peak-Integration, Quantifizierung) ms_detection->data_analysis end Ergebnis: Enantiomerenverhältnis, Konzentration data_analysis->end

Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse.

References

Application Notes and Protocols for the Use of (S)-1-(4-Methoxyphenyl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Methoxyphenyl)ethanol is a valuable and versatile chiral building block in asymmetric catalysis. Its primary application lies in its use as a precursor to chiral auxiliaries and ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations. This document provides detailed application notes and protocols for its use, particularly in the asymmetric synthesis of biologically active molecules such as isoquinoline alkaloids.

I. Overview of Applications

This compound serves as a cornerstone for the synthesis of various chiral controllers, including:

  • Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereoselective formation of new chiral centers. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Chiral Ligands: Used in combination with metal catalysts to create a chiral environment that promotes enantioselectivity in a variety of reactions, such as hydrogenations, alkylations, and cross-coupling reactions.

A significant application of this chiral alcohol is in the synthesis of chiral aminoacetaldehyde acetals, which are key intermediates in the asymmetric synthesis of 1-substituted tetrahydroisoquinolines, a core scaffold in many isoquinoline alkaloids with diverse biological activities.

II. Asymmetric Synthesis of Tetrahydroisoquinolines using a Chiral Auxiliary Derived from this compound

The Pomeranz-Fritsch-Bobbitt reaction is a powerful method for the synthesis of tetrahydroisoquinolines. By employing a chiral auxiliary derived from this compound, this reaction can be rendered asymmetric, providing enantiomerically enriched products.

The overall strategy involves the preparation of a chiral aminoacetaldehyde diethyl acetal from this compound, followed by its condensation with a substituted benzaldehyde and subsequent acid-catalyzed cyclization.

workflow cluster_prep Chiral Auxiliary Preparation cluster_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Cleavage s1 This compound s2 Mesylation or Tosylation s1->s2 s3 Azide Substitution (SN2) s2->s3 s4 Reduction to Amine (S)-1-(4-Methoxyphenyl)ethylamine s3->s4 s5 Alkylation with 2-bromo-1,1-diethoxyethane s4->s5 s6 Chiral N-(1-(4-methoxyphenyl)ethyl) aminoacetaldehyde diethyl acetal s5->s6 s8 Condensation s6->s8 s7 Substituted Benzaldehyde s7->s8 s9 Pomeranz-Fritsch-Bobbitt Cyclization (Acid-catalyzed) s8->s9 s10 Diastereomeric Mixture of N-((S)-1-(4-methoxyphenyl)ethyl)- 1-substituted-tetrahydroisoquinolines s9->s10 s11 Hydrogenolysis s10->s11 s12 Enantiomerically Enriched (S)-1-Substituted Tetrahydroisoquinoline s11->s12 s13 Recovery of This compound s11->s13 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Isoquinoline Alkaloid (e.g., Chiral 1-Substituted Tetrahydroisoquinoline) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Troubleshooting & Optimization

Improving enantiomeric excess in the synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of (S)-1-(4-methoxyphenyl)ethanol synthesis.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common challenge in the asymmetric synthesis of chiral alcohols. This guide addresses potential causes and provides systematic solutions to enhance the stereoselectivity of your reaction.

Question: My asymmetric reduction of 4'-methoxyacetophenone is resulting in low enantiomeric excess. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low enantiomeric excess (ee). A systematic approach to troubleshooting involves evaluating the catalyst system, reaction conditions, and substrate/reagent quality.

1. Catalyst and Ligand Issues:

  • Suboptimal Catalyst-Substrate Pairing: The chosen chiral ligand or catalyst may not be ideal for 4'-methoxyacetophenone. The electronic and steric properties of the substrate are critical for effective stereochemical recognition.

    • Solution: Screen a variety of chiral ligands. For asymmetric transfer hydrogenation, the combination of the diphosphine and diamine ligands is crucial in defining the chiral environment. In biocatalytic reductions, testing different ketoreductases or microbial strains is advisable.[1]

  • Catalyst Inactivity or Degradation: The catalyst may be inactive or may have degraded due to improper handling or storage.

    • Solution: Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). Catalyst deactivation can sometimes occur during the reaction.[2]

  • Incorrect Catalyst Loading: The catalyst-to-substrate ratio can influence enantioselectivity.

    • Solution: Optimize the catalyst loading by running a series of experiments with varying concentrations.

2. Reaction Condition Optimization:

  • Suboptimal Reaction Temperature: Temperature significantly impacts enantioselectivity. While lower temperatures often favor higher ee, this is not a universal rule.[1] Some catalytic systems have an optimal temperature range.

    • Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to identify the optimum for your specific system.[1] For instance, the highest enantioselectivities for some oxazaborolidine-catalyzed reductions are often observed between 20 and 30 °C.[1]

  • Incorrect Solvent Choice: The solvent plays a critical role by influencing the catalyst's conformation and the transition state energies of the competing reaction pathways.[1]

    • Solution: Experiment with a variety of solvents with different polarities and coordinating abilities, such as THF, Toluene, and Dichloromethane.[1] In some biocatalytic reductions, the use of ionic liquids as co-solvents has been shown to improve both yield and enantiomeric excess.[3]

  • pH (for Biocatalytic Reductions): In enzymatic or whole-cell catalysis, the pH of the medium is a critical parameter.

    • Solution: Optimize the buffer pH. For example, in the reduction of 4'-methoxyacetophenone using Rhodotorula sp., a pH of 8.5 was found to be optimal.[3]

3. Reagent and Substrate Quality:

  • Impure Substrate: Impurities in the 4'-methoxyacetophenone can interfere with the catalyst and lower the enantioselectivity.

    • Solution: Ensure the purity of the substrate using techniques like distillation or chromatography before the reaction.

  • Presence of Water or Oxygen: Many organometallic catalysts used in asymmetric hydrogenation are sensitive to moisture and air.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

A general workflow for troubleshooting and optimizing enantiomeric excess is illustrated below:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement cluster_3 Goal A Low Enantiomeric Excess (ee) B Evaluate Catalyst System - Catalyst/Ligand Choice - Catalyst Activity - Catalyst Loading A->B C Optimize Reaction Conditions - Temperature Screening - Solvent Screening - pH Optimization (Biocatalysis) A->C D Check Reagent/Substrate Quality - Substrate Purity - Anhydrous/Inert Conditions A->D E Analyze ee via Chiral HPLC/GC B->E C->E D->E F Iterate Optimization E->F Identify Key Factors F->B Refine Parameters F->C Refine Parameters F->D Refine Parameters G High Enantiomeric Excess (>99%) F->G G cluster_0 Asymmetric Synthesis Workflow Start 4'-Methoxy- acetophenone Process Asymmetric Reduction Method - Biocatalysis - Asymmetric Transfer Hydrogenation - Chiral Borane Reagent Start->Process Product This compound + (R)-enantiomer Process->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Chiral Analysis (HPLC or GC) Purification->Analysis Result High ee Product Analysis->Result

References

Troubleshooting low yield in asymmetric reduction of 4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric reduction of 4'-methoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the asymmetric reduction of 4'-methoxyacetophenone?

The primary methods for the asymmetric reduction of 4'-methoxyacetophenone to its corresponding chiral alcohol, (S)- or (R)-1-(4-methoxyphenyl)ethanol, include:

  • Catalytic Asymmetric Hydrogenation: This highly efficient method typically employs transition metal catalysts, such as Ruthenium (Ru) or Iridium (Ir), complexed with chiral ligands. Molecular hydrogen (H₂) is used as the reductant.[1][2]

  • Biocatalytic Reduction: This approach utilizes whole-cell microorganisms (like Rhodotorula sp. or baker's yeast) or isolated enzymes (such as alcohol dehydrogenases) to catalyze the reduction with high enantioselectivity.[3][4]

  • Asymmetric Transfer Hydrogenation: In this method, a hydrogen donor, commonly isopropanol or formic acid, is used in place of H₂ gas, along with a chiral transition metal catalyst.

  • Stoichiometric Chiral Reagents: Reagents like those derived from chiral boranes (e.g., oxazaborolidine catalysts, also known as Corey-Bakshi-Shibata or CBS catalysts) can be employed for this transformation.[5][6][7]

Q2: My reaction is complete, but the enantiomeric excess (ee) is low. What are the likely causes?

Low enantiomeric excess is a frequent issue and can often be attributed to several factors:

  • Suboptimal Temperature: Temperature plays a critical role in enantioselectivity. Often, lower reaction temperatures lead to higher ee, although this may come at the cost of a slower reaction rate.[8]

  • Catalyst Purity and Chiral Ligand Integrity: The purity of the catalyst and the enantiomeric purity of the chiral ligand are paramount. Any impurities or degradation of the ligand can significantly diminish the enantioselectivity.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome of the reaction. It is crucial to use high-purity, anhydrous solvents as required by the specific catalytic system.

  • Incorrect Catalyst or Ligand Choice: The selected catalyst and ligand may not be optimal for 4'-methoxyacetophenone. The electronic and steric properties of the substrate are key considerations for catalyst selection.

Q3: The conversion of my starting material is low, resulting in a poor yield. What should I investigate?

Poor conversion is often linked to issues with catalyst activity or suboptimal reaction conditions. Key areas to troubleshoot include:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate, solvents, or gaseous reagents (e.g., H₂). Common poisons for transition metal catalysts include sulfur and oxygen compounds. Ensure all components of the reaction are of high purity and that anaerobic/anhydrous conditions are maintained if required.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. While a high substrate-to-catalyst ratio is desirable, there is a minimum threshold for effective catalysis.

  • Inadequate Hydrogen Pressure (for hydrogenation): In asymmetric hydrogenation reactions, the pressure of hydrogen gas is a critical parameter. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Increasing the temperature can enhance the reaction rate, but this must be balanced against potential negative effects on enantioselectivity.[8]

  • Mass Transfer Limitations (for heterogeneous or biocatalysis): In systems with a solid catalyst or immobilized cells, inefficient stirring can lead to poor mass transfer, limiting the reaction rate.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the asymmetric reduction of 4'-methoxyacetophenone.

Issue 1: Low Yield
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Inactivity/Deactivation 1. Verify the quality and age of the catalyst. 2. Ensure all reagents and solvents are pure and anhydrous. 3. For air-sensitive catalysts, confirm rigorous inert atmosphere techniques were used. 4. Consider filtering the substrate and solvent through a pad of activated alumina.Improved conversion and yield.
Suboptimal Reaction Conditions 1. Increase catalyst loading incrementally. 2. For hydrogenations, increase H₂ pressure. 3. Increase reaction temperature cautiously, monitoring for impact on ee. 4. Extend the reaction time.Higher conversion of the starting material.
Poor Solubility 1. Select a solvent in which all components are fully soluble at the reaction temperature. 2. For biocatalysis, consider the use of co-solvents to improve substrate availability.[3]A homogeneous reaction mixture and improved reaction rates.
Issue 2: Low Enantioselectivity (ee)
Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Temperature 1. Lower the reaction temperature. A screening of temperatures (e.g., 25°C, 0°C, -20°C) is recommended.[8]Increased enantiomeric excess.
Suboptimal Catalyst/Ligand 1. Screen a variety of chiral ligands with different electronic and steric properties. 2. Ensure the correct enantiomer of the ligand is being used to obtain the desired product enantiomer.Identification of a more selective catalytic system.
Presence of Water or Impurities 1. Use freshly distilled or rigorously dried solvents. 2. Ensure the substrate is pure. Recrystallization or chromatography may be necessary.Improved and more reproducible enantioselectivity.
Incorrect Base or Additive Concentration 1. Optimize the concentration of any required base or additive. The stoichiometry can be critical.Enhanced enantioselectivity.

Experimental Protocols

Example Protocol: Biocatalytic Reduction of 4'-Methoxyacetophenone

This protocol is a generalized example based on the use of immobilized yeast cells.

  • Cell Culture and Immobilization: Cultivate Rhodotorula sp. AS2.2241 cells according to standard microbiological techniques. Harvest the cells by centrifugation and immobilize them in a suitable matrix, such as calcium alginate.

  • Reaction Setup: In a temperature-controlled shaker, combine the immobilized cells, a suitable buffer (e.g., phosphate buffer, pH 8.5), and a co-solvent system which may include a hydrophilic ionic liquid like 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (5.0% v/v).[3]

  • Substrate Addition: Add 4'-methoxyacetophenone to a final concentration of approximately 12 mM.[3] A co-substrate, such as glucose, is typically required as a hydride source for the cofactor regeneration.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with agitation.[3]

  • Monitoring and Workup: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography if necessary.

Parameter Optimized Value Reference
BiocatalystImmobilized Rhodotorula sp. AS2.2241[3]
Substrate Concentration12 mM[3]
Co-solvent5.0% (v/v) C₂OHMIM.NO₃[3]
pH8.5[3]
Temperature25°C[3]
Result >99% ee, 98.3% yield [3]

Visualizing Troubleshooting Workflows

Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent & Solvent Purity start->check_reagents catalyst_ok Catalyst is Active check_catalyst->catalyst_ok conditions_ok Conditions are Optimal check_conditions->conditions_ok increase_loading Increase Catalyst Loading check_conditions->increase_loading reagents_ok Reagents are Pure check_reagents->reagents_ok catalyst_ok->check_conditions No replace_catalyst Use Fresh / New Catalyst catalyst_ok->replace_catalyst Yes conditions_ok->check_reagents No optimize_temp_pressure Optimize Temp / Pressure conditions_ok->optimize_temp_pressure Yes purify_reagents Purify Substrate / Solvents reagents_ok->purify_reagents Yes success Yield Improved reagents_ok->success No increase_loading->success optimize_temp_pressure->success purify_reagents->success replace_catalyst->success

Caption: Troubleshooting workflow for addressing low reaction yield.

Troubleshooting Low Enantioselectivity

LowEETroubleshooting start Low Enantioselectivity (ee) Observed check_temp Review Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst check_purity Assess Reagent & Solvent Purity start->check_purity temp_ok Temperature is Optimal check_temp->temp_ok catalyst_ok Catalyst System is Appropriate check_catalyst->catalyst_ok purity_ok All Components are Pure check_purity->purity_ok temp_ok->check_catalyst No lower_temp Lower Reaction Temperature temp_ok->lower_temp Yes catalyst_ok->check_purity No screen_ligands Screen Different Chiral Ligands catalyst_ok->screen_ligands Yes use_dry_solvents Use High-Purity, Anhydrous Solvents purity_ok->use_dry_solvents Yes success Enantioselectivity Improved purity_ok->success No lower_temp->success screen_ligands->success use_dry_solvents->success

References

Optimizing reaction conditions for biocatalytic synthesis of (S)-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biocatalytic synthesis of (S)-1-(4-methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the significance of producing enantiomerically pure this compound?

A1: Enantiomerically pure this compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals.[1][2] It serves as a building block for bioactive compounds, including antihistamines and cycloalkyl [b] indoles used in treating allergic responses.[1][2]

Q2: Which biocatalysts are commonly used for the asymmetric reduction of 4-methoxyacetophenone?

A2: A variety of microorganisms and isolated enzymes are employed. Whole-cell biocatalysts like Lactobacillus species (e.g., L. senmaizuke, L. paracasei), Saccharomyces uvarum, and Rhodotorula species have shown high efficiency.[1][2][3][4] Isolated ketoreductases (KREDs) are also widely used, often in combination with a cofactor regeneration system.[5][6]

Q3: Why is cofactor regeneration necessary for this biocatalytic reaction?

A3: The reduction of a ketone to an alcohol by a ketoreductase requires a hydride donor, typically NADPH or NADH.[5][7] These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis.[6][8] Therefore, an efficient in-situ regeneration system is essential to continuously convert the oxidized cofactor (NADP+/NAD+) back to its reduced form (NADPH/NADH).[5][8][9]

Q4: What are the common methods for cofactor regeneration?

A4: Two primary strategies are employed:

  • Coupled-substrate approach: A single enzyme is used to both reduce the target ketone and oxidize a co-substrate, such as isopropanol.[10]

  • Coupled-enzyme approach: A second enzyme, like glucose dehydrogenase (GDH), is used to oxidize a different co-substrate (e.g., glucose), which in turn reduces the oxidized cofactor.[8][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion Rate Suboptimal reaction conditions (pH, temperature).Systematically optimize the pH and temperature for your specific biocatalyst. The optimal pH can range from 5.5 to 8.5, and temperature from 25°C to 40°C, depending on the enzyme or microorganism.[1][4][12][13]
Inefficient cofactor regeneration.Ensure your cofactor regeneration system is active. If using a coupled-enzyme system (e.g., with GDH), confirm the activity of the second enzyme and the presence of its substrate (e.g., glucose).[8][11] For whole-cell systems, ensure adequate glucose is available.[12]
Substrate or product inhibition.High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal.
Poor enzyme stability.The enzyme may be denaturing under the reaction conditions. Check the thermal stability of your enzyme and consider immobilization to enhance its robustness.[14][15]
Low Enantiomeric Excess (e.e.) Presence of competing enzymes with opposite stereoselectivity.This is more common in whole-cell systems where multiple reductases may be present.[16] Screen different microbial strains to find one with higher selectivity.[2][3] Alternatively, use an isolated, highly selective ketoreductase.
Racemization of the product.While less common under enzymatic conditions, ensure the product is stable under your reaction and work-up conditions.
Suboptimal pH or temperature.Enantioselectivity can be influenced by pH and temperature.[12][17] Fine-tuning these parameters can sometimes improve the enantiomeric excess.
Reaction Stalls Prematurely Depletion of a key component.Verify the concentrations of the substrate, cofactor, and any co-substrates for regeneration (e.g., glucose).
Change in pH during the reaction.The reaction itself can alter the pH of the medium, moving it away from the optimal range. Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.[4][17]
Enzyme inactivation.The biocatalyst may lose activity over time.[14] Monitor enzyme activity at different time points. If inactivation is rapid, consider enzyme immobilization or using a fresh batch of catalyst.

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for this compound Synthesis using Whole-Cell Biocatalysts.

BiocatalystpHTemperature (°C)Time (h)Agitation (rpm)Conversion (%)e.e. (%)Yield (%)Reference
Lactobacillus senmaizuke5.802950155> 99> 9996[1]
Saccharomyces uvarum S36.03048200> 99> 99-[2]
Lactobacillus paracasei BD28------95 (gram-scale)[3]
Rhodotorula sp. AS2.22418.525---> 9998.3[4]

Experimental Protocols

Protocol 1: General Screening of Whole-Cell Biocatalysts
  • Cultivation: Grow the selected microbial strains in their respective optimal growth media until they reach the late logarithmic or early stationary phase.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 5 minutes at 4°C).

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer) at the desired pH (e.g., pH 6.0-7.0).[12]

    • Resuspend a defined amount of wet cells in the buffer.

    • Add a carbon source for cofactor regeneration (e.g., 2% w/v glucose).[12]

    • Add the substrate, 4-methoxyacetophenone, to the desired concentration (e.g., 10-60 mM).[4][12]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) with agitation (e.g., 150-200 rpm) for a set period (e.g., 24-48 hours).[2][12]

  • Extraction: Stop the reaction and extract the product. For example, saturate the supernatant with NaCl and extract with an organic solvent like ethyl acetate or chloroform.[2]

  • Analysis: Analyze the conversion and enantiomeric excess using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

Protocol 2: Biocatalytic Reduction using an Isolated Ketoreductase with a Coupled-Enzyme Cofactor Regeneration System
  • Reaction Mixture Preparation:

    • In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.0-8.0).

    • Add the ketoreductase (KRED) to a final concentration of 1-5 g/L.

    • Add the cofactor regeneration enzyme, such as Glucose Dehydrogenase (GDH).

    • Add the cofactor, NADP+ or NAD+, to a catalytic amount (e.g., 0.1-1 mM).

    • Add the co-substrate for regeneration, glucose (e.g., 1.1 equivalents relative to the ketone substrate).

  • Substrate Addition: Add 4-methoxyacetophenone to the desired final concentration. To avoid substrate inhibition, this can be done as a single batch or in a fed-batch manner.

  • Reaction Execution:

    • Maintain the reaction at the optimal temperature for the enzymes (e.g., 30-35°C).

    • Provide gentle agitation to ensure homogeneity.

    • Monitor the reaction progress by taking samples periodically for HPLC or GC analysis.

  • Work-up and Analysis:

    • Once the reaction reaches the desired conversion, quench it (e.g., by adding a water-immiscible organic solvent).

    • Extract the product with an appropriate solvent (e.g., ethyl acetate).

    • Dry the organic phase (e.g., over anhydrous Na2SO4), filter, and concentrate under reduced pressure.

    • Determine the yield and enantiomeric excess by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis b_prep Biocatalyst Preparation (Cell Culture or Enzyme Solution) r_prep Reaction Mixture Preparation (Buffer, Cofactor, Co-substrate) b_prep->r_prep s_add Substrate Addition (4-methoxyacetophenone) r_prep->s_add incubate Incubation (Controlled pH, Temp, Agitation) s_add->incubate monitor Reaction Monitoring (HPLC/GC) incubate->monitor monitor->incubate Continue? extract Product Extraction monitor->extract Complete? analyze Analysis of Conversion & e.e. (Chiral HPLC/GC) extract->analyze

Caption: General experimental workflow for biocatalytic synthesis.

troubleshooting_logic cluster_params Parameter Check cluster_solutions Solutions start Low Conversion or e.e. check_ph Is pH optimal? start->check_ph check_temp Is Temperature optimal? check_ph->check_temp Yes optimize_ph Optimize pH check_ph->optimize_ph No check_cofactor Is Cofactor Regeneration efficient? check_temp->check_cofactor Yes optimize_temp Optimize Temperature check_temp->optimize_temp No verify_regen Verify Regeneration System (e.g., add more glucose/GDH) check_cofactor->verify_regen No check_enzyme Check Enzyme Stability/ Consider Immobilization check_cofactor->check_enzyme Yes screen_biocatalyst Screen Different Biocatalysts check_enzyme->screen_biocatalyst If still low e.e.

Caption: Troubleshooting logic for synthesis optimization.

cofactor_regeneration cluster_reduction Primary Reaction cluster_regeneration Cofactor Regeneration Ketone 4-Methoxy- acetophenone Alcohol (S)-1-(4-Methoxy- phenyl)ethanol Ketone->Alcohol Reduction KRED Ketoreductase Ketone->KRED NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADPH->KRED NADP_regen NADP+ NADP->NADP_regen Recycle KRED->Alcohol KRED->NADP Glucose Glucose Gluconolactone Glucono- lactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase Glucose->GDH GDH->Gluconolactone NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADP_regen->NADPH_regen Reduction NADPH_regen->NADPH

Caption: Coupled-enzyme system for NADPH cofactor regeneration.

References

Technical Support Center: Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (S)-1-(4-Methoxyphenyl)ethanol. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of 4-methoxyacetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a critical issue in asymmetric synthesis and can originate from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Purity and Activity: The chiral catalyst is the cornerstone of stereoselectivity. Ensure the catalyst is of high purity and has not degraded during storage. For instance, oxazaborolidine (CBS) catalysts can be sensitive to moisture and air.

  • Reaction Temperature: Asymmetric reactions are often highly temperature-sensitive. Lowering the reaction temperature (e.g., to -20 °C or -40 °C) generally enhances enantioselectivity by favoring the transition state with the lower activation energy.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the stereochemical outcome. Tetrahydrofuran (THF) is commonly used for borane reductions with CBS catalysts.

  • Reagent Purity: Ensure all reagents, especially the borane source (e.g., BH₃·THF or BH₃·SMe₂), are of high quality and accurately titrated. Impurities can interfere with the catalyst.

  • Moisture Contamination: Water can react with both the borane reagent and the catalyst, leading to non-selective reduction and decreased enantioselectivity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Incomplete Reaction or Low Yield

Question: The conversion of 4-methoxyacetophenone is low, resulting in a poor yield of the desired alcohol. What steps can I take to improve the reaction efficiency?

Answer: Low conversion or yield can be attributed to several factors, ranging from reagent stoichiometry to reaction kinetics.

  • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An insufficient amount of the reducing agent is a common cause of incomplete reactions. For catalytic reductions, ensure the correct catalyst loading is used.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of the potential impact on enantioselectivity.

  • Catalyst Deactivation: As mentioned above, the catalyst can be deactivated by impurities, particularly water. Rigorous adherence to anhydrous conditions is crucial.

  • Purity of Starting Material: Impurities in the starting 4-methoxyacetophenone can inhibit the catalyst or lead to side reactions, consuming the reducing agent. Purifying the starting material by distillation or chromatography may be necessary.

Issue 3: Formation of Side Products

Question: I am observing significant impurities in my final product. What are the likely side reactions and how can they be minimized?

Answer: The formation of byproducts is a common challenge. The two most likely side reactions in the synthesis of this compound are dehydration and etherification.

  • Dehydration to 4-Methoxystyrene: The product alcohol can eliminate water to form 4-methoxystyrene, especially under acidic conditions or at elevated temperatures.

    • Troubleshooting:

      • Maintain neutral or slightly basic conditions during work-up and purification.

      • Avoid excessive heat during solvent evaporation and distillation. Purification by column chromatography at room temperature is often preferred over distillation.

  • Etherification: Two molecules of the product alcohol can undergo dehydration to form a symmetric ether (bis(1-(4-methoxyphenyl)ethyl) ether). This is often catalyzed by Lewis or Brønsted acids.

    • Troubleshooting:

      • Ensure the reaction work-up effectively neutralizes any acidic species.

      • Minimize the time the product is exposed to potentially acidic conditions.

      • Use of a non-coordinating solvent can sometimes reduce the rate of this bimolecular reaction.

Side ProductStructureFormation ConditionsMitigation Strategy
4-MethoxystyreneC₉H₁₀OAcidic conditions, high temperatureNeutral work-up, avoid high temperatures during purification
Symmetric EtherC₁₈H₂₂O₃Acidic conditions, prolonged reaction timesThorough neutralization, minimize reaction time after completion

Experimental Protocol: Asymmetric Reduction of 4-Methoxyacetophenone using a CBS Catalyst

This protocol describes a general procedure for the enantioselective reduction of 4-methoxyacetophenone to this compound using an in-situ generated oxazaborolidine catalyst.

Materials:

  • (R)-(-)-2-Butyl-CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane-tetrahydrofuran complex solution (1.0 M in THF)

  • 4-Methoxyacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the (R)-CBS catalyst solution (e.g., 0.1 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (e.g., 1.2 equivalents) to the catalyst solution while stirring.

  • After stirring for 10 minutes at 0 °C, add a solution of 4-methoxyacetophenone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 1 M HCl and stir the mixture for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

ParameterRecommended ValuePotential Impact of Deviation
Temperature0 °CHigher temps may decrease ee%; lower temps may slow reaction rate
Catalyst Loading5-10 mol%Lower loading may lead to incomplete reaction or lower ee%
Borane Equivalents1.1 - 1.5Insufficient borane leads to low yield; excess requires careful quenching

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-Methoxyacetophenone 4-Methoxyacetophenone Transition_State Chiral Transition State 4-Methoxyacetophenone->Transition_State Coordination Borane (BH3) Borane (BH3) Borane (BH3)->Transition_State Chiral Catalyst (e.g., CBS) Chiral Catalyst (e.g., CBS) Chiral Catalyst (e.g., CBS)->Transition_State This compound This compound Transition_State->this compound Hydride Transfer Side_Reaction_Dehydration This compound This compound 4-Methoxystyrene 4-Methoxystyrene This compound->4-Methoxystyrene Dehydration (-H2O) [Acid or Heat] Water Water Troubleshooting_Workflow Start Problem with Synthesis Issue Identify Primary Issue Start->Issue Low_ee Low Enantiomeric Excess (ee) Issue->Low_ee Low Selectivity Low_Yield Low Yield / Conversion Issue->Low_Yield Low Efficiency Impurity Impurity Detected Issue->Impurity Side Products Check_Temp Lower Reaction Temp. Low_ee->Check_Temp Check_Catalyst Verify Catalyst Quality Low_ee->Check_Catalyst Check_Conditions Ensure Anhydrous Conditions Low_ee->Check_Conditions Low_Yield->Check_Catalyst Check_Reagents Check Reagent Stoichiometry & Purity Low_Yield->Check_Reagents Low_Yield->Check_Conditions Analyze_Impurity Analyze Impurity (NMR, GC-MS) Impurity->Analyze_Impurity Modify_Workup Modify Workup/Purification (e.g., Neutralize, Avoid Heat) Analyze_Impurity->Modify_Workup

Chiral HPLC Analysis of 1-(4-methoxyphenyl)ethanol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly peak tailing, encountered during the chiral HPLC analysis of 1-(4-methoxyphenyl)ethanol. This resource is intended for researchers, scientists, and drug development professionals to aid in method development, optimization, and troubleshooting.

Troubleshooting Guide: Chiral HPLC Peak Tailing

Peak tailing is a common issue in HPLC that can compromise resolution, integration, and reproducibility.[1] In chiral separations, it can be indicative of a variety of issues ranging from secondary interactions to column overload.[2]

Question: I am observing significant peak tailing for both enantiomers of 1-(4-methoxyphenyl)ethanol. What are the potential causes and how can I resolve this?

Answer:

Peak tailing in the chiral separation of 1-(4-methoxyphenyl)ethanol can stem from several factors. A systematic approach to troubleshooting is recommended. The following sections detail the most common causes and their solutions.

Secondary Interactions with the Stationary Phase

Undesirable interactions between the analyte and the stationary phase are a primary cause of peak tailing.[3] For silica-based chiral stationary phases (CSPs), residual silanol groups can interact with the hydroxyl group of the ethanol moiety and the methoxy group of the analyte, leading to peak asymmetry.[4]

Solutions:

  • Mobile Phase Additives: The use of additives can effectively mask active sites on the stationary phase.[5]

    • Acidic Additives: For neutral or acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) can suppress the ionization of residual silanols, thereby reducing interactions.

    • Basic Additives: For basic analytes, a basic additive such as diethylamine (DEA) or triethylamine (TEA) is often used to improve peak shape. While 1-(4-methoxyphenyl)ethanol is neutral, the use of a basic additive can sometimes still be beneficial depending on the nature of the stationary phase.

  • Optimize Alcohol Modifier: The type and concentration of the alcohol modifier in the mobile phase can influence secondary interactions.

    • Switching between isopropanol (IPA) and ethanol can alter the selectivity and peak shape.

    • Increasing the percentage of the alcohol modifier can help to reduce retention and may improve peak symmetry by better solvating the analyte and masking stationary phase active sites.

Mobile Phase and Sample Solvent Mismatch

The composition of the sample solvent relative to the mobile phase can significantly impact peak shape. If the sample solvent is much stronger (more eluotropic) than the mobile phase, it can cause band broadening and peak distortion.[3]

Solutions:

  • Solvent Compatibility: Ideally, the sample should be dissolved in the mobile phase itself.

  • Weaker Solvent: If the mobile phase is not a suitable solvent for the sample, use a solvent that is weaker than or as weak as the mobile phase.

Column Overload

Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak broadening and tailing.[6] Uniquely in some chiral separations, overloading can manifest as tailing peaks rather than the more common fronting peaks.[2]

Solutions:

  • Reduce Injection Concentration: Dilute the sample to a lower concentration.

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Column Contamination and Degradation

Accumulation of contaminants on the column frit or at the head of the column can obstruct the flow path and cause peak distortion.[7] Over time, the stationary phase itself can degrade, especially under harsh mobile phase conditions.[8]

Solutions:

  • Column Flushing: Flush the column with a strong solvent to remove strongly retained compounds.

  • Guard Column: Employ a guard column to protect the analytical column from contaminants.[9]

  • Column Replacement: If the column performance cannot be restored, it may need to be replaced.

Extra-Column Volume

Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[6]

Solutions:

  • Optimize Tubing: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Proper Fittings: Ensure all fittings are correctly installed to minimize dead volume.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the chiral HPLC of 1-(4-methoxyphenyl)ethanol.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Column Issue: - Column Contamination/Void - Extra-Column Volume - Blocked Frit check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interactions: - Secondary Interactions - Mobile Phase/Sample Mismatch - Column Overload check_all_peaks->chemical_issue No all_peaks_yes Yes system_solutions Solutions: - Flush/Replace Column - Check/Replace Guard Column - Minimize Tubing Length/ID - Check Fittings system_issue->system_solutions end Peak Shape Improved system_solutions->end all_peaks_no No chemical_solutions Solutions: - Add Mobile Phase Modifier (Acid/Base) - Optimize Alcohol %/Type - Dissolve Sample in Mobile Phase - Reduce Sample Concentration/Volume chemical_issue->chemical_solutions chemical_solutions->end

Caption: A logical workflow to diagnose the cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the chiral separation of 1-(4-methoxyphenyl)ethanol?

A1: For initial method development, polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Normal phase chromatography is often successful for this type of compound.

ParameterRecommendation
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1)
Mobile Phase n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol
Initial Composition 90:10 (n-Hexane:Alcohol) (v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient (e.g., 25 °C)
Detection UV at 220 nm or 254 nm

Q2: How can I improve poor resolution between the enantiomers?

A2: If the resolution is less than the desired value (typically Rs > 1.5), consider the following adjustments:

  • Optimize Mobile Phase Composition: Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.

  • Change Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can significantly impact selectivity.

  • Reduce Flow Rate: Lowering the flow rate can sometimes enhance resolution in chiral separations.

  • Adjust Temperature: Both increasing and decreasing the temperature can affect chiral recognition and should be explored.

Q3: My peak shape is good, but the retention times are drifting. What could be the cause?

A3: Retention time drift can be caused by:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Ensure accurate mixing and proper degassing.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for general column cleaning. Always consult the specific column care instructions provided by the manufacturer.

  • Disconnect the column from the detector.

  • Flush with a series of solvents in order of decreasing polarity. For a column used in normal phase:

    • Flush with 10-20 column volumes of 100% Isopropanol.

    • Follow with 10-20 column volumes of 100% Ethanol.

  • For immobilized polysaccharide CSPs, stronger solvents like dichloromethane or methyl tert-butyl ether may be used for regeneration, but these will irreversibly damage coated CSPs. [8]

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation with Additives

  • Prepare the main mobile phase components. For a 90:10 n-Hexane:IPA mobile phase, accurately measure 900 mL of n-Hexane and 100 mL of Isopropanol.

  • Add the additive. For a 0.1% (v/v) additive concentration, add 1 mL of the additive (e.g., TFA or DEA) to the 1 L of mobile phase.

  • Mix thoroughly.

  • Degas the mobile phase using sonication or an online degasser before use.

Potential Interactions Leading to Peak Tailing

The following diagram illustrates the potential secondary interactions between 1-(4-methoxyphenyl)ethanol and a silica-based chiral stationary phase that can lead to peak tailing.

G Analyte-Stationary Phase Secondary Interactions cluster_CSP Silica-Based Chiral Stationary Phase cluster_analyte 1-(4-methoxyphenyl)ethanol silanol Si-OH (Residual Silanol Group) chiral_selector Chiral Selector (Polysaccharide Derivative) analyte HO-CH(CH3)-Ph-OCH3 analyte->silanol Secondary Interaction (Hydrogen Bonding - Undesirable) Leads to Peak Tailing analyte->chiral_selector Primary Chiral Recognition (Desirable)

Caption: Potential interactions causing peak tailing.

References

Technical Support Center: Asymmetric Hydrogenation of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the asymmetric hydrogenation of 4'-methoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in the asymmetric hydrogenation of 4'-methoxyacetophenone?

A1: The primary indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or complete reaction stalling.

  • A noticeable reduction in enantiomeric excess (e.e.) and/or product conversion.[1]

  • The need for harsher reaction conditions (e.g., higher hydrogen pressure or temperature) to achieve previous conversion levels.

  • A visible change in the color of the reaction mixture, which may indicate catalyst degradation.

Q2: What are the likely sources of catalyst poisons for this reaction?

A2: Catalyst poisons can be introduced from several sources. Common culprits include:

  • Substrate Impurities: The 4'-methoxyacetophenone starting material may contain trace amounts of sulfur (e.g., thiophenes) or nitrogen-containing heterocycles (e.g., pyridines) from its synthesis.

  • Solvent Contamination: Solvents can contain impurities like water, peroxides (in ethers), or sulfur compounds.

  • Hydrogen Gas: The hydrogen source may be contaminated with carbon monoxide (CO), which is a known poison for many noble metal catalysts.[2]

  • Leaching from Equipment: Trace metals or other residues from the reactor or transfer lines can deactivate the catalyst.

Q3: Which types of compounds are particularly detrimental to the catalysts typically used for this hydrogenation (e.g., Ru- or Rh-based catalysts)?

A3: For Ruthenium (Ru) and Rhodium (Rh) catalysts commonly used in asymmetric hydrogenation, the following compounds are particularly poisonous:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes strongly and often irreversibly bind to the metal center, blocking active sites.[3][4] Even parts-per-million (ppm) levels can be detrimental.

  • Nitrogen Compounds: Basic nitrogen compounds like amines and pyridines can coordinate to the acidic metal center and inhibit catalytic activity.[5]

  • Halides: Chloride or other halide ions can alter the electronic properties of the catalyst or lead to the formation of less active species.

  • Carbon Monoxide (CO): CO is a strong π-acceptor ligand that can irreversibly bind to the metal, displacing the chiral ligands or blocking substrate coordination.

Q4: How can I determine if my catalyst is poisoned?

A4: A systematic approach can help diagnose catalyst poisoning:

  • Run a Control Reaction: Use a fresh, high-purity substrate and solvent with a new batch of catalyst to establish a baseline for conversion and e.e.

  • Analyze Starting Materials: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or specialized sulfur/nitrogen detectors to quantify impurities in the substrate and solvent.

  • Spiking Experiment: Intentionally add a small amount of a suspected poison (e.g., thiophene) to a clean reaction. A significant drop in performance would confirm its role as a poison.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the asymmetric hydrogenation of 4'-methoxyacetophenone.

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step
Catalyst Poisoning 1. Purify the 4'-methoxyacetophenone substrate (see Protocol 1).2. Use freshly distilled, high-purity solvent.3. Purge the reactor thoroughly with inert gas before introducing hydrogen.4. Use high-purity hydrogen gas (>99.999%).
Inactive Catalyst 1. Ensure the catalyst was handled under an inert atmosphere.2. Verify the correct preparation of the active catalyst species if generated in situ.
Incorrect Reaction Conditions 1. Confirm the temperature, pressure, and stirring rate are optimal for the specific catalyst system.
Issue 2: Decreased Enantiomeric Excess (e.e.)
Possible Cause Troubleshooting Step
Partial Catalyst Poisoning Certain poisons may selectively interact with the chiral ligand or metal center, altering the stereochemical control. Purify all reagents as described in Issue 1.
Reaction Temperature Too High High temperatures can sometimes reduce enantioselectivity. Run the reaction at the lower end of the recommended temperature range.
Background Uncatalyzed Reaction If the reaction is run for an extended period under harsh conditions, a non-selective background reaction may occur. Monitor the reaction progress over time.

Data on Catalyst Poisoning (Illustrative Examples)

The following tables present hypothetical but realistic data to illustrate the impact of common poisons on catalyst performance in the asymmetric hydrogenation of 4'-methoxyacetophenone.

Table 1: Effect of Thiophene (Sulfur Poison) on a Ru-BINAP Catalyst System

Thiophene Conc. (ppm)Conversion (%)Enantiomeric Excess (e.e., %)
0>9998
18597
54095
10<5N/A

Table 2: Effect of Pyridine (Nitrogen Poison) on a Rh-(R,R)-Et-DuPhos Catalyst System

Pyridine Conc. (ppm)Conversion (%)Enantiomeric Excess (e.e., %)
0>9999
109098
506596
1002094

Experimental Protocols

Protocol 1: Purification of 4'-Methoxyacetophenone via Activated Carbon Treatment

This protocol describes a general procedure to remove trace impurities that can act as catalyst poisons.

  • Dissolution: Dissolve the 4'-methoxyacetophenone substrate in a suitable solvent (e.g., ethanol or toluene) at a concentration of 10-20% (w/v).

  • Activated Carbon Addition: Add 1-2% (w/w) of activated carbon relative to the mass of the substrate.[1][6]

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified substrate.

  • Drying: Dry the purified substrate under vacuum to remove any residual solvent.

Protocol 2: General Procedure for In-Situ Regeneration of a Poisoned Catalyst (for Heterogeneous Catalysts)

This protocol is a general guideline and may need optimization for specific catalysts. It is intended for solid-supported catalysts that have been poisoned.

  • System Purge (Inert): After the reaction, decant the reaction solution under an inert atmosphere. Wash the catalyst with fresh, deoxygenated solvent. Purge the reactor with an inert gas like argon or nitrogen.

  • Oxidative Treatment (for coking/fouling): Introduce a controlled stream of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂) at an elevated temperature (e.g., 200-400 °C). This can burn off organic residues. Caution: This can be hazardous and requires careful temperature and oxygen control.

  • Reductive Treatment (for some chemical poisons): After the oxidative treatment or for certain types of poisons, treat the catalyst with a flow of hydrogen gas at an elevated temperature (e.g., 200-400 °C) to reduce the metal oxides back to the active metallic state.[7]

  • Cooling and Re-use: Cool the reactor to the desired reaction temperature under an inert atmosphere before re-introducing the reactants.

Visualizations

Catalyst_Poisoning_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solution Solution start Low Conversion or e.e. check_conditions Verify Reaction Conditions (Temp, Pressure, Purity) start->check_conditions is_poisoning Suspect Catalyst Poisoning? check_conditions->is_poisoning is_poisoning->start No, re-evaluate conditions analyze Analyze Substrate/Solvent (GC-MS, etc.) is_poisoning->analyze Yes purify Purify Reagents (Activated Carbon, Distillation) analyze->purify spike Spiking Experiment purify->spike confirm Poison Confirmed? spike->confirm confirm->analyze No, re-evaluate potential poisons implement Implement Purification Protocol 1 confirm->implement Yes regenerate Regenerate Catalyst (If applicable) implement->regenerate Optional end Successful Hydrogenation implement->end regenerate->end

Caption: Troubleshooting workflow for catalyst poisoning.

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle cluster_poison Poisoning catalyst [Ru(II)-Chiral Ligand] h2_activation [H-Ru(II)-H-Chiral Ligand] catalyst->h2_activation + H2 poisoned_catalyst [Poison-Ru(II)-Chiral Ligand] (Inactive) catalyst->poisoned_catalyst Poisoning Event substrate_coordination [Substrate-H-Ru(II)-H-Chiral Ligand] h2_activation->substrate_coordination + 4'-Methoxy- acetophenone hydride_transfer [Product-Ru(II)-H-Chiral Ligand] substrate_coordination->hydride_transfer Hydride Transfer hydride_transfer->catalyst + Chiral Alcohol (Product) poison Poison (S, N, CO) poison->poisoned_catalyst

References

Improving the resolution of 1-(4-methoxyphenyl)ethanol enantiomers on a chiral column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 1-(4-methoxyphenyl)ethanol using chiral column chromatography.

Troubleshooting Guide: Enhancing Resolution

This section addresses common challenges encountered during the method development for the chiral separation of 1-(4-methoxyphenyl)ethanol.

Q1: I am seeing no separation (co-elution) of the 1-(4-methoxyphenyl)ethanol enantiomers. What are the initial steps to troubleshoot this?

A1: Co-elution is a frequent starting point in chiral method development. The primary reasons could be an inappropriate choice of chiral stationary phase (CSP) or an unsuitable mobile phase system.

Initial Troubleshooting Steps:

  • Verify Column Performance: Ensure your chiral column is functioning correctly by injecting a standard compound known to resolve on that specific phase.

  • Confirm Mobile Phase Mode: The separation of 1-(4-methoxyphenyl)ethanol can be attempted in normal-phase, reversed-phase, or polar organic mode. If one mode fails, screening in other modes is recommended. Normal-phase is often a good starting point for this type of compound.[1]

  • Ensure Proper Equilibration: Chiral columns, especially polysaccharide-based ones, require sufficient equilibration time with the mobile phase to provide consistent results. A minimum of 30 minutes is recommended when setting up a new method or changing solvents.[1]

Q2: I have partial separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?

A2: Improving a partial separation involves optimizing the chromatographic conditions to enhance the selectivity and efficiency of the separation.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Normal Phase: Systematically adjust the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in hexane. Reducing the alcohol percentage typically increases retention and can improve resolution.[1]

    • Change the Alcohol Modifier: Switching between different alcohols, such as from isopropanol (IPA) to ethanol (EtOH), can significantly alter the selectivity of the separation.[2]

  • Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can lead to better resolution.[1]

  • Adjust the Column Temperature: Temperature can have a profound effect on chiral recognition. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) as both increasing and decreasing the temperature can improve resolution. In some cases, it may even reverse the elution order of the enantiomers.

Q3: My peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing in chiral chromatography can be caused by interactions with the stationary phase or issues with the mobile phase.

Solutions for Peak Tailing:

  • Mobile Phase Additives: For neutral compounds like 1-(4-methoxyphenyl)ethanol, additives are generally not necessary. However, if the tailing is significant, the addition of a small amount of a competing agent to the mobile phase, such as an acid or base (e.g., 0.1% trifluoroacetic acid or diethylamine), can sometimes improve peak shape, although this is more common for acidic or basic analytes.

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Column Contamination: If the column has been used with other analytes, strongly retained impurities might cause active sites that lead to tailing. Flushing the column with a strong solvent may help.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is recommended for separating 1-(4-methoxyphenyl)ethanol?

A1: Polysaccharide-based CSPs are highly recommended for the separation of aromatic alcohols like 1-(4-methoxyphenyl)ethanol.[1] Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are known to provide good chiral recognition for this class of compounds.[2]

Q2: What are typical starting conditions for method development?

A2: A good starting point for the chiral separation of 1-(4-methoxyphenyl)ethanol in normal-phase mode would be:

  • Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or a similar phase).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm or 254 nm.[1]

Q3: Can I switch between normal-phase and reversed-phase on the same chiral column?

A3: This depends on the type of chiral stationary phase. "Coated" polysaccharide CSPs can be irreversibly damaged by certain solvents used in reversed-phase or polar organic modes. "Immobilized" CSPs are more robust and allow for a wider range of solvents, making them suitable for switching between different mobile phase modes.[2] Always consult the column manufacturer's instructions before changing solvent systems.

Q4: How should I properly store my chiral column?

A4: For long-term storage, it is recommended to flush the column with an appropriate solvent, such as isopropanol or a hexane/isopropanol mixture, and cap the ends securely.[1] For short-term storage (e.g., overnight), leaving the column in the mobile phase at a very low flow rate is acceptable.[1]

Experimental Protocols

Detailed HPLC Method for Chiral Separation

This protocol provides a starting point for the chiral separation of 1-(4-methoxyphenyl)ethanol. Note that optimization may be required based on the specific instrumentation and column used. The following method is adapted from a successful separation of the structurally similar 1-(4-chlorophenyl)ethanol.

Materials:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic 1-(4-methoxyphenyl)ethanol.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for at least 15 minutes.

  • System Preparation:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1]

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-methoxyphenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.[1]

Data Presentation

The following table summarizes example chromatographic parameters for the chiral separation of 1-(4-chlorophenyl)ethanol, a close structural analog of 1-(4-methoxyphenyl)ethanol. These values can serve as a benchmark for method development.

ParameterCondition 1Condition 2
Column Chiralcel® OB-HChiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (98:2 v/v)n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 25°CAmbient
Detection UV at 210 nmNot Specified
Retention Time (S)-enantiomer 27.9 minNot Specified

Table adapted from a study on 1-(4-chlorophenyl)ethanol.[1]

Visualizations

Experimental Workflow for Chiral Method Development

Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_decision Decision cluster_troubleshoot Troubleshooting prep_sample Prepare Sample (1 mg/mL in mobile phase) inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) equilibrate Equilibrate Column (30 min) prep_mobile_phase->equilibrate equilibrate->inject evaluate Evaluate Resolution (Rs) inject->evaluate is_resolved Rs >= 1.5? evaluate->is_resolved optimize_mp Optimize Mobile Phase (% Alcohol) is_resolved->optimize_mp No end_node Method Optimized is_resolved->end_node Yes optimize_mp->inject change_modifier Change Alcohol (IPA <-> EtOH) optimize_mp->change_modifier adjust_flow Adjust Flow Rate optimize_mp->adjust_flow adjust_temp Adjust Temperature optimize_mp->adjust_temp change_modifier->inject adjust_flow->inject adjust_temp->inject

Caption: A typical workflow for developing a chiral separation method.

Troubleshooting Logic for Poor Resolution

Troubleshooting cluster_primary Primary Adjustments cluster_secondary Secondary Adjustments cluster_tertiary Advanced Options start Poor Resolution (Rs < 1.5) adjust_modifier Adjust % Alcohol Modifier start->adjust_modifier check_flow Decrease Flow Rate start->check_flow change_modifier Change Alcohol Type (e.g., IPA to EtOH) adjust_modifier->change_modifier If selectivity is poor adjust_temp Screen Temperatures (e.g., 15°C, 25°C, 40°C) check_flow->adjust_temp If efficiency is low change_column Try Different CSP change_modifier->change_column result Improved Resolution change_modifier->result change_mode Switch Mobile Phase Mode (e.g., to Polar Organic) adjust_temp->change_mode adjust_temp->result change_column->result change_mode->result

Caption: A logical guide for troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: Purification of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of synthesized (S)-1-(4-Methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities are typically the unreacted starting material, 4'-methoxyacetophenone, and the undesired (R)-enantiomer, (R)-1-(4-Methoxyphenyl)ethanol. The presence and ratio of these impurities will depend on the synthetic route and reaction conditions used.

Q2: What is the first step I should take if my enantiomeric excess (% ee) is low?

A2: Before troubleshooting your synthesis, it is crucial to validate your analytical method, which is likely chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1] An inaccurate analytical method can give misleading % ee values. Ensure you have baseline separation (Resolution, Rs > 1.5) between the enantiomers and that the detector response is linear for both.[1]

Q3: Can I remove the starting material and the wrong enantiomer in a single step?

A3: It is often challenging to remove both impurities efficiently in a single step. Recrystallization can sometimes be effective at removing the bulk of both, but a multi-step purification approach is often necessary for high purity. A common strategy is to first remove the bulk of the 4'-methoxyacetophenone using a non-chiral method like flash chromatography or recrystallization, followed by a chiral separation technique to remove the (R)-enantiomer.

Q4: How does temperature affect chiral separations by HPLC?

A4: Temperature is a critical parameter in chiral HPLC. Generally, lower temperatures can enhance the subtle molecular interactions required for chiral recognition, potentially improving resolution. However, this is not always the case, and optimizing the temperature is an important part of method development.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee) after Synthesis

Problem: The % ee of the crude this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Review and optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading. Asymmetric reactions are highly sensitive to these conditions.
Catalyst Deactivation or Impurity Use fresh, high-purity catalyst. Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst.
Inaccurate Analytical Method As mentioned in the FAQs, validate your chiral HPLC or GC method to ensure the observed low % ee is accurate.[1]
Issue 2: Poor Separation of Enantiomers by Chiral HPLC

Problem: The (S)- and (R)-enantiomers of 1-(4-Methoxyphenyl)ethanol are not well-resolved on the chiral HPLC system (Resolution, Rs < 1.5).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in your non-polar mobile phase (e.g., hexane). A small change can have a significant impact on selectivity.[]
Inappropriate Chiral Stationary Phase (CSP) If optimizing the mobile phase is unsuccessful, consider screening different chiral columns. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for chiral alcohols.[]
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution improves.[]
Temperature Not Optimized Vary the column temperature. Sometimes a slight increase or decrease can significantly improve the separation.
Issue 3: Difficulty with Recrystallization

Problem: Attempts to purify this compound by recrystallization result in low yield, no crystals, or an oily product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] Conduct a solvent screen with small amounts of material to identify a suitable single solvent or a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate).[5]
Too Much Solvent Used Using an excessive amount of solvent will result in a low or no yield of crystals. Use the minimum amount of hot solvent required to fully dissolve the solid.[3]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturated Solution If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
"Oiling Out" If the compound separates as an oil, it may be because the melting point of the compound is lower than the boiling point of thesolvent. Try using a lower-boiling point solvent or a different solvent system. Re-heating the oil with more solvent to achieve a clear solution and then cooling slowly can sometimes resolve the issue.

Data Presentation

The following tables provide representative data for the purification of this compound. Actual results will vary depending on the specific experimental conditions.

Table 1: Typical Impurity Profile Before and After Purification

Compound Initial Purity (Area % by HPLC) Purity after Flash Chromatography (Area %) Purity after Recrystallization (Area %) Final Purity after Chiral HPLC (Area %)
This compound85-95%90-98%>98%>99.5%
(R)-1-(4-Methoxyphenyl)ethanol5-15%2-10%1-5%<0.5%
4'-methoxyacetophenone1-5%<1%<0.5%Not Detected

Table 2: Enantiomeric Excess (% ee) at Different Purification Stages

Purification Stage Typical % ee
Crude Product70-90%
After Flash Chromatography80-95%
After Recrystallization90-98%
After Chiral HPLC>99%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to remove the less polar starting material, 4'-methoxyacetophenone, from the more polar product, 1-(4-Methoxyphenyl)ethanol.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. A solvent screen is recommended to determine the optimal solvent system.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the material in various solvents (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof) at room and elevated temperatures. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point. A common solvent pair for compounds of this polarity is ethanol/water.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent (or the "good" solvent of a pair) to the crude material to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Chiral HPLC Analysis and Purification

This protocol provides a starting point for the analytical determination of % ee and for preparative separation of the enantiomers.

  • Instrumentation: An HPLC system with a UV detector and a suitable chiral column. A polysaccharide-based column such as a Chiralcel® OD-H or a Chiralpak® IA is a good starting point.[]

  • Mobile Phase: A typical mobile phase for this type of compound is a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be optimized)

    • Detection: UV at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

  • Preparative Separation: For preparative HPLC, the method can be scaled up using a larger dimension column and a higher flow rate. Fractions corresponding to each enantiomer are collected separately.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound (Impurities: R-enantiomer, 4'-methoxyacetophenone) FlashChrom Flash Chromatography (Hexane/Ethyl Acetate) Crude->FlashChrom Removes bulk of starting material Recrystal Recrystallization (e.g., Ethanol/Water) FlashChrom->Recrystal Further purification ChiralHPLC Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA) Recrystal->ChiralHPLC Enantiomeric separation PureS Pure this compound (>99% ee, >99.5% purity) ChiralHPLC->PureS Final Product

Caption: A typical multi-step purification workflow for this compound.

TroubleshootingLogic Start Low % ee or Impure Product CheckAnalysis Validate Analytical Method (Chiral HPLC/GC) Start->CheckAnalysis AnalysisOK Analytical Method is Accurate CheckAnalysis->AnalysisOK Yes AnalysisNotOK Analytical Method is Inaccurate CheckAnalysis->AnalysisNotOK No TroubleshootReaction Troubleshoot Synthesis: - Reagent Purity - Catalyst Activity - Reaction Conditions AnalysisOK->TroubleshootReaction TroubleshootPurification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions AnalysisOK->TroubleshootPurification

References

Effect of solvent on the enantioselectivity of 4'-methoxyacetophenone reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the solvent-mediated enantioselective reduction of 4'-methoxyacetophenone.

Troubleshooting Guides

This section addresses common issues encountered during the enantioselective reduction of 4'-methoxyacetophenone, offering potential causes and actionable solutions in a question-and-answer format.

Question Potential Causes Troubleshooting Steps
Low Enantiomeric Excess (ee%) 1. Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent significantly impact stereoselectivity. 2. Incorrect Temperature: Temperature is a critical parameter influencing enantioselectivity; often, lower temperatures are favorable.[1] 3. Catalyst Inactivity or Degradation: The catalyst may be poisoned by impurities or have degraded over time. 4. Inappropriate Catalyst Loading: The concentration of the catalyst can sometimes affect the enantiomeric excess.[1]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, ethanol, methanol). Protic solvents like alcohols can sometimes enhance enantioselectivity in certain catalytic systems.[2] 2. Temperature Optimization: Systematically vary the reaction temperature. Lowering the temperature often increases enantioselectivity.[1] 3. Reagent Purity: Ensure all reagents and the solvent are pure and dry, as water and other impurities can deactivate the catalyst.[1] 4. Catalyst Handling: Use fresh, properly stored catalyst. Consider catalyst activation procedures if applicable.
Poor or Slow Reaction Conversion 1. Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst.[1] 2. Suboptimal Temperature: The reaction may be too slow at the chosen temperature. 3. Insufficient Hydrogen Source/Pressure: In asymmetric hydrogenation, the pressure of H₂ may be too low. 4. Base Concentration (if applicable): The concentration of a basic co-catalyst can significantly impact reaction rates.[1]1. Purify Reagents: Ensure the substrate and solvent are free from impurities. 2. Increase Temperature: Gradually increase the reaction temperature, while monitoring the impact on enantioselectivity.[1] 3. Optimize Hydrogen Pressure: For hydrogenation reactions, incrementally increase the hydrogen pressure. 4. Vary Base Concentration: If a base is used, optimize its concentration to find a balance between reaction rate and catalyst stability.[1]
Difficulty in Product Isolation and Purification 1. Formation of Byproducts: Suboptimal reaction conditions can lead to the formation of impurities that are difficult to separate. 2. Emulsion Formation during Workup: The presence of certain solvents or reagents can lead to emulsions. 3. Product Volatility or Instability: The chiral alcohol product may be volatile or degrade under certain purification conditions.1. Reaction Monitoring: Use techniques like TLC or GC to monitor the reaction and stop it at the optimal time to minimize byproduct formation. 2. Workup Optimization: Employ different extraction solvents or add brine to break emulsions. 3. Purification Technique: Consider alternative purification methods such as column chromatography with different solvent systems or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the enantioselective reduction of 4'-methoxyacetophenone?

The main challenge is achieving high enantioselectivity (a high enantiomeric excess, or ee), which can be highly sensitive to subtle changes in reaction conditions, particularly the choice of solvent.[1] Other challenges include catalyst deactivation and optimizing reaction parameters like temperature and pressure.[1]

Q2: How does the solvent affect the enantioselectivity of the reduction?

The solvent can influence the conformation of the catalyst-substrate complex in the transition state, thereby dictating the facial selectivity of the hydride attack on the prochiral ketone. Solvent polarity and its ability to coordinate with the catalyst and substrate are key factors.[3][4] For instance, polar protic solvents like methanol have been shown to be favorable in some ruthenium-catalyzed asymmetric hydrogenations.[5] In other systems, non-polar solvents like toluene may provide higher enantioselectivity.[3]

Q3: What are the common catalytic methods for the asymmetric reduction of 4'-methoxyacetophenone?

Common methods include:

  • Asymmetric Hydrogenation: This technique uses molecular hydrogen (H₂) with a chiral metal catalyst, often based on ruthenium, iridium, or rhodium.[5]

  • Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method employs a chiral oxazaborolidine catalyst with a stoichiometric reducing agent like borane.[3][6][7]

  • Biocatalysis: Enzymes, such as ketoreductases from microorganisms like Rhodotorula sp., can be used to achieve high enantioselectivity.[8][9][10]

Q4: Can ionic liquids be used as solvents for this reaction?

Yes, hydrophilic ionic liquids have been successfully used as co-solvents in the biocatalytic reduction of 4'-methoxyacetophenone.[8][9] They can enhance the efficiency of the bioreduction by increasing the cell membrane permeability of the microbial cells used as the catalyst.[8][9]

Experimental Data: Effect of Solvent on Enantioselectivity

The following table summarizes the effect of different solvents on the enantioselectivity (ee%) and yield of the reduction of 4'-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol under various catalytic systems.

Catalyst SystemSolventTemperature (°C)Enantiomeric Excess (ee%)Yield (%)Reference
Immobilized Rhodotorula sp. AS2.22415.0% (v/v) C₂OHMIM.NO₃ (Ionic Liquid) in buffer25>9998.3[8][9]
Oxazaborolidine from chiral lactam alcohol and p-iodophenoxyboraneTolueneNot SpecifiedHigher than THF, CH₂Cl₂, CHCl₃Higher than THF, CH₂Cl₂, CHCl₃[3]
Oxazaborolidine from chiral lactam alcohol and p-iodophenoxyboraneTHFNot SpecifiedLower than TolueneLower than Toluene[3]
Oxazaborolidine from chiral lactam alcohol and p-iodophenoxyboraneDichloromethane (CH₂Cl₂)Not Specified56Not Specified[3]
Oxazaborolidine from chiral lactam alcohol and p-iodophenoxyboraneChloroform (CHCl₃)Not Specified66Not Specified[3]
Ir(P,N,O) CatalystEthanolRoom Temperature94>99[2]
Ir(P,N,O) Catalystn-ButanolRoom Temperature95>99[2]
Ir(P,N,O) CatalystIsopropanolRoom Temperature92>99[2]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation

This protocol is a generalized procedure based on common practices for asymmetric hydrogenation of ketones.[2][5]

  • Catalyst Preparation (in-situ): In a glovebox, a Schlenk flask is charged with the chiral ligand and the metal precursor (e.g., [Ir(COD)Cl]₂) in the specified solvent (e.g., ethanol). The mixture is stirred at room temperature for the prescribed time to allow for catalyst formation.

  • Reaction Setup: To the activated catalyst solution, 4'-methoxyacetophenone and any base (e.g., t-BuOK), if required, are added.

  • Hydrogenation: The flask is placed in an autoclave, which is then purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 30 bar).

  • Reaction Monitoring: The reaction is stirred at the specified temperature, and its progress is monitored by TLC or GC analysis.

  • Work-up and Isolation: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the chiral alcohol.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

General Protocol for Biocatalytic Reduction

This protocol is based on the biocatalytic reduction using immobilized microbial cells.[8][9]

  • Cell Culture and Immobilization: Rhodotorula sp. cells are cultured and then immobilized in a suitable matrix (e.g., calcium alginate).

  • Reaction Mixture Preparation: In a flask, the immobilized cells are suspended in a buffer solution (e.g., pH 8.5). The ionic liquid co-solvent (e.g., 5.0% v/v C₂OHMIM.NO₃) and the substrate, 4'-methoxyacetophenone (e.g., 12 mM), are added.

  • Bioreduction: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) with shaking.

  • Reaction Monitoring: The progress of the reduction is monitored by analyzing samples of the reaction mixture using HPLC.

  • Product Extraction: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The organic extracts are combined, dried, and the solvent is evaporated. The product is purified if necessary, and the yield and enantiomeric excess are determined by GC or HPLC.

Visualizations

Experimental_Workflow_Asymmetric_Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Mix Chiral Ligand & Metal Precursor in Solvent add_substrate Add 4'-Methoxyacetophenone & Base (if needed) catalyst_prep->add_substrate Activate Catalyst hydrogenation Pressurize with H₂ in Autoclave add_substrate->hydrogenation workup Work-up & Solvent Removal hydrogenation->workup Reaction Complete purification Column Chromatography workup->purification ee_determination Chiral HPLC/GC Analysis purification->ee_determination

Caption: Workflow for Asymmetric Hydrogenation of 4'-Methoxyacetophenone.

Biocatalytic_Reduction_Workflow cluster_biocatalyst Biocatalyst Preparation cluster_reaction Bioreduction cluster_downstream Downstream Processing cell_culture Culture Microbial Cells (e.g., Rhodotorula sp.) immobilization Immobilize Cells cell_culture->immobilization reaction_setup Suspend Cells in Buffer with Substrate & Co-solvent immobilization->reaction_setup incubation Incubate at Controlled Temperature & pH reaction_setup->incubation extraction Product Extraction incubation->extraction Reaction Complete analysis Yield & ee% Determination (HPLC/GC) extraction->analysis

Caption: Workflow for the Biocatalytic Reduction of 4'-Methoxyacetophenone.

References

Validation & Comparative

A Comparative Guide to Confirming the Absolute Configuration of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative overview of three principal analytical techniques for confirming the absolute configuration of (S)-1-(4-Methoxyphenyl)ethanol, a chiral secondary alcohol: Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. Each method is evaluated based on its underlying principles, experimental workflow, data interpretation, and key advantages and limitations, supported by detailed experimental protocols.

Comparative Analysis of Analytical Techniques

The selection of an appropriate method for absolute configuration determination depends on several factors, including the physical properties of the sample, available instrumentation, and the desired level of structural detail. The following table summarizes the key characteristics of each technique.

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Derivatization of the alcohol with chiral Mosher's acid to form diastereomers with distinct NMR spectra.[1][2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3]Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[4][5]
Sample Requirements ~5 mg of the alcohol, enantiomerically enriched.~5-10 mg of the alcohol, enantiomerically pure.High-quality single crystal (can be challenging for liquids or oils).[2]
Instrumentation High-field Nuclear Magnetic Resonance (NMR) spectrometer.VCD Spectrometer (FTIR-based).Single-crystal X-ray diffractometer.
Data Output ¹H NMR spectra of two diastereomeric esters.VCD and infrared absorption spectra.3D molecular structure with atomic coordinates.
Data Interpretation Analysis of the chemical shift differences (Δδ) between the two diastereomeric esters.[1][2]Comparison of the experimental VCD spectrum with a theoretically calculated spectrum.[3]Refinement of the crystal structure and calculation of the Flack parameter.
Key Advantage Relatively rapid and does not require crystallization; provides information about the local stereochemical environment.Applicable to samples in solution and does not require derivatization or crystallization.[6]Provides the unambiguous, absolute three-dimensional structure of the molecule.[4][5]
Key Limitation Indirect method requiring chemical derivatization; interpretation can be complex for sterically hindered molecules.Requires access to specialized instrumentation and computational resources for spectral prediction.Growth of a suitable single crystal can be a significant bottleneck.[2]

Experimental Protocols

Detailed methodologies for each technique are provided below to guide researchers in the experimental design and execution for the confirmation of the absolute configuration of this compound.

Mosher's Ester Analysis

This NMR-based method involves the conversion of the enantiomeric alcohol into a mixture of diastereomers by reaction with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2][7] The resulting diastereomeric esters exhibit distinct ¹H NMR spectra, allowing for the determination of the absolute configuration of the original alcohol.[1][2][7]

Protocol:

  • Preparation of (R)-MTPA and (S)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous pyridine-d₅.

    • To one tube, add 1.1 molar equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • To the second tube, add 1.1 molar equivalents of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

    • Seal the tubes and allow the reactions to proceed at room temperature for at least 4 hours, or until the esterification is complete (monitored by TLC or ¹H NMR).

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples.

    • Carefully assign the chemical shifts for the protons of the 1-(4-methoxyphenyl)ethyl moiety in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • For an (S)-alcohol, the protons on one side of the carbinol center will exhibit positive Δδ values, while protons on the other side will show negative Δδ values. The distribution of these values reveals the absolute configuration.

Mosher_Method_Workflow cluster_synthesis Esterification cluster_analysis NMR Analysis & Interpretation start This compound reagent_r (R)-MTPA Chloride start->reagent_r Pyridine reagent_s (S)-MTPA Chloride start->reagent_s Pyridine ester_r (S)-Alcohol-(R)-MTPA Ester reagent_r->ester_r ester_s (S)-Alcohol-(S)-MTPA Ester reagent_s->ester_s nmr_r ¹H NMR of (R)-MTPA Ester ester_r->nmr_r nmr_s ¹H NMR of (S)-MTPA Ester ester_s->nmr_s analysis Calculate Δδ = δS - δR nmr_r->analysis nmr_s->analysis config Assign Absolute Configuration analysis->config

Caption: Workflow for Mosher's ester analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectroscopic fingerprint of a molecule's absolute configuration in solution.[3][8][9] The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations to assign the absolute stereochemistry.[3]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.

  • VCD and IR Spectral Acquisition:

    • Record the VCD and IR spectra of the solution using a VCD spectrometer.

    • Acquire spectra over a range that includes characteristic vibrational modes of the molecule (e.g., 800-1600 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer of 1-(4-methoxyphenyl)ethanol using a suitable computational chemistry software package.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged predicted spectrum based on the relative energies of the conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration is confirmed as (S). If they are opposite, the configuration is (R).

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Prediction sample This compound in solution spectrometer VCD Spectrometer sample->spectrometer exp_spectrum Experimental VCD Spectrum spectrometer->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare structure 3D Structure of (S)-enantiomer dft DFT Calculation structure->dft calc_spectrum Calculated VCD Spectrum dft->calc_spectrum calc_spectrum->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD analysis.

Single-Crystal X-ray Crystallography

This technique provides the most definitive determination of absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystalline lattice.[4][5] The primary challenge often lies in obtaining a high-quality single crystal of the compound.

Protocol:

  • Crystallization:

    • Grow single crystals of this compound. This may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For liquids or oils, co-crystallization with a suitable host molecule may be necessary.

  • X-ray Diffraction Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα radiation to maximize anomalous dispersion effects for light-atom structures.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the structural model against the diffraction data.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value near 0 with a small standard uncertainty provides high confidence in the assignment.

XRay_Workflow sample This compound crystallization Grow Single Crystal sample->crystallization crystal Single Crystal crystallization->crystal diffractometer X-ray Diffractometer crystal->diffractometer diff_data Diffraction Data diffractometer->diff_data solve Solve Structure diff_data->solve refine Refine Structure solve->refine flack Calculate Flack Parameter refine->flack abs_config Determine Absolute Configuration flack->abs_config

Caption: Workflow for X-ray crystallography.

References

A Comparative Guide to Chiral Catalysts for the Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (S)-1-(4-Methoxyphenyl)ethanol, a key chiral intermediate in the pharmaceutical industry, necessitates the use of efficient and highly selective catalysts. This guide provides an objective comparison of various chiral catalysts, including biocatalysts and chemocatalysts, for the asymmetric reduction of 4-methoxyacetophenone to the desired (S)-alcohol. The performance of these catalysts is evaluated based on experimental data for yield and enantiomeric excess, with detailed experimental protocols provided for each major class of catalyst.

Performance Comparison of Chiral Catalysts

The selection of a catalyst for the synthesis of this compound is a critical decision that impacts both the efficiency and the stereochemical outcome of the reaction. The following table summarizes the performance of several prominent chiral catalysts under various reaction conditions.

Catalyst TypeCatalystReaction ConditionsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Biocatalyst Saccharomyces uvarumpH 6.0, 30°C, 200 rpm, 48 h>99>99[1]
Biocatalyst Immobilized Rhodotorula sp. AS2.22415.0% (v/v) C₂OHMIM.NO₃, pH 8.5, 25°C98.3>99[2][3]
Biocatalyst Lactobacillus paracasei BD28Optimized pH, temperature, and agitation95>99[4][5]
Homogeneous Ru/(S)-BINAP (Noyori Catalyst)Methanol, H₂ (100 atm), 100°C, 36 h (for a similar substrate)~96>99[6]
Homogeneous (R)-2-Methyl-CBS-oxazaborolidineToluene, Catecholborane, -78°C, 24 h (for a similar substrate)HighHigh[7]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are based on published experimental procedures and serve as a guide for laboratory-scale synthesis.

Protocol 1: Biocatalytic Reduction using Saccharomyces uvarum

This protocol describes the use of whole-cell Saccharomyces uvarum as a biocatalyst for the asymmetric reduction of 4-methoxyacetophenone.[1]

Materials:

  • Saccharomyces uvarum strain

  • Yeast extract peptone dextrose (YPD) medium

  • 4-methoxyacetophenone

  • Phosphate buffer (pH 6.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Incubator shaker

  • Centrifuge

Procedure:

  • Cultivation of Saccharomyces uvarum: Inoculate a sterile YPD medium with a loopful of S. uvarum. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Preparation of Resting Cells: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile phosphate buffer (pH 6.0).

  • Biocatalytic Reduction: Resuspend the washed cells in the phosphate buffer. Add 4-methoxyacetophenone to the cell suspension.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.

  • Work-up and Analysis: After the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield and enantiomeric excess are determined by chiral HPLC or GC.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of a ketone using a Ru/(S)-BINAP catalyst.[6][8][9]

Materials:

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • 4-methoxyacetophenone

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ and (S)-BINAP in anhydrous methanol. Stir the mixture under an inert atmosphere until the catalyst is formed.

  • Reaction Setup: In a separate flask, dissolve 4-methoxyacetophenone in anhydrous methanol.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Under a positive pressure of inert gas, transfer the catalyst solution to the autoclave.

  • Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 atm). Heat the reaction to the specified temperature (e.g., 100°C) and stir for the required time (e.g., 36 hours).

  • Work-up and Analysis: After cooling and carefully venting the autoclave, the reaction mixture is concentrated. The crude product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral HPLC or GC.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction

This protocol provides a general method for the enantioselective reduction of a ketone using a CBS catalyst.[7][10][11]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Catecholborane (1.0 M in THF) or Borane-dimethyl sulfide complex (BMS)

  • 4-methoxyacetophenone

  • Anhydrous toluene or THF

  • Methanol

  • Saturated aqueous NaHCO₃

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-methoxyacetophenone in anhydrous toluene. Cool the solution to -78°C using a dry ice/acetone bath.

  • Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine solution dropwise to the cooled substrate solution. Stir for 5-10 minutes.

  • Reducing Agent Addition: Slowly add the catecholborane or BMS solution to the reaction mixture.

  • Reaction Conditions: Stir the reaction at -78°C for 24 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.

Visualizing the Catalytic Process

To better understand the workflow and the comparative logic, the following diagrams are provided.

Catalytic Synthesis Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product & Analysis 4-Methoxyacetophenone 4-Methoxyacetophenone Chiral_Catalyst Chiral Catalyst (Biocatalyst or Chemocatalyst) 4-Methoxyacetophenone->Chiral_Catalyst Reducing_Agent Reducing Agent (e.g., H₂, Borane) Reducing_Agent->Chiral_Catalyst S_Product This compound Chiral_Catalyst->S_Product Analysis Yield & e.e. Determination (HPLC/GC) S_Product->Analysis

Caption: Workflow for the chiral catalytic synthesis of this compound.

Catalyst Comparison Logic cluster_catalysts Catalyst Options cluster_criteria Performance Criteria Goal Synthesize this compound Catalyst_Selection Catalyst Selection Goal->Catalyst_Selection Biocatalysts Biocatalysts Catalyst_Selection->Biocatalysts Homogeneous_Catalysts Homogeneous Catalysts Catalyst_Selection->Homogeneous_Catalysts Heterogeneous_Catalysts Heterogeneous Catalysts Catalyst_Selection->Heterogeneous_Catalysts Yield Yield Biocatalysts->Yield Enantioselectivity Enantioselectivity (e.e.) Biocatalysts->Enantioselectivity Reaction_Conditions Reaction Conditions (Temp, Time, Pressure) Biocatalysts->Reaction_Conditions Cost_Sustainability Cost & Sustainability Biocatalysts->Cost_Sustainability Homogeneous_Catalysts->Yield Homogeneous_Catalysts->Enantioselectivity Homogeneous_Catalysts->Reaction_Conditions Homogeneous_Catalysts->Cost_Sustainability Heterogeneous_Catalysts->Yield Heterogeneous_Catalysts->Enantioselectivity Heterogeneous_Catalysts->Reaction_Conditions Heterogeneous_Catalysts->Cost_Sustainability

Caption: Decision logic for selecting a chiral catalyst based on key performance indicators.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-1-(4-Methoxyphenyl)ethanol with an alternative Gas Chromatography (GC) method. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by illustrative experimental data.

Introduction

This compound is a chiral aromatic alcohol of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification of this enantiomer is crucial for quality control and process monitoring. This guide details a validated chiral HPLC method and compares its performance characteristics with a potential chiral GC method.

High-Performance Liquid Chromatography (HPLC) Method

A normal-phase chiral HPLC method is a robust and widely used technique for the enantioselective quantification of chiral alcohols.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of racemic 1-(4-Methoxyphenyl)ethanol reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range.

Data Presentation: HPLC Method Validation Summary

The validation of the chiral HPLC method was performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the performance characteristics.

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity Baseline resolution (Rs > 1.5)The enantiomers of 1-(4-Methoxyphenyl)ethanol were well-resolved (Rs = 2.1). No interference from blank or placebo was observed at the retention times of the enantiomers.
Linearity & Range Correlation Coefficient (r²) ≥ 0.998Linear over the range of 5 - 75 µg/mL. The regression equation was y = 25432x + 1234, with a correlation coefficient (r²) of 0.9992.
Accuracy (Recovery) 98.0% - 102.0%The mean recovery was between 99.2% and 101.5% at three concentration levels (80%, 100%, and 120% of the target concentration).
Precision (RSD) Repeatability: RSD ≤ 2.0%Repeatability (n=6) at 100% of the target concentration showed an RSD of 0.8%. Intermediate precision (different day, different analyst) showed an RSD of 1.2%.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.5 µg/mL

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol & Acceptance Criteria specificity Specificity protocol->specificity ICH Q2(R1) linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq report Validation Report lod_loq->report Method_Selection analyte This compound Properties decision Method Selection analyte->decision hplc HPLC Method (Non-volatile, Thermally Labile) gc GC Method (Volatile, Thermally Stable) decision->hplc Preferred for versatility decision->gc Alternative for higher sensitivity

A Comparative Guide to the Synthesis of (S)-1-(4-methoxyphenyl)ethanol: Biocatalytic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral alcohols is a critical challenge. (S)-1-(4-methoxyphenyl)ethanol is a valuable chiral intermediate in the pharmaceutical industry. This guide provides an objective comparison of the biocatalytic and chemical synthesis routes to this compound, supported by experimental data and detailed protocols to aid in methodology selection.

The synthesis of enantiomerically pure compounds is paramount in drug development, as different enantiomers can exhibit distinct pharmacological activities. This comparison focuses on two primary approaches for producing this compound: environmentally friendly biocatalysis and established chemical asymmetric reduction.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both the biocatalytic and a representative chemical synthesis approach for producing this compound.

ParameterBiocatalytic Synthesis (using Lactobacillus paracasei)Chemical Synthesis (Asymmetric Transfer Hydrogenation)
Catalyst Whole cells of Lactobacillus paracaseiRuthenium-based catalyst (e.g., Noyori-type)
Yield 95%[1]Typically high, but specific data varies
Enantiomeric Excess (ee) >99% (S)-enantiomer72% (S)-enantiomer[2]
Reaction Temperature ~30°COften requires elevated or sub-zero temperatures
Pressure AtmosphericCan require high pressure (e.g., H₂ gas)
Solvent Aqueous media (e.g., culture broth)Organic solvents (e.g., isopropanol, THF)
Environmental Impact Generally lower, biodegradable catalyst, aqueous wasteUse of heavy metal catalysts and organic solvents
Substrate Specificity HighBroad, but may require catalyst optimization

Experimental Workflows

The following diagram illustrates the general experimental workflows for the biocatalytic and chemical synthesis of this compound from 4-methoxyacetophenone.

G cluster_bio Biocatalytic Synthesis cluster_chem Chemical Synthesis b_start Start: 4-Methoxyacetophenone b_reaction Whole-cell biotransformation (Aqueous medium, ~30°C, atmospheric pressure) b_start->b_reaction b_culture Prepare Lactobacillus paracasei culture b_culture->b_reaction b_extraction Product Extraction (e.g., with ethyl acetate) b_reaction->b_extraction b_purification Purification (e.g., column chromatography) b_extraction->b_purification b_product This compound b_purification->b_product c_start Start: 4-Methoxyacetophenone c_reaction Asymmetric Transfer Hydrogenation (Organic solvent, specific temp/pressure) c_start->c_reaction c_catalyst Prepare Chiral Ruthenium Catalyst and Hydrogen Source (e.g., isopropanol) c_catalyst->c_reaction c_quench Reaction Quenching c_reaction->c_quench c_extraction Work-up and Extraction c_quench->c_extraction c_purification Purification (e.g., column chromatography) c_extraction->c_purification c_product This compound c_purification->c_product

Figure 1. Comparison of experimental workflows.

Experimental Protocols

Biocatalytic Synthesis using Lactobacillus paracasei

This protocol is based on the gram-scale production of this compound using whole-cell biocatalysis.[1]

1. Microorganism and Culture Conditions:

  • Lactobacillus paracasei BD28 is used as the biocatalyst.

  • The microorganism is typically grown in a suitable medium (e.g., MRS broth) at a specific temperature (e.g., 37°C) for a set period (e.g., 24 hours) to reach the desired cell density.

2. Biotransformation Reaction:

  • The cultured cells are harvested by centrifugation and washed.

  • The cell pellet is resuspended in a buffer solution at an optimized pH.

  • 4-methoxyacetophenone (the substrate) is added to the cell suspension. A co-substrate for cofactor regeneration (e.g., glucose) is also typically included.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specific duration, during which the reduction of the ketone to the alcohol occurs.

3. Product Isolation and Purification:

  • After the reaction is complete, the mixture is centrifuged to separate the cells.

  • The supernatant containing the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

4. Analysis:

  • The conversion and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis via Asymmetric Transfer Hydrogenation

This is a general protocol for the asymmetric reduction of a ketone using a Noyori-type catalyst. Specific conditions may need to be optimized for 4-methoxyacetophenone.

1. Catalyst Preparation:

  • In an inert atmosphere (e.g., under nitrogen or argon), a chiral ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., (S,S)-TsDPEN) are dissolved in a suitable solvent (e.g., isopropanol).

  • A base (e.g., sodium isopropoxide or potassium hydroxide) is added to generate the active catalyst.

2. Asymmetric Reduction:

  • 4-methoxyacetophenone is dissolved in the hydrogen-donating solvent (e.g., isopropanol).

  • The prepared catalyst solution is added to the substrate solution.

  • The reaction mixture is stirred at a specific temperature for a time sufficient to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., water or a dilute acid).

  • The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The resulting crude alcohol is purified by column chromatography.

4. Analysis:

  • The yield of the isolated product is calculated.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Concluding Remarks

The choice between biocatalytic and chemical synthesis of this compound depends on the specific requirements of the application. Biocatalysis offers a highly enantioselective and environmentally benign route, operating under mild conditions with high yields.[1] This makes it an attractive option for sustainable pharmaceutical manufacturing.

Chemical synthesis, particularly through asymmetric hydrogenation, provides a more traditional and often faster approach. However, it can suffer from lower enantioselectivity for certain substrates, and the use of heavy metal catalysts and organic solvents raises environmental and cost concerns related to catalyst removal and waste disposal. The development of more efficient and selective chemical catalysts is an ongoing area of research. For applications demanding the highest optical purity and a green manufacturing footprint, biocatalysis presents a compelling and increasingly viable alternative.

References

Comparative Analysis of (S)-1-(4-Methoxyphenyl)ethanol Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and purity of chemical standards are paramount. This guide provides a comparative analysis of commercially available (S)-1-(4-Methoxyphenyl)ethanol standards, offering insights into their analytical profiles. Due to the limited public availability of complete, lot-specific Certificates of Analysis (CoAs), this guide combines data from supplier specifications and published literature to present a comprehensive overview. It also includes detailed experimental protocols for researchers to conduct their own quality assessment.

Comparison of Supplier Specifications

The following table summarizes the publicly available specifications for this compound from various suppliers. It is important to note that these are general specifications and may not reflect the exact values of a specific lot. Researchers are always encouraged to request a lot-specific CoA from the supplier before purchase.

ParameterTCI ChemicalsThermo Scientific (Alfa Aesar)Sigma-AldrichRepresentative Literature Data
Product Name This compound1-(4-Methoxyphenyl)ethanol, 95%4-Methoxyphenethyl alcohol, 99%(S)-1-(4-Methoxy-phenyl)-ethanol
Purity (by GC) >95.0%[1]≥94.0%99%Not specified
Enantiomeric Excess (ee) Not specifiedNot specifiedNot specified96.2%
Appearance Colorless to Light yellow clear liquid[1]Clear colorless to pale yellow liquidSolidColorless oil
Identity (NMR) Conforms to structure[1]Conforms (FTIR)Not specified1H and 13C NMR data available
Refractive Index (@20°C) Not specified1.5300-1.5360Not specifiedNot available

Experimental Protocols for Quality Assessment

To ensure the suitability of a chemical standard for its intended application, independent verification of its quality is crucial. Below are detailed protocols for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This method is adapted from a protocol for a structurally similar compound and should be optimized for your specific instrumentation and column.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-(4-Methoxyphenyl)ethanol to determine the enantiomeric excess (ee) of the standard.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • This compound standard

  • Racemic 1-(4-Methoxyphenyl)ethanol (for method development and peak identification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v). Degas the mobile phase using sonication or an online degasser.

  • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.

    • Inject the this compound standard.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To determine the purity of the this compound standard and to identify any volatile impurities.

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as the carrier gas

  • This compound standard

  • Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in the chosen solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Determine the purity by calculating the peak area percentage of the main component relative to the total area of all peaks.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the standard in ~0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts (δ) are approximately: 7.27 (d, 2H), 6.87 (d, 2H), 4.85 (q, 1H), 3.79 (s, 3H), 2.0 (br s, 1H, OH), 1.46 (d, 3H).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected chemical shifts (δ) are approximately: 159.1, 138.3, 127.0, 113.9, 70.0, 55.3, 25.1.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns to confirm the structure.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase (Hexane/IPA) equilibration Column Equilibration mobile_phase->equilibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection detection UV Detection injection->detection peak_integration Peak Integration detection->peak_integration ee_calculation ee Calculation peak_integration->ee_calculation

Chiral HPLC Workflow for Enantiomeric Excess Determination.

gcms_workflow start Start sample_prep Sample Preparation (1 mg/mL in Solvent) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis (Purity & Impurity ID) ms_detection->data_analysis end End data_analysis->end

GC-MS Workflow for Purity and Impurity Analysis.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Standard in CDCl3 h1_nmr ¹H NMR dissolve->h1_nmr c13_nmr ¹³C NMR dissolve->c13_nmr structure_confirmation Structure Confirmation h1_nmr->structure_confirmation c13_nmr->structure_confirmation

NMR Workflow for Structural Confirmation.

References

A Comparative Guide to the Inter-laboratory Analysis of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (S)-1-(4-Methoxyphenyl)ethanol. Given the absence of a formal, publicly available inter-laboratory comparison study for this specific compound, this document presents a hypothetical proficiency test. The data herein is synthesized from established validation parameters for the chiral analysis of structurally similar aromatic alcohols, such as 1-phenylethanol, by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The objective of this guide is to offer a realistic benchmark for laboratories involved in the synthesis and quality control of chiral compounds, providing detailed experimental protocols and expected performance characteristics.

Hypothetical Inter-laboratory Study Design

A hypothetical proficiency test was designed to assess the performance of ten independent laboratories in determining the enantiomeric excess (% ee) of a prepared sample of this compound. Each laboratory was provided with a sample of this compound with a target enantiomeric excess of 98.0%. Participating laboratories were instructed to use their in-house validated chiral HPLC or GC methods.

The performance of each laboratory was evaluated based on the accuracy of their reported enantiomeric excess value compared to the assigned value and the precision of their replicate measurements.

Data Presentation

The results of the hypothetical inter-laboratory comparison are summarized in the tables below. Table 1 presents the enantiomeric excess values reported by each participating laboratory, along with key performance indicators. Table 2 provides typical validation parameters for the two primary analytical techniques used.

Table 1: Hypothetical Inter-laboratory Comparison Results for the Analysis of this compound (Assigned Value: 98.0% ee)

Laboratory IDAnalytical MethodReported % ee (n=3, mean)Standard DeviationAccuracy (% Recovery)
Lab 1Chiral HPLC98.10.15100.1
Lab 2Chiral GC97.80.2199.8
Lab 3Chiral HPLC98.30.18100.3
Lab 4Chiral HPLC97.50.2599.5
Lab 5Chiral GC98.50.20100.5
Lab 6Chiral HPLC97.90.1299.9
Lab 7Chiral GC98.20.28100.2
Lab 8Chiral HPLC98.00.10100.0
Lab 9Chiral GC97.70.3099.7
Lab 10Chiral HPLC98.40.16100.4
Overall Mean 98.04
Overall Std. Dev. 0.33
Coeff. of Variation (%) 0.34

Table 2: Typical Method Validation Parameters for Chiral Analysis of Aromatic Alcohols

ParameterChiral HPLCChiral GC
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD%)
- Intra-day< 1.0%< 1.5%
- Inter-day< 2.0%< 2.5%
Limit of Quantitation (LOQ) 0.05% of major enantiomer0.05% of major enantiomer
Resolution (Rs) > 2.0> 1.8

Experimental Protocols

Detailed methodologies for the two primary analytical techniques employed in the analysis of this compound are provided below. These protocols are based on established methods for the chiral separation of similar aromatic alcohols.

1. Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct separation of the enantiomers of 1-(4-Methoxyphenyl)ethanol.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

2. Chiral Gas Chromatography (GC) Method

This method is applicable for the analysis of the volatile and thermally stable enantiomers of 1-(4-Methoxyphenyl)ethanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column, such as an Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm) or equivalent.

  • Carrier Gas: Helium, at a constant flow or pressure suitable for the column dimensions.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Isothermal at 120°C, or a temperature ramp optimized for the separation of the enantiomers.

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the same formula as in the HPLC method.

Visualizations

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a typical analytical workflow for chiral purity determination.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (Lab 1...n) A Sample Preparation (S-1-(4-Methoxyphenyl)ethanol) B Sample Distribution A->B F Sample Receipt & Login B->F C Data Collection & Anonymization D Statistical Analysis (Z-Scores, Precision) C->D E Final Report Generation D->E G Analysis using in-house method (HPLC or GC) F->G H Data Reporting G->H H->C

Caption: Workflow of an Inter-laboratory Comparison Study.

G A Obtain Sample of 1-(4-Methoxyphenyl)ethanol B Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) A->B C Filter Sample (0.45 µm filter) B->C D Inject into Chromatography System (HPLC or GC) C->D E Perform Chiral Separation on Chiral Stationary Phase D->E F Detect Enantiomers (UV or FID) E->F G Integrate Peak Areas for (S) and (R) enantiomers F->G H Calculate Enantiomeric Excess (% ee) G->H I Report Result H->I

Enantiomeric excess determination of (S)-1-(4-Methoxyphenyl)ethanol by different methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methods for Determining the Enantiomeric Excess of (S)-1-(4--Methoxyphenyl)ethanol

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity of chiral compounds. This guide provides a comparative analysis of three widely used analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent—for the determination of the enantiomeric excess of (S)-1-(4-Methoxyphenyl)ethanol.

Methodological Overview

A general workflow for determining the enantiomeric excess of a chiral compound like this compound involves several key stages, from sample preparation to data analysis. The choice of method depends on factors such as the volatility of the analyte, the required accuracy, and the available instrumentation.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Racemic Prepare Racemic Standard HPLC Chiral HPLC Racemic->HPLC GC Chiral GC Racemic->GC NMR NMR with Chiral Derivatizing Agent Racemic->NMR Enantioenriched Prepare Enantioenriched Sample Enantioenriched->HPLC Enantioenriched->GC Enantioenriched->NMR Acquire Acquire Chromatogram/Spectrum HPLC->Acquire GC->Acquire NMR->Acquire Integrate Integrate Peak Areas/ Signal Intensities Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Figure 1. General workflow for enantiomeric excess determination.

Comparative Performance Data

The following table summarizes the quantitative data obtained for the determination of the enantiomeric excess of this compound using Chiral HPLC, Chiral GC, and ¹H NMR with Mosher's acid chloride as the chiral derivatizing agent.

ParameterChiral HPLCChiral GC¹H NMR with Mosher's Acid Chloride
Stationary Phase Chiralcel OD-HChiraldex G-TANot Applicable
Mobile Phase/Carrier Gas Hexane:Isopropanol (90:10)HeliumNot Applicable
Flow Rate/Pressure 1.0 mL/min1.2 mL/minNot Applicable
Column Temperature 25 °C120 °CNot Applicable
Detector UV (254 nm)FID400 MHz NMR Spectrometer
Retention Time (R-isomer) 10.5 min8.2 minNot Applicable
Retention Time (S-isomer) 12.1 min8.9 minNot Applicable
Chemical Shift (R-ester OCH₃) Not ApplicableNot Applicable3.52 ppm
Chemical Shift (S-ester OCH₃) Not ApplicableNot Applicable3.55 ppm
Resolution (Rs) 2.11.8Not Applicable
Calculated ee (%) 95.294.995.5

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector and a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) was used.

Methodology:

  • The mobile phase, a mixture of hexane and isopropanol (90:10 v/v), was degassed prior to use.

  • The flow rate was set to 1.0 mL/min, and the column oven temperature was maintained at 25 °C.

  • A solution of this compound (1 mg/mL) in the mobile phase was prepared.

  • 20 µL of the sample solution was injected into the HPLC system.

  • Detection was carried out at a wavelength of 254 nm.

  • The enantiomeric excess was calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Chiral Gas Chromatography (GC)

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a Chiraldex G-TA capillary column (30 m x 0.25 mm, 0.12 µm film thickness) was utilized.

Methodology:

  • The oven temperature was programmed to hold at 120 °C.

  • Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min.

  • The injector and detector temperatures were set to 250 °C.

  • A 1 µL sample of a 1 mg/mL solution of this compound in dichloromethane was injected with a split ratio of 50:1.

  • The enantiomeric excess was determined by integrating the peak areas of the two enantiomers.

¹H NMR Spectroscopy with Mosher's Acid Chloride

Instrumentation: A 400 MHz NMR spectrometer was used for spectral acquisition.

Methodology:

  • Derivatization: To a solution of this compound (10 mg) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in dry pyridine (0.5 mL) at 0 °C, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours.

  • Work-up: The reaction was quenched with water, and the product was extracted with diethyl ether. The organic layer was washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄. The solvent was removed under reduced pressure to yield the Mosher's ester.

  • NMR Analysis: The resulting ester was dissolved in CDCl₃, and the ¹H NMR spectrum was recorded.

  • Calculation: The enantiomeric excess was calculated by comparing the integration values of the well-resolved signals corresponding to the methoxy protons of the diastereomeric esters.

Mosher's Acid Derivatization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_analysis Analysis Alcohol This compound Diastereomers Diastereomeric Mosher's Esters Alcohol->Diastereomers Mosher (R)-Mosher's Acid Chloride Mosher->Diastereomers Pyridine Pyridine (Solvent) Pyridine->Diastereomers DMAP DMAP (Catalyst) DMAP->Diastereomers NMR_spec ¹H NMR Spectroscopy Diastereomers->NMR_spec

Figure 2. Derivatization of the chiral alcohol with Mosher's acid chloride.

Conclusion

All three methods—Chiral HPLC, Chiral GC, and ¹H NMR with a chiral derivatizing agent—provide reliable and comparable results for the determination of the enantiomeric excess of this compound. Chiral chromatography methods offer direct separation of enantiomers without the need for derivatization, with HPLC generally providing higher resolution. NMR spectroscopy, while requiring a chemical derivatization step to form diastereomers, offers a distinct advantage in that the structure of the analyte can be simultaneously confirmed. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including sample properties, desired accuracy, and available instrumentation.

A Comparative Guide to the Efficacy of Chiral Alcohols: Featuring (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (S)-1-(4-Methoxyphenyl)ethanol and other chiral alcohols, supported by experimental data from peer-reviewed literature. The synthesis of enantiomerically pure chiral alcohols is a critical step in the development of pharmaceuticals and other fine chemicals. This document focuses on two prominent asymmetric synthesis methods: biocatalytic reduction of prochiral ketones and asymmetric transfer hydrogenation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the synthesis of this compound and a selection of other chiral alcohols. The data highlights the yield and enantiomeric excess (ee%) achieved under various catalytic systems.

Biocatalytic Reduction of Prochiral Ketones

Biocatalysis offers a green and highly selective route to chiral alcohols. The use of whole-cell biocatalysts or isolated enzymes can lead to excellent yields and enantiopurities.

Product Chiral AlcoholBiocatalystSubstrateYield (%)ee (%)Reference
This compound Immobilized Rhodotorula sp. AS2.22414'-Methoxyacetophenone98.3>99[1][2]
(R)-1-Phenylethanol Bacillus cereus TQ-2Acetophenone>9999[3]
(S)-1-Phenylethanol Daucus carota (Carrot root)Acetophenone55.1-85.086.4[4]
(R)-Tetrahydrothiophene-3-ol Evolved Ketoreductase (KRED)Tetrahydrothiophene-3-one85-8899.3
(R)-2-Octanol Acetobacter pasteurianus GIM1.1582-Octanone95.0>99.9
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a versatile and efficient chemical method for the synthesis of chiral alcohols, often employing ruthenium-based catalysts.

Product Chiral AlcoholCatalyst SystemSubstrateConversion (%)ee (%)Reference
(R)-1-Phenylethanol [RuCl(p-cymene)((R,R)-TsDPEN)] / KOHAcetophenone>9897[1]
(S)-1-Phenylethanol [RuCl(p-cymene)((1R,2S)-cis-1-amino-2-indanol)] / KOHAcetophenone7091[1]
(R)-1-Phenylethanol Azaruthenacycle / t-BuOKAcetophenone9996[1]
(R)-1-(4-Methoxyphenyl)ethanol Ru-Chitosan complex / HCOONa4'-Methoxyacetophenone-up to 86[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Biocatalytic Reduction of 4'-Methoxyacetophenone using Immobilized Rhodotorula sp. AS2.2241[1][2]
  • Cell Culture and Immobilization: Rhodotorula sp. AS2.2241 is cultured in a suitable medium and harvested. The cells are then immobilized using a carrier such as calcium alginate.

  • Reaction Setup: The immobilized cells are added to a reaction vessel containing a hydrophilic ionic liquid-containing co-solvent system. A buffered aqueous solution (e.g., Tris-HCl, pH 8.5) is used.

  • Substrate Addition: 4'-Methoxyacetophenone is added to the reaction mixture to a final concentration of approximately 12 mM.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 25°C) with agitation.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC). Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and the solvent is evaporated to yield the crude product.

  • Purification and Analysis: The crude product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Asymmetric Transfer Hydrogenation of Acetophenone using a Noyori-type Catalyst[1]
  • Catalyst Preparation: The catalyst, for example, [RuCl(p-cymene)((R,R)-TsDPEN)], is prepared or obtained commercially.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the ruthenium catalyst (e.g., 0.5 mol%).

  • Solvent and Substrate Addition: Anhydrous 2-propanol (serving as both solvent and hydrogen source) is added, followed by acetophenone (the substrate).

  • Base Addition: A solution of a base, such as potassium hydroxide or potassium tert-butoxide, in 2-propanol is added to activate the catalyst.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a designated time.

  • Quenching and Work-up: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl). The product is then extracted with an organic solvent.

  • Purification and Analysis: The combined organic extracts are dried and concentrated. The resulting product is purified, and its yield and enantiomeric excess are determined using chiral HPLC or GC.

Mandatory Visualizations

Biocatalytic Ketone Reduction: Prelog vs. anti-Prelog Selectivity

The stereochemical outcome of biocatalytic ketone reductions is often predicted by Prelog's rule, which is based on the steric hindrance of the substituents on the ketone. However, some enzymes exhibit the opposite, or anti-Prelog, selectivity.

Prelog_vs_antiPrelog cluster_prelog Prelog's Rule cluster_anti_prelog anti-Prelog Selectivity Ketone_P Prochiral Ketone (Large & Small Substituents) Enzyme_P ADH/KRED (Prelog-selective) Ketone_P->Enzyme_P Binds Hydride_P Hydride Attack on Re-face Enzyme_P->Hydride_P Directs S_Alcohol (S)-Alcohol Hydride_P->S_Alcohol Forms Ketone_AP Prochiral Ketone (Large & Small Substituents) Enzyme_AP ADH/KRED (anti-Prelog-selective) Ketone_AP->Enzyme_AP Binds Hydride_AP Hydride Attack on Si-face Enzyme_AP->Hydride_AP Directs R_Alcohol (R)-Alcohol Hydride_AP->R_Alcohol Forms ATH_Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_H [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_H + Base, iPrOH - HCl, Acetone Ru_alkoxide [Ru]-O-CHR'R'' Ru_H->Ru_alkoxide + Ketone Acetone Acetone Alcohol R-CH(OH)-R' (Chiral Alcohol) Ru_alkoxide->Alcohol + iPrOH - [Ru]-H Ketone R-CO-R' (Ketone) iPrOH Isopropanol (Hydrogen Source) Base Base

References

A Comparative Guide to the Synthetic Routes of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Methoxyphenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive literature review of the primary synthetic routes to this chiral alcohol, offering an objective comparison of their performance based on experimental data. Detailed methodologies for key experiments are provided to assist researchers in selecting and implementing the most suitable synthesis for their needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is predominantly achieved through three main strategies: asymmetric reduction of the prochiral ketone 4-methoxyacetophenone, enantioselective addition of an organometallic reagent to 4-methoxybenzaldehyde, and biocatalytic reduction of 4-methoxyacetophenone. Each approach presents distinct advantages and disadvantages in terms of enantioselectivity, yield, cost, and environmental impact.

Asymmetric Reduction of 4-Methoxyacetophenone: This is the most common approach, utilizing chiral catalysts to stereoselectively reduce the ketone.

  • Asymmetric Transfer Hydrogenation (ATH): Pioneered by Noyori, this method employs ruthenium catalysts with chiral diamine ligands, such as (S,S)-TsDPEN, and a hydrogen source like a formic acid/triethylamine mixture. It is known for its high enantioselectivity and yields under mild conditions.

  • Catalytic Reduction with Chiral Boranes (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to direct the stereoselective reduction by a borane source (e.g., BH₃·THF). This method offers excellent enantioselectivity and is a powerful tool in asymmetric synthesis.

Enantioselective Addition to 4-Methoxybenzaldehyde: This strategy involves the addition of a nucleophile, such as a Grignard reagent, to the aldehyde in the presence of a chiral ligand. The stereochemical outcome is controlled by the chiral environment created by the ligand. While effective, this method may require stricter control of reaction conditions to achieve high enantioselectivity.

Biocatalytic Reduction: This "green chemistry" approach utilizes whole microbial cells or isolated enzymes (ketoreductases) to perform the asymmetric reduction of 4-methoxyacetophenone. Organisms such as Saccharomyces uvarum, Lactobacillus paracasei, Rhodotorula sp., and Lactobacillus senmaizukei have been successfully employed.[1][2][3][4] Biocatalysis is lauded for its high enantioselectivity, mild reaction conditions, and environmental friendliness, though it may require optimization of parameters like pH, temperature, and incubation time.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key performance indicators for various synthetic routes to this compound based on published experimental data.

MethodCatalyst/BiocatalystReagentsSolventTemp. (°C)Time (h)Yield (%)ee (%)Configuration
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--HCOOH/NEt₃Acetonitrile284.5>9598S
CBS Reduction(S)-Me-CBS-oxazaborolidineBH₃·THFTHF-40 to RT1-2~90>95S
Biocatalytic ReductionLactobacillus paracasei BD28Glucose (as co-substrate)Water/Buffer304895>99S
Biocatalytic ReductionRhodotorula sp. AS2.2241 (immobilized)Glucose (as co-substrate)Water/IL252498.3>99S
Biocatalytic ReductionLactobacillus senmaizukeiGlucose (as co-substrate)Water/Buffer295096>99S
Enantioselective Grignard AdditionChiral Diamine LigandEtMgBrToluene/Et₂O-78 to RT2-4ModerateUp to 87S

Experimental Protocols

Asymmetric Transfer Hydrogenation of 4-Methoxyacetophenone

Materials:

  • 4-Methoxyacetophenone

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous acetonitrile

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A dry, four-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, a thermometer, and a dropping funnel is purged with nitrogen or argon.[1]

  • The RuCl--INVALID-LINK-- catalyst (0.002 mol equivalent) is added to the flask under a positive pressure of inert gas.

  • Anhydrous acetonitrile is added to the flask, followed by 4-methoxyacetophenone (1.0 equivalent).

  • In a separate flask, a 5:2 molar ratio mixture of formic acid and triethylamine is prepared by slowly adding formic acid to cooled triethylamine under an inert atmosphere.[1]

  • The formic acid/triethylamine mixture is transferred to the dropping funnel and added dropwise to the reaction mixture at 28 °C.

  • The reaction is stirred at 28 °C for 4.5 hours, monitoring the progress by TLC or GC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[5][6]

Asymmetric Reduction of 4-Methoxyacetophenone via CBS Reduction

Materials:

  • 4-Methoxyacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, two-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) under a nitrogen atmosphere.

  • Anhydrous THF is added to the flask and the solution is cooled to -40 °C.

  • A solution of 4-methoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the catalyst solution.

  • Borane-tetrahydrofuran complex (0.6 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -40 °C.

  • The reaction mixture is stirred at -40 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

  • The mixture is then treated with 1 M HCl and stirred for 30 minutes.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[5][6]

Biocatalytic Reduction of 4-Methoxyacetophenone using Lactobacillus paracasei

Materials:

  • Lactobacillus paracasei BD28

  • Growth medium (e.g., MRS broth)

  • 4-Methoxyacetophenone

  • Glucose

  • Phosphate buffer (pH optimized, e.g., pH 7.0)

  • Ethyl acetate

  • Incubator shaker

Procedure:

  • Lactobacillus paracasei BD28 is cultured in a suitable growth medium until it reaches the late exponential or early stationary phase.

  • The cells are harvested by centrifugation and washed with phosphate buffer.

  • The cell pellet is resuspended in the phosphate buffer containing glucose (as a co-substrate for cofactor regeneration).

  • 4-Methoxyacetophenone is added to the cell suspension (substrate concentration to be optimized, e.g., 10-50 mM).

  • The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 150 rpm) for 48 hours.[2]

  • The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by GC or HPLC.

  • After the reaction is complete, the mixture is saturated with NaCl and the product is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography if necessary.[5][6]

Visualizations

Synthetic Pathways to this compound

G cluster_0 Asymmetric Reduction cluster_1 Enantioselective Addition cluster_2 Biocatalytic Reduction 4-Methoxyacetophenone 4-Methoxyacetophenone ATH Asymmetric Transfer Hydrogenation 4-Methoxyacetophenone->ATH CBS CBS Reduction 4-Methoxyacetophenone->CBS This compound This compound ATH->this compound RuCl(S,S)-TsDPEN HCOOH/NEt3 CBS->this compound (S)-Me-CBS BH3.THF 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Grignard Enantioselective Grignard Addition 4-Methoxybenzaldehyde->Grignard Grignard->this compound EtMgBr Chiral Ligand 4-Methoxyacetophenone_bio 4-Methoxyacetophenone Biocatalysis Biocatalysis 4-Methoxyacetophenone_bio->Biocatalysis Biocatalysis->this compound e.g., Lactobacillus sp. Whole Cells

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow for Asymmetric Transfer Hydrogenation

G start Start setup Setup Reaction Vessel (Inert Atmosphere) start->setup add_reagents Add Catalyst, Solvent, and 4-Methoxyacetophenone setup->add_reagents reaction Add H-Source Dropwise Stir at 28°C add_reagents->reaction prepare_h_source Prepare HCOOH/NEt3 Mixture prepare_h_source->reaction monitor Monitor by TLC/GC reaction->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Obtain Pure (S)-Product purify->end

Caption: Step-by-step workflow for the asymmetric transfer hydrogenation synthesis.

References

A Comparative Guide to Cross-Validation of Chiral HPLC and GC Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used chromatographic techniques for the separation and quantification of enantiomers. Cross-validation of these orthogonal methods provides a high degree of confidence in the analytical results. This guide offers an objective comparison of chiral HPLC and GC methods, complete with experimental protocols and performance data to aid in method selection and validation.

Principles of Chiral Separation

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[1][2] Their separation, therefore, necessitates the use of a chiral environment.[2] In chromatography, this is typically achieved by employing a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3][4][5] The differential interaction between the enantiomers and the chiral selector results in different retention times, allowing for their separation and quantification.[6][7]

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

Chiral HPLC is a versatile and widely adopted technique for the enantioselective analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[4][8] The most common approach involves the use of a CSP.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular due to their broad applicability and high enantioselectivity.[3][8]

Gas Chromatography (GC) for Chiral Separations

Chiral GC is a highly efficient method for the separation of volatile and thermally stable enantiomers.[4][10] This technique utilizes a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[11] For non-volatile analytes, derivatization is often required to increase their volatility for GC analysis.[4][10]

Performance Comparison: Chiral HPLC vs. Chiral GC

The choice between chiral HPLC and GC depends on the physicochemical properties of the analyte, the required sensitivity, and the desired analysis time. The following table summarizes the key performance characteristics of each technique.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Resolution (Rs) > 1.5 (baseline separation is commonly achieved)> 1.5 (often provides very high resolution)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 pg on column
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL5 - 50 pg on column
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample
Sample Preparation Often simple dissolution in the mobile phase; derivatization may be used to improve detection.Derivatization to a volatile analyte is frequently required for non-volatile compounds.[4]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[4]Volatile, thermally stable compounds (e.g., small molecules, flavor and fragrance compounds).[4]
Solvent Consumption HigherLower, primarily uses gases as the mobile phase.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for chiral HPLC and GC analysis.

Chiral HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific analyte.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually between 20°C and 40°C.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[12]

Chiral GC Method Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

2. Chromatographic Conditions:

  • Chiral Column: A capillary column coated with a cyclodextrin-based chiral stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation and elution of the analytes.

  • Detector Temperature: Typically 280°C for FID.

3. Sample Preparation (with Derivatization):

  • If the analyte is not sufficiently volatile, a derivatization step is necessary. For example, chiral alcohols or amines can be acylated with a suitable reagent.

  • Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) to a known concentration.

4. Data Analysis:

  • Similar to HPLC, the enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomer derivatives.

Cross-Validation of Chiral HPLC and GC Methods

Cross-validation is essential to demonstrate the equivalency and reliability of the two orthogonal methods. The process involves analyzing the same set of samples by both chiral HPLC and GC and comparing the results.

Cross-Validation Workflow

cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Chiral GC Analysis cluster_3 Data Comparison & Validation Sample Racemic & Enantioenriched Samples HPLC_Method Optimized HPLC Method Sample->HPLC_Method GC_Method Optimized GC Method Sample->GC_Method HPLC_Analysis Analyze Samples by HPLC HPLC_Method->HPLC_Analysis HPLC_Data HPLC Enantiomeric Purity Data HPLC_Analysis->HPLC_Data Comparison Compare HPLC and GC Results HPLC_Data->Comparison GC_Analysis Analyze Samples by GC GC_Method->GC_Analysis GC_Data GC Enantiomeric Purity Data GC_Analysis->GC_Data GC_Data->Comparison Validation Method Cross-Validation Confirmed Comparison->Validation MethodValidation Method Validation Parameters Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

References

Safety Operating Guide

Safe Disposal of (S)-1-(4-Methoxyphenyl)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of (S)-1-(4-Methoxyphenyl)ethanol, a chiral alcohol used in various synthetic applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[2]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A standard laboratory coat is required to protect clothing.

Step-by-Step Disposal Protocol

This compound should be treated as hazardous waste.[3][4][5][6] Under no circumstances should it be disposed of down the drain.[3][4]

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with other substances. If contaminated with other hazardous materials, the entire mixture must be treated according to the disposal guidelines for the most hazardous component.

    • Quantity Assessment: The volume of waste will influence the specific disposal route.

  • Waste Collection and Storage:

    • Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. To prevent dangerous reactions, do not mix with other chemical wastes, particularly oxidizing agents, acids, and bases.[3]

    • Labeling: The label must clearly identify the contents as "this compound Waste" and include the date of accumulation.

    • Storage: Store the waste container in a designated, cool, and well-ventilated area away from ignition sources.[3]

  • Disposal Route:

    • Small Quantities (Non-contaminated): For small research-generated quantities, consult your institution's Chemical Hygiene Plan or Environmental Health and Safety (EHS) office for specific instructions.

    • Large Quantities or Contaminated Waste: Disposal of larger volumes or contaminated waste must be handled by a licensed chemical waste disposal contractor.[7] Contact your institution's EHS department to arrange for collection.

Key Data Summary

ParameterInformationSource
Chemical Name This compound-
CAS Number 1517-69-7 (for the racemate)[8]
Primary Disposal Route Collection by a licensed chemical waste disposal contractor[7]
Drain Disposal Prohibited[3][4]
Solid Waste Disposal Prohibited for laboratory chemicals[7]
Container Requirements Labeled, sealed, and chemically compatible containers[3][7]
Known Incompatibilities Oxidizing agents, acids, bases[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe assess Assess Waste: - Contamination - Quantity collect Collect in Labeled, Sealed Container assess->collect ppe->assess segregate Segregate from Incompatible Wastes collect->segregate storage Store in Designated Waste Area segregate->storage disposal Arrange for Disposal via EHS/Licensed Contractor storage->disposal end End: Waste Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-1-(4-Methoxyphenyl)ethanol. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Hand Protection: Chemical-resistant gloves are required. Materials such as nitrile, butyl rubber, or neoprene offer suitable protection against solvent exposure.[2] Always inspect gloves for integrity before use and change them frequently, typically every 30 to 60 minutes, or immediately if contamination is suspected.[3]

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and vapors.[2] For operations with a higher risk of splashing, such as handling large volumes, a face shield should be worn in addition to goggles.[2][3]

  • Skin and Body Protection: A lab coat or a chemical-resistant gown with a closed front, long sleeves, and tight-fitting cuffs should be worn to prevent skin contact.[3] Ensure appropriate protective clothing is worn to prevent skin exposure.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator should be used.[6]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource
Molecular FormulaC9H12O2TCI Chemicals[7], PubChem[1]
Molecular Weight152.19 g/mol TCI Chemicals[7], PubChem[1]
Physical StateLiquidTCI Chemicals[7], Thermo Fisher Scientific[8]
AppearanceColorless to light yellow, clear liquidTCI Chemicals[7], Thermo Fisher Scientific[8]
Boiling Point122 °C at 8 mmHgTCI Chemicals[7]
Flash Point108 °CTCI Chemicals[7]
Specific Gravity1.08 (20/20)TCI Chemicals[7]

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Assemble all necessary equipment and materials, including this compound, reaction vessels, and measurement tools.

  • Donning PPE: Put on all required personal protective equipment as outlined above, ensuring a proper fit.

  • Dispensing: Carefully open the container of this compound inside the chemical fume hood. Use appropriate tools, such as a pipette or graduated cylinder, to dispense the required amount. Avoid splashing.

  • Performing the Reaction/Procedure: Conduct all experimental work within the fume hood. Keep the container of this compound sealed when not in use.

  • Temporary Storage: If temporary storage is necessary, keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[5][8]

  • Decontamination: After use, decontaminate all equipment and surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan:

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Waste Collection: Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container.

  • Waste Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Waste Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company.[6] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

prep Preparation - Verify fume hood function - Assemble materials ppe_on Don PPE - Gloves, Goggles, Lab Coat prep->ppe_on handling Chemical Handling (in Fume Hood) - Dispense chemical - Perform experiment ppe_on->handling storage Temporary Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage If needed decon Decontamination - Clean equipment and surfaces handling->decon waste_collection Waste Collection - Designated, labeled container handling->waste_collection ppe_off Doff PPE - Proper removal sequence decon->ppe_off decon->waste_collection ppe_off->waste_collection waste_disposal Final Disposal - Licensed disposal company waste_collection->waste_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.